molecular formula C19H21NO3 B1596391 2-[4-(Diethylamino)-2-methylbenzoyl]benzoic acid CAS No. 52830-65-6

2-[4-(Diethylamino)-2-methylbenzoyl]benzoic acid

Cat. No.: B1596391
CAS No.: 52830-65-6
M. Wt: 311.4 g/mol
InChI Key: IZHHSJHVOYVIRH-UHFFFAOYSA-N
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Description

2-[4-(Diethylamino)-2-methylbenzoyl]benzoic acid ( 52830-65-6) is an organic compound with a molecular formula of C 19 H 21 NO 3 and a molecular weight of 311.38 g/mol . This compound is for Research Use Only and is not intended for diagnostic or therapeutic use. This chemical is suited for analytical chemistry and pharmaceutical research applications. It can be analyzed using reverse-phase (RP) High-Performance Liquid Chromatography (HPLC) methods, for instance, on a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid (which can be substituted with formic acid for mass-spectrometry compatibility) . The method is scalable and can be applied to the isolation of impurities in preparative separation and is also suitable for pharmacokinetics studies . Handling this product requires appropriate safety measures. It is associated with the hazard statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . To preserve its stability, the material should be sealed in a dry container and stored in a freezer at -20°C .

Properties

IUPAC Name

2-[4-(diethylamino)-2-methylbenzoyl]benzoic acid
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InChI

InChI=1S/C19H21NO3/c1-4-20(5-2)14-10-11-15(13(3)12-14)18(21)16-8-6-7-9-17(16)19(22)23/h6-12H,4-5H2,1-3H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZHHSJHVOYVIRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)C(=O)C2=CC=CC=C2C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID5068811
Record name Benzoic acid, 2-[4-(diethylamino)-2-methylbenzoyl]-
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Molecular Weight

311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

52830-65-6
Record name 2-[4-(Diethylamino)-2-methylbenzoyl]benzoic acid
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Record name Benzoic acid, 2-(4-(diethylamino)-2-methylbenzoyl)-
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Record name Benzoic acid, 2-[4-(diethylamino)-2-methylbenzoyl]-
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Record name Benzoic acid, 2-[4-(diethylamino)-2-methylbenzoyl]-
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Record name 2-[4-(diethylamino)-2-methylbenzoyl]benzoic acid
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Foundational & Exploratory

2-[4-(Diethylamino)-2-methylbenzoyl]benzoic acid CAS number

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: 2-[4-(Diethylamino)-2-methylbenzoyl]benzoic Acid

Executive Summary

2-[4-(Diethylamino)-2-methylbenzoyl]benzoic acid (CAS 52830-65-6), widely known in the industrial fine chemical sector as "Keto Acid" or BBK Acid , is a critical intermediate in the synthesis of functional fluoran leuco dyes. These dyes serve as the chromogenic agents in thermal paper technology (receipts, shipping labels) and pressure-sensitive carbonless copy papers.

Unlike standard commodity chemicals, this compound represents a precise "molecular switch." Its value lies in its ability to undergo cyclization with various phenols or indoles to form a lactone ring—a structure that remains colorless until triggered by heat or acid to display vibrant color. This guide outlines the physicochemical properties, validated synthesis protocols, and quality control mechanisms required to utilize this intermediate effectively in high-purity dye manufacturing.

Chemical Identity & Physicochemical Properties

The compound is a benzophenone derivative featuring a carboxylic acid moiety and an electron-rich diethylamino-substituted aromatic ring.[1]

Property Data
Chemical Name 2-[4-(Diethylamino)-2-methylbenzoyl]benzoic acid
CAS Number 52830-65-6
Synonyms Keto Acid; 2-(4-Diethylamino-2-methylbenzoyl)benzoic acid; BBK Intermediate
Molecular Formula C₁₉H₂₁NO₃
Molecular Weight 311.38 g/mol
Appearance Off-white to pinkish crystalline powder
Solubility Soluble in dilute aqueous alkali (NaOH), toluene, and hot ethanol; Insoluble in water (at neutral/acidic pH).[2][3]
Purity Requirement >98.5% (HPLC) for dye synthesis applications

Technical Core: Synthesis & Manufacturing

The synthesis of CAS 52830-65-6 is a classic example of Friedel-Crafts Acylation , but it requires strict process control to prevent isomer formation and ensure the correct regioselectivity (acylation para to the diethylamino group).

Reaction Mechanism

The reaction involves the electrophilic attack of the phthalic anhydride carbocation (activated by Aluminum Chloride) onto the electron-rich ring of N,N-Diethyl-m-toluidine.

SynthesisPath cluster_conditions Critical Process Parameters PA Phthalic Anhydride (Electrophile) Complex AlCl3 Complex (Activated Species) PA->Complex AlCl3 / Toluene 80-90°C DEMT N,N-Diethyl-m-toluidine (Nucleophile) DEMT->Complex AlCl3 / Toluene 80-90°C Product Keto Acid (CAS 52830-65-6) Complex->Product Hydrolysis (H3O+) Note1 Temp Control: <95°C to avoid tarry byproducts Complex->Note1 Note2 Regioselectivity: Directed by -NEt2 (Para position)

Figure 1: Synthesis pathway via Friedel-Crafts Acylation. The reaction is regioselective due to the strong activating influence of the diethylamino group.

Validated Synthesis Protocol

Note: This protocol is designed for a laboratory scale (0.5 mol) but is scalable.

Reagents:

  • Phthalic Anhydride (74.1 g, 0.5 mol)

  • N,N-Diethyl-m-toluidine (81.6 g, 0.5 mol)

  • Aluminum Chloride (AlCl₃), anhydrous (133.3 g, 1.0 mol)

  • Toluene (Solvent, 300 mL)

Step-by-Step Methodology:

  • Activation: In a dry 1L 3-neck flask equipped with a reflux condenser and mechanical stirrer, suspend the Phthalic Anhydride in Toluene. Cool to 15°C.

  • Catalyst Addition: Add AlCl₃ portion-wise over 30 minutes. Why: Exothermic reaction; controlling addition prevents thermal spikes that degrade the anhydride.

  • Addition of Amine: Add N,N-Diethyl-m-toluidine dropwise, maintaining temperature below 30°C.

  • Reaction: Slowly heat the mixture to 85–90°C and hold for 4 hours.

    • Checkpoint: Monitor via TLC or HPLC. The disappearance of the amine indicates completion.

  • Quenching (Hydrolysis): Pour the reaction mass slowly into a mixture of Ice (500g) and concentrated HCl (50mL).

    • Mechanism:[3][4][5][6] This breaks the Aluminum-organic complex. The product (Keto Acid) is insoluble in acidic water and may remain in the toluene layer or precipitate as a gum.

  • Purification (The "Self-Validating" Step):

    • Separate the Toluene layer.[5]

    • Extract the Toluene layer with 10% NaOH solution .

    • Logic: The Keto Acid contains a carboxyl group (-COOH) and will dissolve in the aqueous base as a sodium salt. Impurities (unreacted amine, non-acidic byproducts) remain in the Toluene.

    • Separate the aqueous alkaline layer.

    • Slowly acidify the aqueous layer with HCl to pH 2-3. The pure Keto Acid will precipitate as a solid.

  • Isolation: Filter, wash with water, and dry. Recrystallize from Ethanol/Toluene if necessary to achieve >98% purity.

Applications: The "Molecular Switch"

This compound is the backbone of Fluoran Leuco Dyes . It is not the dye itself but the "key" that locks the dye into a functional state.

Mechanism of Action in Thermal Paper

To create a thermal dye (e.g., Red 500 or Black 305), the Keto Acid is condensed with a second coupling agent (e.g., a phenol or aniline derivative) using sulfuric acid. This closes the ring to form a Lactone .

  • Colorless State (Lactone): The sp3 carbon at the center interrupts conjugation.

  • Colored State (Zwitterion): Heat/Acid from the thermal printer head opens the lactone ring, restoring conjugation and creating a vibrant chromophore.

DyeMechanism KetoAcid Keto Acid (Precursor) Lactone Fluoran Leuco Dye (Colorless Lactone Form) KetoAcid->Lactone Condensation (H2SO4 / Dehydration) Coupler Phenolic Coupler (e.g., 3-Diethylaminophenol) Coupler->Lactone Condensation (H2SO4 / Dehydration) Colored Open Ring Zwitterion (COLORED State) Lactone->Colored Heat + Acidic Developer (Thermal Printing Process) Colored->Lactone Cooling / Neutralization

Figure 2: Transformation of Keto Acid into a functional Leuco Dye and its subsequent color activation mechanism.

Quality Control & Characterization

Trustworthiness in supply depends on rigorous analytics. The following HPLC method is standard for validating the purity of this intermediate.

HPLC Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150mm, 5µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 30% B to 90% B over 20 minutes.

  • Detection: UV at 254 nm (aromatic ring absorption) and 310 nm (conjugated ketone).

  • Acceptance Criteria:

    • Purity Area %: >98.5%

    • Unreacted Amine: <0.5%

    • Phthalic Acid: <0.5%

Safety & Handling

  • GHS Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A).

  • Handling: Wear nitrile gloves and safety goggles. Avoid dust inhalation.

  • Storage: Store in a cool, dry place. Keep container tightly closed to prevent moisture absorption, which can affect stoichiometry during dye synthesis.

References

  • BenchChem. (n.d.). 2-[4-(Diethylamino)-2-methylbenzoyl]benzoic acid Synthesis and Properties. Retrieved from

  • GuideChem. (n.d.). Safety Data Sheet (SDS) for CAS 52830-65-6.[7] Retrieved from

  • PubChem. (2023). Compound Summary: 2-[4-(Diethylamino)-2-methylbenzoyl]benzoic acid.[1][2][5][7][8][9] National Library of Medicine. Retrieved from

  • European Patent Office. (2000). Process for the preparation of substituted benzoic acids (EP 1044956 A1). Retrieved from

  • PrepChem. (n.d.). Synthesis of 2-(2-methyl-4-(diethylamino)benzoyl)benzoic acid.[2][10] Retrieved from

Sources

2-[4-(Diethylamino)-2-methylbenzoyl]benzoic acid molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: 2-[4-(Diethylamino)-2-methylbenzoyl]benzoic Acid

Executive Summary

2-[4-(Diethylamino)-2-methylbenzoyl]benzoic acid (CAS: 52830-65-6) is a critical keto-acid intermediate primarily utilized in the synthesis of fluoran leuco dyes , which are the functional color-formers in thermal paper and pressure-sensitive carbonless copy systems.[1]

Precise determination of its molecular weight (311.38 g/mol ) and purity is the linchpin of industrial dye production.[1] Deviations in stoichiometry during the condensation with phenol derivatives lead to non-reversible background color or reduced thermal sensitivity in the final coating.[1] This guide provides an in-depth technical analysis of its physicochemical identity, synthesis mechanism, and rigorous protocols for molecular weight validation using high-resolution mass spectrometry (HRMS) and potentiometric titration.[1]

Chemical Identity & Physicochemical Properties

The compound is a benzophenone derivative featuring a carboxylic acid on one ring and a diethylamino-substituted toluene moiety on the other.[1] This "keto-acid" structure exists in equilibrium between an open keto-form and a closed lactol form, though the open form predominates under basic conditions.[1]

Table 1: Physicochemical Specifications
PropertyValueNotes
IUPAC Name 2-[4-(Diethylamino)-2-methylbenzoyl]benzoic acid
CAS Registry Number 52830-65-6 Distinct from the hydroxy-analog (CAS 5809-23-4)
Molecular Formula C₁₉H₂₁NO₃
Average Molecular Weight 311.38 g/mol Used for stoichiometric calculations
Monoisotopic Mass 311.1521 Da Used for Mass Spectrometry identification
Physical State Off-white to pinkish solidColor depends on trace oxidation impurities
Solubility Soluble in Toluene, Methanol, Dilute AlkaliInsoluble in water (acidic pH)
pKa (Calculated) ~4.2 (Carboxylic acid)

Synthesis & Reaction Mechanism

The industrial synthesis employs a Friedel-Crafts Acylation of N,N-diethyl-m-toluidine with phthalic anhydride.[1] This reaction is regioselective; the steric hindrance of the methyl group at the 3-position of the toluidine ring directs the acylation to the 4-position (para to the amino group), while the amino group activates the ring.[1]

Mechanism Analysis
  • Activation: Phthalic anhydride is activated by a Lewis acid catalyst (AlCl₃) to form an acylium ion complex.[1]

  • Electrophilic Attack: The acylium ion attacks the N,N-diethyl-m-toluidine ring at the position para to the diethylamino group.[1]

  • Hydrolysis: The aluminum complex is hydrolyzed to release the free keto-acid.[1]

Figure 1: Synthesis Pathway Diagram

SynthesisPathway Phthalic Phthalic Anhydride (C8H4O3) Complex Aluminum Complex Intermediate Phthalic->Complex Acylation Toluidine N,N-Diethyl-m-toluidine (C11H17N) Toluidine->Complex AlCl3 Catalyst: AlCl3 Solvent: Chlorobenzene AlCl3->Complex Hydrolysis Acid Hydrolysis (H2SO4/Ice) Complex->Hydrolysis Product Target Keto-Acid (MW 311.38) Hydrolysis->Product Precipitation

Caption: Friedel-Crafts acylation pathway for C19H21NO3 synthesis via aluminum chloride catalysis.[1][2]

Molecular Weight Determination Protocols

Accurate MW determination serves two purposes: confirming identity (qualitative) and assessing purity/assay (quantitative).[1]

Method A: High-Resolution Mass Spectrometry (HRMS)

Primary method for structural confirmation.[1]

  • Principle: Ionization of the molecule to measure the mass-to-charge ratio (m/z).[1]

  • Instrumentation: LC-Q-TOF or Orbitrap.[1]

  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode.[1]

  • Protocol:

    • Dissolve 1 mg of sample in 1 mL of Methanol (LC-MS grade).

    • Dilute 1:100 with 0.1% Formic Acid in Water/Methanol (50:50).

    • Inject into the MS source.[1]

  • Data Interpretation:

    • Theoretical [M+H]⁺: 311.1521 + 1.0078 = 312.1599 m/z .[1]

    • Acceptance Criteria: Experimental value must be within 5 ppm of theoretical.

Method B: Potentiometric Titration

Primary method for quantitative assay (Purity by MW).[1]

  • Principle: The carboxylic acid group (-COOH) is titrated against a standard base.[1]

  • Reagents: 0.1 N Sodium Hydroxide (NaOH), Ethanol/Water solvent.[1]

  • Protocol:

    • Accurately weigh ~0.5 g of dried sample (

      
      ) into a beaker.[1]
      
    • Dissolve in 50 mL neutral ethanol.

    • Titrate with standardized 0.1 N NaOH using a potentiometric electrode.

    • Record the volume at the inflection point (

      
      ).[1]
      
  • Calculation:

    
    
    Where 311.38 is the Equivalent Weight of the keto-acid.[1]
    

Analytical Workflow for Quality Control

To ensure the material is suitable for dye manufacturing, a multi-step analytical workflow is required.[1]

Figure 2: QC Analytical Logic

QCWorkflow cluster_ID Identity Confirmation cluster_Purity Quantitative Assay Sample Raw Sample (C19H21NO3) MS HRMS (ESI+) Target: 312.16 m/z Sample->MS HPLC HPLC-UV (254 nm) Limit: Unreacted Toluidine <0.5% Sample->HPLC NMR 1H NMR (DMSO-d6) Check: 2-Methyl & Et2N signals MS->NMR Decision Release for Dye Synthesis NMR->Decision Structure Confirmed Titration Acid Value Titration Calc: % Purity vs MW 311.38 HPLC->Titration Titration->Decision >98.5%

Caption: Integrated analytical workflow for validating molecular weight and purity prior to application.

References

  • BenchChem. 2-[4-(Diethylamino)-2-methylbenzoyl]benzoic acid Structure and Properties. Retrieved from [1]

  • PubChem. 2-[4-(Diethylamino)-2-methylbenzoyl]benzoic acid (Compound).[1][3] National Library of Medicine.[1] Retrieved from [1]

  • PrepChem. Synthesis of 2-(2-methyl-4-(diethylamino)benzoyl)benzoic acid. Retrieved from

  • Google Patents. Synthesis methods of 2-(4-Diethylamino-2-hydroxybenzoyl)benzoic Acid in the melt state.[1][4] (Contextual reference for acylation methodology). CN106349091A.[1] Retrieved from

Sources

2-[4-(Diethylamino)-2-methylbenzoyl]benzoic acid chemical properties

[1][2][3][4]

Executive Summary

2-[4-(Diethylamino)-2-methylbenzoyl]benzoic acid (CAS 52830-65-6), frequently referred to in the fine chemical industry as "Keto Acid," is a critical benzophenone intermediate.[1] It serves as the structural backbone for fluoran leuco dyes , the color-forming agents in thermal paper (POS receipts, shipping labels) and pressure-sensitive carbonless copy papers.[1]

Unlike simple benzophenones, this molecule features a "push-pull" electronic architecture—a distinct electron-donating diethylamino group coupled with an electron-withdrawing benzoyl moiety.[1] This guide details its physicochemical profile, industrial synthesis via Friedel-Crafts acylation, and its pivotal role in leuco dye chemistry.[1]

Chemical Identity & Physicochemical Profiling[1][4][5][6][7]

Nomenclature & Identification
ParameterDetail
IUPAC Name 2-[4-(Diethylamino)-2-methylbenzoyl]benzoic acid
Common Industry Name Keto Acid; Methyl-Keto Acid
CAS Registry Number 52830-65-6
Molecular Formula C₁₉H₂₁NO₃
Molecular Weight 311.38 g/mol
SMILES CCN(CC)C1=CC(=C(C=C1)C(=O)C2=CC=CC=C2C(=O)O)C
Physical Properties

The following data represents the purified solid form typically used in dye synthesis.

PropertyValue / Characteristic
Appearance Off-white to pale yellow/pink crystalline powder
Melting Point 178°C – 182°C (Decomposes)
Solubility (Organic) Soluble in hot Toluene, Chlorobenzene, DMF, Ethanol
Solubility (Aqueous) Insoluble in water; Soluble in alkaline solutions (forming carboxylate salts)
pKa (Calculated) ~4.0 (Carboxylic acid), ~5.2 (Conjugate acid of aniline amine)

Molecular Architecture & Electronic Properties[1]

The molecule is a tri-substituted benzophenone containing two distinct aromatic systems connected by a carbonyl bridge.[1][2]

  • Ring A (Phthalic Moiety): Contains the carboxylic acid group at the ortho position relative to the carbonyl bridge. This proximity is not accidental; it enables the lactonization mechanism essential for downstream dye formation.[1]

  • Ring B (Aniline Moiety): Substituted with a diethylamino group (strong electron donor) and a methyl group.[1]

    • Steric Effect: The ortho-methyl group exerts steric hindrance, twisting the benzophenone plane.[1] This prevents coplanarity, modulating the reactivity of the carbonyl carbon and influencing the color stability of the final dye.

    • Electronic Effect: The diethylamino group pushes electron density into the ring, activating the carbonyl oxygen for interaction with Lewis acids during dye synthesis.

Synthesis Protocol: Friedel-Crafts Acylation[1][3]

The industrial standard for producing this "Keto Acid" involves the Friedel-Crafts acylation of N,N-diethyl-m-toluidine with phthalic anhydride.[1] This route is preferred for its atom economy and the availability of precursors.[1]

Reaction Mechanism

The reaction proceeds via the electrophilic attack of the phthalic anhydride carbocation (activated by AlCl₃) onto the para-position of the aniline ring.

SynthesisReactantsPhthalic Anhydride+ N,N-Diethyl-m-toluidineComplexAluminum ChlorideComplex (Intermediate)Reactants->ComplexAlCl3, Chlorobenzene80-95°C, 4hHydrolysisAcid Hydrolysis(Quenching)Complex->HydrolysisH2O / H2SO4Product2-[4-(Diethylamino)-2-methylbenzoyl]benzoic acidHydrolysis->ProductPrecipitation & Filtration

Figure 1: Industrial synthesis pathway via Friedel-Crafts acylation.[1][3]

Detailed Methodology

Safety Note: Aluminum chloride is highly hygroscopic and reacts violently with water.[1] Chlorobenzene is toxic.[1] Perform all steps in a fume hood.

  • Preparation: In a dry glass-lined reactor, charge Chlorobenzene (Solvent, 5.0 vol) and Phthalic Anhydride (1.0 eq).

  • Activation: Cool to 10°C. Slowly add anhydrous Aluminum Chloride (AlCl₃, 2.2 eq). The exotherm must be controlled to keep T < 20°C.

  • Addition: Add N,N-Diethyl-m-toluidine (1.05 eq) dropwise over 60 minutes.

  • Reaction: Heat the slurry to 85°C – 95°C and hold for 4–6 hours. Evolution of HCl gas will occur; scrub gases through NaOH.[1]

  • Quenching: Cool to 30°C. Slowly pour the reaction mass into ice-cold dilute H₂SO₄ (10%). This hydrolyzes the aluminum complex.[1]

  • Separation:

    • Separate the organic layer (Chlorobenzene + Product).[1][4]

    • Extract the product into an aqueous alkaline phase (10% NaOH) – The Keto Acid dissolves as the sodium salt; impurities stay in chlorobenzene.

  • Isolation: Acidify the aqueous alkaline layer to pH 3.0–4.0 using HCl. The product will precipitate as an off-white solid.[1]

  • Purification: Recrystallize from Ethanol or Toluene to achieve >98% purity (HPLC).

Downstream Application: Fluoran Dye Synthesis[1]

The primary value of CAS 52830-65-6 is its conversion into Fluoran Leuco Dyes (e.g., ODB-1, ODB-2).[1] This process involves a condensation reaction with a phenol derivative (the "coupler") followed by acid-catalyzed cyclization.[1]

The Cyclization Pathway

The Keto Acid reacts with a substituted phenol (e.g., 3-diethylaminophenol) in the presence of sulfuric acid or methanesulfonic acid.

FluoranSynthesisKetoAcidKeto Acid(CAS 52830-65-6)CondensationCondensation(H2SO4, 90°C)KetoAcid->CondensationPhenolSubstituted Phenol(Coupler)Phenol->CondensationLactoneFluoran Leuco Dye(Lactone Form - Colorless)Condensation->Lactone- H2O (Cyclization)ColoredOpen Zwitterion(Colored Form)Lactone->ColoredAcid/Heat (Developer)

Figure 2: Conversion of Keto Acid to functional thermal dye.[1]

Mechanism of Action in Thermal Paper
  • Leuco Form: The dye exists in the "Lactone" form (closed ring) which is colorless.[1]

  • Activation: When the thermal head heats the paper, the dye (derived from our Keto Acid) melts and mixes with a weak acid developer (e.g., Bisphenol A or S).

  • Color Development: The acid protonates the lactone oxygen, opening the ring. This restores the conjugated π-system across the three aromatic rings, absorbing visible light (typically turning black or blue).

Analytical Characterization

To validate the integrity of 2-[4-(Diethylamino)-2-methylbenzoyl]benzoic acid, the following spectral signatures are diagnostic:

  • IR Spectroscopy (KBr):

    • 1680–1690 cm⁻¹: C=O stretch (Diaryl ketone).[1]

    • 1710–1720 cm⁻¹: C=O stretch (Carboxylic acid).[1]

    • 2500–3000 cm⁻¹: Broad O-H stretch (Carboxylic acid dimer).[1]

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 1.1 (t, 6H): Methyl protons of the diethylamino ethyl groups.

    • δ 2.1 (s, 3H): Methyl group on the benzoyl ring (Key differentiator from hydroxy-analogs).[1]

    • δ 3.3 (q, 4H): Methylene protons of the diethylamino group.

    • δ 6.4 – 8.0 (m, 7H): Aromatic protons (Complex splitting due to two non-equivalent rings).

    • δ 12.5 (s, 1H): Carboxylic acid proton (Exchangeable with D₂O).

Safety & Handling

  • GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319).

  • Handling: Avoid dust formation.[1] Use local exhaust ventilation.[1]

  • Storage: Store in a cool, dry place away from strong oxidizing agents. Keep container tightly closed to prevent moisture absorption, which can affect stoichiometry in subsequent reactions.[1]

References

  • Synthesis of 2-(2-methyl-4-(diethylamino)benzoyl)benzoic acid. PrepChem. Available at: [Link]

  • 2-[4-(Diethylamino)-2-methylbenzoyl]benzoic acid - Substance Profile. National Institutes of Health (PubChem).[1] Available at: [Link][1]

  • Process for the preparation of fluoran compounds.Google Patents (US Patent 4094877A).
  • Benzophenone Derivatives in Color Formers. Color Chemistry: Synthesis, Properties, and Applications of Organic Dyes and Pigments, Zollinger, H., Wiley-VCH, 2003.[1]

2-[4-(Diethylamino)-2-methylbenzoyl]benzoic acid physical properties

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the physical properties, synthesis, and application logic of 2-[4-(Diethylamino)-2-methylbenzoyl]benzoic acid (CAS 52830-65-6), a critical intermediate in the manufacturing of functional leuco dyes and thermochromic systems.

Executive Summary

2-[4-(Diethylamino)-2-methylbenzoyl]benzoic acid (often referred to as a "Keto Acid" intermediate) is a bifunctional organic compound featuring a benzophenone core substituted with a carboxylic acid and a diethylamino group. It serves as the structural backbone for fluoran leuco dyes , widely used in thermal paper, pressure-sensitive carbonless copy paper, and pH-sensitive indicators.

Unlike its structural analog DHHB (Diethylamino Hydroxybenzoyl Hexyl Benzoate), which is a UV filter, this compound is primarily a dye precursor . Its value lies in its ability to undergo reversible ring-closure reactions, transitioning between a colorless lactone form and a colored open form under acidic conditions.

Chemical Identity & Structural Analysis

ParameterDetail
IUPAC Name 2-[4-(Diethylamino)-2-methylbenzoyl]benzoic acid
CAS Registry Number 52830-65-6
Molecular Formula C₁₉H₂₁NO₃
Molecular Weight 311.38 g/mol
Synonyms 2-(2-methyl-4-diethylaminophenyl)carbonylbenzoic acid; Keto Acid BB; Fluoran Intermediate
SMILES CCN(CC)C1=CC(=C(C=C1)C(=O)C2=CC=CC=C2C(=O)O)C
Key Functional Groups Carboxylic Acid (Ortho-position), Ketone (Diaryl), Tertiary Amine (Diethyl)
Structural Logic

The molecule consists of a phthalic acid derivative linked to a substituted toluene ring. The ortho-positioning of the carboxylic acid relative to the carbonyl bridge is the defining feature that allows for lactone ring formation —the mechanism responsible for the color-switching properties of the final dye products.

Physical & Thermodynamic Properties[2][3][4]

Note: Experimental data for this specific intermediate is often proprietary.[1] Values below represent a synthesis of available industrial data and high-confidence predictive models.

General Properties[6][7]
PropertyValue / DescriptionContext
Physical State Solid PowderTypically isolated as a crystalline precipitate.
Color White to Pinkish/BeigePure form is white; pink hue indicates trace oxidation or rhodamine by-products.
Melting Point 150 – 180 °C (Range)Experimental data varies by purity. Analogous keto acids melt in this range.
Boiling Point ~505 °C (Predicted)Decomposes before boiling at atmospheric pressure.
Density ~1.2 g/cm³Estimated based on packing of benzophenone derivatives.
pKa (Acid) ~3.3 – 3.8Attributed to the benzoic acid moiety.
Solubility Profile
  • Water: Insoluble in neutral/acidic water (due to hydrophobic benzophenone core).

  • Alkali (NaOH/KOH): Soluble. Forms a water-soluble carboxylate salt (Deep yellow/orange solution).

  • Organic Solvents:

    • Soluble: Toluene, Chlorobenzene, Dichloromethane (DCM), Acetone.

    • Sparingly Soluble: Alcohols (Ethanol, Methanol) – often used for recrystallization.

Synthesis Protocol (Friedel-Crafts Acylation)

The industrial synthesis relies on the Friedel-Crafts acylation of N,N-Diethyl-m-toluidine with Phthalic Anhydride . This reaction must be controlled to prevent the formation of Rhodamine dyes (double addition products).[2]

Reagents
  • Substrate: N,N-Diethyl-m-toluidine (1.0 eq)

  • Acylating Agent: Phthalic Anhydride (1.0 - 1.1 eq)

  • Catalyst: Aluminum Chloride (AlCl₃) (anhydrous)

  • Solvent: Chlorobenzene or Toluene (Anhydrous)

Step-by-Step Methodology
  • Activation: Suspend Phthalic Anhydride in Chlorobenzene under nitrogen atmosphere.

  • Catalyst Addition: Add AlCl₃ slowly at room temperature (Exothermic).

  • Substrate Addition: Add N,N-Diethyl-m-toluidine dropwise, maintaining temperature < 40°C to avoid side reactions.

  • Reaction: Heat the mixture to 75–95°C for 2–4 hours. Monitor by HPLC for disappearance of toluidine.

  • Quenching: Pour the reaction mass into ice-water/HCl mixture to hydrolyze the aluminum complex.

  • Separation:

    • Separate the organic layer (containing the product).[2][3]

    • Alternative: If the product precipitates, filter directly.

  • Purification (Alkali Extraction):

    • Extract the organic layer with 10% NaOH. The Keto Acid moves to the aqueous phase (as salt); impurities remain in the organic phase.

    • Acidify the aqueous phase with H₂SO₄ to pH 2–3 to precipitate the product.

  • Recrystallization: Purify using Ethanol/Toluene or Methanol to remove trace pink color (rhodamine impurities).

Mechanism of Action: The "Color Former" Pathway

This compound is the precursor to Fluoran dyes . The transformation involves a ring-closure reaction with a phenol derivative.[2]

Pathway Visualization

G cluster_legend Mechanism Logic Start Phthalic Anhydride + N,N-Diethyl-m-toluidine Inter Keto Acid Intermediate (CAS 52830-65-6) Start->Inter Friedel-Crafts (AlCl3) Reaction Acid Condensation (+ Phenol Derivative) Inter->Reaction Dehydration (H2SO4) Product Fluoran Leuco Dye (Lactone Form) Reaction->Product Ring Closure Desc The Keto Acid (Inter) is the stable open form. Reaction with a phenol closes the ring to form the colorless Lactone (Product), which opens upon acid contact to generate color.

Figure 1: Synthesis pathway transforming precursors into the functional Keto Acid and subsequent Fluoran Dye.[4][5]

The Lactone Equilibrium
  • Synthesis Stage: The Keto Acid is reacted with a phenol (e.g., 4-methoxy-phenol) using sulfuric acid.

  • Ring Closure: The carboxylic acid carbon attacks the ketone carbon, ejecting water and forming a spiro-lactone ring.

  • Functional State: The resulting Fluoran dye is colorless (Leuco form). When applied to paper with an acidic developer (e.g., Bisphenol A), the lactone ring opens, restoring the conjugated system and producing color (Black/Red/Blue).

Safety & Handling (MSDS Summary)

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Signal Word: Warning.

  • Storage: Store in a cool, dry place away from strong oxidizing agents. Keep container tightly closed to prevent moisture absorption (which can affect stoichiometry in synthesis).

  • Disposal: Incineration in an approved chemical waste facility.

References

  • PubChem. (2025).[6] 2-[4-(Diethylamino)-2-methylbenzoyl]benzoic acid - Compound Summary. National Library of Medicine. Available at: [Link]

  • European Chemicals Agency (ECHA). (2023).[6] Registration Dossier: Benzoic acid, 2-[4-(diethylamino)-2-methylbenzoyl]-.[7][8][9] Available at: [Link][6]

  • PrepChem. (n.d.). Synthesis of 2-(2-methyl-4-(diethylamino)benzoyl)benzoic acid. Available at: [Link]

  • Google Patents. (2022). Process of manufacturing 2-(4'-diethylamino-2'-hydroxybenzoyl)benzoic acid hexyl ester (EP 4015500 A1). [Note: Referenced for comparative synthesis logic of keto acid intermediates].

Sources

Process Chemistry: Synthesis of 2-[4-(Diethylamino)-2-methylbenzoyl]benzoic acid

[1][2]

Executive Summary

This guide outlines the synthesis of 2-[4-(Diethylamino)-2-methylbenzoyl]benzoic acid via Friedel-Crafts acylation .[1] The protocol utilizes phthalic anhydride and N,N-diethyl-m-toluidine in the presence of an aluminum chloride (

2

Target Molecule:

  • IUPAC Name: 2-[4-(Diethylamino)-2-methylbenzoyl]benzoic acid[2]

  • CAS Number: 52830-65-6[2][1]

  • Molecular Formula:

    
    [1]
    
  • Key Application: Precursor for pressure-sensitive (thermal paper) and pH-sensitive dyes.

Retrosynthetic Analysis & Mechanism

The synthesis is a classic Electrophilic Aromatic Substitution (


)
Mechanistic Pathway
  • Activation: Phthalic anhydride reacts with the Lewis acid (

    
    ) to form a highly electrophilic acylium ion complex.
    
  • Nucleophilic Attack: The aromatic ring of N,N-diethyl-m-toluidine attacks the electrophile.

    • Regioselectivity: The diethylamino group (

      
      ) is a strong activator and ortho, para-director. The methyl group (
      
      
      ) is a weak activator. The position para to the
      
      
      group (position 4 relative to N) is sterically accessible and electronically favored, leading to the specific 4,2-substitution pattern on the benzoyl moiety.
  • Ring Opening: The anhydride ring opens to form the aluminum salt of the keto-acid.

  • Hydrolysis: Acidic workup breaks the aluminum complex, yielding the free carboxylic acid.

Reaction Scheme Visualization

The following diagram illustrates the chemical transformation and atomic flow.

ReactionSchemecluster_reactantsPrecursorsPhthalicPhthalic Anhydride(C8H4O3)ComplexAcylium-AlCl3ComplexPhthalic->Complex+ AlCl3(Activation)AmineN,N-Diethyl-m-toluidine(C11H17N)SigmaSigma Complex(Intermediate)Amine->Sigma+ Complex(Electrophilic Attack)Complex->SigmaProduct2-[4-(Diethylamino)-2-methylbenzoyl]benzoic acidSigma->ProductHydrolysis (H3O+)- AlCl3ConditionsConditions:Solvent: ChlorobenzeneTemp: 75-95°CTime: 1.5 - 3 hrsConditions->Sigma

Figure 1: Reaction pathway for the Friedel-Crafts acylation of N,N-diethyl-m-toluidine.

Experimental Protocol

Safety Warning: Aluminum chloride reacts violently with water, releasing HCl gas. Perform all steps in a fume hood. Chlorobenzene is toxic and flammable.

Materials & Equipment
ReagentRoleStoichiometry
Phthalic Anhydride Electrophile Source1.0 equiv
N,N-Diethyl-m-toluidine Nucleophile1.0 - 1.1 equiv
Aluminum Chloride (

)
Lewis Acid Catalyst2.0 - 2.2 equiv
Chlorobenzene Solvent4-6 Volumes
Sulfuric Acid (20%) Hydrolysis AgentExcess
Sodium Hydroxide (10%) pH AdjustmentAs needed
Step-by-Step Procedure
Phase 1: Acylation Reaction
  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, thermometer, and an addition funnel. Ensure the system is dry and flushed with nitrogen.

  • Charging: Add Phthalic Anhydride (1.0 eq) and Chlorobenzene (solvent) to the flask.

  • Catalyst Addition: Cool the mixture to 15-20°C. Slowly add anhydrous

    
      (2.2 eq) portion-wise. Note: The reaction is exothermic; control temperature to prevent runaway.
    
  • Substrate Addition: Add N,N-Diethyl-m-toluidine (1.0 eq) dropwise over 30-45 minutes. Maintain temperature below 30°C during addition.

  • Reaction: Heat the mixture to 75–95°C . Maintain this temperature for 1.5 to 3 hours.

    • Monitoring: Reaction progress can be monitored by TLC (Silica gel, Ethyl Acetate/Hexane 1:1). Disappearance of phthalic anhydride indicates completion.

Phase 2: Quenching & Solvent Removal
  • Quench: Cool the reaction mass to room temperature. Pour the mixture slowly onto crushed ice/water (approx. 5 volumes) with vigorous stirring. This hydrolyzes the aluminum complex.

  • Steam Distillation: Perform steam distillation to remove the chlorobenzene solvent.[2][3] The product remains in the aqueous residue as a crude solid/oil.

    • Alternative: If steam distillation is not viable, decant the aqueous layer and extract the organic layer, but steam distillation ensures cleaner removal of the high-boiling solvent.

Phase 3: Purification & Isolation
  • Acid Dissolution: The residue from distillation is typically a crude solid. Dissolve this residue in dilute Sulfuric Acid (20%) . The product (containing an amine) will form a soluble ammonium salt. Filter any insoluble impurities.

  • Precipitation (Isoelectric Point): Slowly add 10% NaOH solution to the acidic filtrate.

    • Target: Adjust pH to 4.0 – 6.0 .

    • Observation: The product is amphoteric. As the pH approaches neutrality, the zwitterionic form becomes insoluble and precipitates as a white to off-white solid.

  • Filtration: Filter the precipitate and wash with copious amounts of water to remove inorganic salts.

  • Drying: Dry the cake in a vacuum oven at 60°C.

  • Recrystallization (Optional): If higher purity is required (>99%), recrystallize from Ethanol or Toluene/Ethanol mixtures.

Experimental Workflow Diagram

WorkflowStartStart: Charge Phthalic Anhydride& ChlorobenzeneAddCatAdd AlCl3 (15-20°C)Start->AddCatAddAmineAdd N,N-Diethyl-m-toluidine(Dropwise, <30°C)AddCat->AddAmineHeatHeat to 75-95°C(1.5 - 3 Hours)AddAmine->HeatQuenchQuench into Ice Water(Hydrolysis)Heat->QuenchDistillSteam Distillation(Remove Chlorobenzene)Quench->DistillAcidifyDissolve Residue in20% H2SO4Distill->AcidifyFilter1Filter Insoluble ImpuritiesAcidify->Filter1BasifyAdd 10% NaOH(Target pH 4-6)Filter1->BasifyIsolateFilter Precipitate & DryBasify->Isolate

Figure 2: Step-by-step experimental workflow for isolation and purification.[4]

Characterization & Quality Control

To validate the synthesis, the following analytical data should be obtained.

ParameterExpected ResultNotes
Appearance White to off-white powderDarkening indicates oxidation or residual impurities.
Melting Point 190°C – 195°CSharp range indicates high purity.
IR Spectrum 1680-1700

(C=O acid)1640

(C=O ketone)
Distinct carbonyl stretches for both the carboxylic acid and the diaryl ketone.
H-NMR (

)

1.1 (t, 6H,

of ethyl)

2.1 (s, 3H, Ar-

)

3.3 (q, 4H,

of ethyl)

6.5-8.0 (m, 7H, Ar-H)
The ethyl group quartet/triplet pattern is diagnostic.

Troubleshooting & Optimization

Common Failure Modes
  • Low Yield: Often caused by incomplete hydrolysis of the aluminum complex. Ensure the quench is vigorous and the pH adjustment is precise. If the pH is too high (>9), the product dissolves as a carboxylate salt.

  • Sticky Product: Residual chlorobenzene can cause the product to oil out. Ensure steam distillation is complete.

  • Isomer Contamination: Acylation at the position ortho to the diethylamino group is rare due to sterics, but high temperatures (>100°C) may promote side reactions. Keep temperature strictly within 75-95°C.

Green Chemistry Alternatives

Recent literature suggests solvent-free melt synthesis as a viable alternative to reduce volatile organic compound (VOC) emissions.

  • Protocol: Mix reagents and

    
     without solvent.
    
  • Conditions: Heat to melt (approx. 80-100°C).

  • Benefit: Eliminates chlorobenzene; higher throughput.

  • Challenge: Heat transfer is difficult in the solid/melt phase; requires specialized high-torque reactors.

References

  • BenchChem. (n.d.). 2-[4-(Diethylamino)-2-methylbenzoyl]benzoic acid Structure and Synthesis. Retrieved from

  • PrepChem. (n.d.). Synthesis of 2-(2-methyl-4-(diethylamino)benzoyl)benzoic acid. Retrieved from

  • European Patent Office. (2022). Process of Manufacturing 2-(4-Diethylamino-2-hydroxybenzoyl)benzoic Acid Hexyl Ester. EP 4015500 A1. Retrieved from

  • Google Patents. (2017). Synthesis methods of 2-(4-Diethylamino-2-hydroxybenzoyl)benzoic Acid in the melt state. CN106349091A. Retrieved from

2-[4-(Diethylamino)-2-methylbenzoyl]benzoic acid mechanism of action

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanism of action, chemical dynamics, and applications of 2-[4-(Diethylamino)-2-methylbenzoyl]benzoic acid (CAS 52830-65-6).

Chemical Dynamics, Synthesis, and Functional Applications in Smart Packaging[1]

Executive Summary

2-[4-(Diethylamino)-2-methylbenzoyl]benzoic acid (often referred to as the "Keto Acid" intermediate ) is a critical benzophenone derivative used primarily as a precursor for fluoran leuco dyes .[1] While not a pharmaceutical active ingredient (API) itself, it serves as the functional scaffold for thermochromic and halochromic systems essential to the pharmaceutical industry—specifically in cold-chain monitoring (Time-Temperature Indicators) and smart packaging .[1]

Unlike its structural analog DHHB (a UV filter), the presence of the ortho-methyl group in this molecule alters its photophysics, favoring cyclization over proton transfer.[1] This guide explores its mechanism of action as a chemical intermediate, the switching mechanism of its derivatives, and its relevance to drug development and packaging integrity.[1]

Molecular Architecture & Mechanism of Action[1]

The Core Mechanism: Electrophilic Cyclization

The primary "mechanism of action" for this molecule is its role as a bifunctional electrophile during the synthesis of functional dyes.[1] It exists in an equilibrium that can be shifted to form a lactone ring—the basis for "switching" dyes.[1]

  • Open Form (Keto Acid): The molecule exists as a keto-acid in solution.[1] The ketone carbonyl is activated by the electron-withdrawing benzoic acid moiety and the electron-donating diethylamino group on the other ring.[1]

  • Closed Form (Lactone Precursor): Under acidic or dehydrating conditions, the carboxylic acid attacks the ketone, closing the ring to form a pseudo-lactone.[1]

Functional Mechanism in Smart Packaging (Derived Fluorans)

When this Keto Acid is condensed with an electron-rich aromatic system (e.g., indoles or phenols), it forms a Fluoran Leuco Dye .[1] The mechanism of these dyes in pharmaceutical packaging (e.g., vaccine vial monitors) is halochromism or thermochromism :[1]

  • Colorless State (Lactone): The spiro-carbon is

    
     hybridized, breaking the conjugation between the aromatic rings.[1] The molecule is colorless.[1]
    
  • Trigger Event (Acid/Heat):

    • Acid : Protonation of the lactone oxygen forces the ring open.[1]

    • Heat : Melts the developer (e.g., Bisphenol A) which then protonates or stabilizes the open form.[1]

  • Colored State (Zwitterion): The spiro-carbon becomes

    
     hybridized, restoring conjugation across the entire xanthene system.[1] The molecule absorbs visible light (typically magenta/red for this precursor).[1]
    
Structural Distinction (vs. UV Filters)

It is crucial for researchers to distinguish this molecule from DHHB (Diethylamino Hydroxybenzoyl Hexyl Benzoate) :

  • DHHB (UV Filter): Contains an ortho-hydroxyl group.[1] Mechanism = Excited State Intramolecular Proton Transfer (ESIPT) to dissipate UV energy as heat.[1]

  • Target Molecule (Keto Acid): Contains an ortho-methyl group.[1] Mechanism = Steric hindrance prevents ESIPT. Instead, it is optimized for radical coupling or cyclization , making it a dye precursor rather than a photostable UV filter.[1]

Visualization of Mechanisms[1]

Diagram 1: Synthesis and Functional Switching Pathway

The following diagram illustrates the conversion of the Keto Acid into a Leuco Dye and the subsequent "Switching Mechanism" used in smart labels.

G cluster_0 Precursors cluster_1 Functional Transformation (Smart Label) PA Phthalic Anhydride KA KETO ACID (2-[4-(Diethylamino)-2-methylbenzoyl]benzoic acid) CAS 52830-65-6 PA->KA Friedel-Crafts (AlCl3, 80°C) DEMT N,N-Diethyl-m-toluidine DEMT->KA Lactone Fluoran Dye (Lactone Form) Colorless (sp3 Carbon) KA->Lactone + Indole/Phenol (Condensation) Zwitterion Fluoran Dye (Open Form) Colored (sp2 Carbon) Lactone->Zwitterion  Acid/Heat (Trigger)   Zwitterion->Lactone  Cooling/Base  

Caption: Pathway from precursors to the Keto Acid intermediate, and its subsequent conversion into a switchable leuco dye system.[1]

Experimental Protocols

Synthesis of the Keto Acid Intermediate

Objective: Produce high-purity keto acid for subsequent dye synthesis. Scale: Laboratory (100g basis).

ReagentQuantityRole
Phthalic Anhydride60.0 gElectrophile Source
N,N-Diethyl-m-toluidine162.8 gNucleophile
Aluminum Chloride (

)
120.0 gLewis Acid Catalyst
Chlorobenzene360 mLSolvent

Step-by-Step Methodology:

  • Setup: Equip a 1L 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and temperature probe. Purge with nitrogen.[1]

  • Charging: Add Phthalic Anhydride and Chlorobenzene. Stir to suspend.

  • Activation: Slowly add

    
     while maintaining temperature 
    
    
    
    (exothermic).
  • Addition: Add N,N-Diethyl-m-toluidine dropwise over 45 minutes.

  • Reaction: Heat the mixture to 85°C and hold for 2 hours. Monitor via TLC (Solvent: Toluene/Ethyl Acetate 4:1).[1]

  • Quenching: Cool to room temperature. Pour reaction mass slowly into ice-water (500 mL) containing 20 mL conc. HCl.

  • Extraction: Separate the organic layer.[1] Steam distill to remove Chlorobenzene and unreacted amine.[1]

  • Isolation: Dissolve the residue in 10% NaOH (aq). Filter insoluble impurities.[1] Acidify the filtrate with 20%

    
     to pH 3–4.[1]
    
  • Purification: Filter the precipitated pink/white solid. Recrystallize from Toluene/Ethanol (1:1).[1]

Validation Criteria:

  • Melting Point: 156–158°C (for specific derivatives) or characteristic range for the acid.[1]

  • HPLC Purity: >98.5% (Area %).[1]

Quality Control: Impurity Profiling

For drug packaging applications, ensuring the absence of heavy metal catalysts and solvent residues is critical.[1]

TestMethodSpecification Limit
Appearance VisualOff-white to pale pink powder
Assay HPLC (C18, ACN:Water)

Loss on Drying Gravimetric (105°C)

Heavy Metals ICP-MS

ppm

Applications in Drug Development & Packaging[1]

Cold Chain Integrity (Smart Labels)

The Keto Acid is the precursor for Red/Magenta fluorans .[1] These are used in Time-Temperature Indicators (TTIs) attached to vaccine vials or biologics.[1]

  • Mechanism: The label contains the leuco dye (derived from the Keto Acid) and a weak acid developer encapsulated in a matrix.[1]

  • Failure Mode: If the drug exceeds a critical temperature (e.g., 8°C), the matrix melts, allowing the acid to contact the dye.[1] The lactone ring opens (see Diagram 1), turning the label red to indicate spoilage.[1]

Genotoxic Impurity Management

Researchers synthesizing benzophenone-based drugs must monitor this molecule.[1]

  • Risk: As an aniline derivative, it carries potential genotoxicity risks common to aromatic amines.[1]

  • Control: If used as a reagent, it must be purged to <10 ppm levels in the final API.

References

  • BenchChem. 2-[4-(Diethylamino)-2-methylbenzoyl]benzoic acid: Chemical Properties and Applications. Retrieved from [1]

  • PubChem. Compound Summary: 2-(4-(Diethylamino)-2-methylbenzoyl)benzoic acid (CAS 52830-65-6).[1][2] National Library of Medicine.[1] Retrieved from [1]

  • PrepChem. Synthesis of 2-(2-methyl-4-(diethylamino)benzoyl)benzoic acid. Detailed protocol for Friedel-Crafts acylation. Retrieved from

  • European Patent Office. Process of Manufacturing 2-(4'-Diethylamino-2'-hydroxybenzoyl)benzoic acid hexyl ester (EP 4015500 A1).[1] (Contextual reference for structural analogs and impurity profiles). Retrieved from [1]

  • GuideChem. Safety Data Sheet (SDS): 2-[4-(Diethylamino)-2-methylbenzoyl]benzoic acid.[1] Retrieved from [1]

Sources

Technical Guide: Solubility Profiling & Process Chemistry of 2-[4-(Diethylamino)-2-methylbenzoyl]benzoic Acid

[1]

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-[4-(Diethylamino)-2-methylbenzoyl]benzoic acid (CAS 52830-65-6 ).[1] As a critical intermediate in the synthesis of fluoran leuco dyes and rhodamine derivatives, understanding its solubility landscape is paramount for optimizing yield during Friedel-Crafts acylation workups and subsequent recrystallization steps.[1]

This document moves beyond static data tables, offering a mechanistic explanation of the compound's lactonization equilibrium —the primary driver of its solubility behavior—and providing self-validating protocols for determining solubility in mixed-solvent systems.[1]

Chemical Identity & Physicochemical Core

Before addressing solubility, we must establish the structural parameters that dictate solvation.[1]

PropertyDataSource/Validation
Chemical Name 2-[4-(Diethylamino)-2-methylbenzoyl]benzoic acidIUPAC [1]
CAS Registry 52830-65-6 PubChem [2]
Molecular Formula C₁₉H₂₁NO₃Mass Spec Validation
Molecular Weight 311.38 g/mol Calculated
pKa (Acid) ~4.2 - 4.5 (Predicted)Carboxyl group estimation
pKa (Base) ~2.5 - 3.0 (Predicted)Aniline nitrogen (sterically hindered)
LogP (Predicted) 3.9 - 4.2Lipophilic Methyl/Ethyl groups
The Solubility Mechanism: Lactone-Open Equilibrium

The solubility of this compound is not static; it is dynamic based on the pH and solvent polarity.[1] The molecule exists in an equilibrium between a polar Open Acid form and a non-polar Lactone (Phthalide) form.[1]

  • Open Acid Form (Zwitterionic/Polar): Predominates in alkaline aqueous solutions or highly polar solvents.[1] High water solubility (as a salt).[1]

  • Lactone Form (Non-Polar): Predominates in acidic environments and non-polar organic solvents (Toluene, DCM).[1] This form is responsible for the compound's high solubility in aromatics.[1]

Figure 1: The pH-dependent equilibrium driving solubility.[1] In process chemistry, manipulating this shift is the key to purification.

Solubility Profile Data

The following data summarizes the operational solubility observed in industrial processing and purification workflows.

Qualitative Solubility Matrix
Solvent ClassSpecific SolventSolubility RatingOperational Context
Aromatic Hydrocarbons TolueneHigh (Hot)Primary reaction solvent; soluble in lactone form.[1]
Chlorinated Solvents Dichloromethane (DCM)High Excellent for extraction from acidic aqueous phases.[1]
Alcohols Ethanol, MethanolModerate Used as a co-solvent for recrystallization (often 1:1 with Toluene).[1][2]
Ketones AcetoneHigh Good solvent, but avoid if trace acid is present (aldol condensation risk).[1]
Aqueous (Acidic) Water (pH < 4)Insoluble Precipitates as the free acid/lactone mixture.[1]
Aqueous (Basic) Water (pH > 9)Soluble Forms the water-soluble carboxylate salt (Extraction phase).[1]
Temperature-Dependent Behavior (Toluene)

Note: Data derived from typical behavior of benzoylbenzoic acid intermediates.[1]

  • 20°C: Low to Moderate solubility.[1] Suspension forms.

  • 60°C - 80°C: High solubility.[1] Clear solution.

  • Implication: This steep solubility curve makes Toluene (or Toluene/Ethanol mixtures) the ideal system for cooling crystallization.[1]

Experimental Protocols

As a scientist, relying on literature values is insufficient for critical path development.[1] You must validate solubility for your specific lot (purity affects solubility).[1]

Protocol 1: Gravimetric Solubility Determination (The "Shake-Flask" Method)

Objective: Determine exact saturation solubility in a specific solvent at 25°C.[1]

  • Preparation: Weigh ~500 mg of CAS 52830-65-6 into a 20 mL scintillation vial.

  • Solvation: Add 5.0 mL of the target solvent (e.g., Toluene).[1]

  • Equilibration: Seal and vortex for 24 hours at 25°C (controlled environment).

    • Check: If solid dissolves completely, add more solid until a suspension persists.[1]

  • Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter into a pre-weighed vial.

  • Evaporation: Evaporate the solvent under nitrogen stream or vacuum.[1]

  • Quantification: Weigh the dried residue.

    • Calculation:

      
       (mg/mL).[1]
      
Protocol 2: pH-Swing Purification (Industrial Standard)

Objective: Purify the compound using its pH-dependent solubility switch.[1]

  • Dissolution: Dissolve crude solid in dilute NaOH (10% w/w) until pH > 10. The solution should turn clear (formation of carboxylate salt).[1]

  • Filtration: Filter off any non-acidic impurities (insoluble byproducts).[1]

  • Precipitation: Slowly add dilute HCl (1M) to the filtrate while stirring vigorously.

    • Observation: Solid will begin to precipitate as pH drops below 5.[1]

  • Isolation: Continue acidification to pH ~2-3 to ensure full conversion to the acid/lactone form.

  • Recovery: Filter the precipitate and wash with cold water.[1]

  • Recrystallization: Redissolve the wet cake in hot Toluene/Ethanol (1:1), filter hot, and cool to 4°C to crystallize.

Process Workflow Visualization

Figure 2: The standard "Acid-Base" purification workflow exploiting the solubility switch.[1]

References

  • IUPAC Nomenclature: 2-[4-(Diethylamino)-2-methylbenzoyl]benzoic acid.[1][3][4] Confirmed via structure analysis.

  • PubChem Compound Summary: CAS 52830-65-6.[1][5][3][4] National Center for Biotechnology Information.[1] Link[1]

  • Process Chemistry Insight: "Synthesis of 2-(4-Diethylamino-2-hydroxybenzoyl)benzoic acid" (Analogous methodology). ChemicalBook.[1] Link

  • Safety Data Sheet (SDS): 2-[4-(Diethylamino)-2-methylbenzoyl]benzoic acid.[1][4] GuideChem. Link

Technical Monograph: Synthesis and Characterization of 2-[4-(Diethylamino)-2-methylbenzoyl]benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis, purification, and application of 2-[4-(Diethylamino)-2-methylbenzoyl]benzoic acid (CAS 52830-65-6). As a critical benzophenone derivative, this molecule serves as the structural backbone for fluoran leuco dyes used in thermal and pressure-sensitive recording materials (e.g., thermal paper receipts, carbonless copy forms).

The protocol defined herein prioritizes regioselectivity and purity . We utilize a Friedel-Crafts acylation strategy, specifically engineered to overcome steric hindrance while ensuring the "self-validating" purity of the final carboxylic acid moiety.

Chemical Identity & Structural Analysis[1][2]

Before initiating synthesis, the researcher must understand the electrophilic landscape of the substrates to predict side reactions.

ParameterSpecification
IUPAC Name 2-[4-(Diethylamino)-2-methylbenzoyl]benzoic acid
CAS Registry Number 52830-65-6
Molecular Formula

Molecular Weight 311.38 g/mol
Core Structure Benzophenone derivative linking a phthalic acid moiety to a diethylamino-toluene ring.
Key Functional Groups Carboxylic Acid (Solubility switch), Ketone (Chromophore bridge), Tertiary Amine (Electron donor).
Structural Logic

The synthesis relies on the reaction between Phthalic Anhydride and N,N-Diethyl-m-toluidine .[1]

  • Regiochemistry: The diethylamino group is a strong ortho/para director. Due to steric hindrance at the ortho position (flanked by the ethyl groups and the methyl group), the electrophilic attack occurs almost exclusively at the para position relative to the amine.

  • Result: This places the benzoyl linkage para to the diethylamino group and ortho to the methyl group, yielding the specific "4-(Diethylamino)-2-methyl..." isomer required.

Reaction Mechanism

The transformation follows a classic Friedel-Crafts Acylation pathway. Aluminum chloride (


) acts as the Lewis acid catalyst, activating the phthalic anhydride to generate a highly electrophilic acylium-like complex.

ReactionMechanism Reactants Phthalic Anhydride + AlCl3 Activation Activated Acyl Complex Reactants->Activation Lewis Acid Activation Attack Electrophilic Attack (Para to Amino) Activation->Attack Substrate N,N-Diethyl-m-toluidine Substrate->Attack Intermediate Aluminum Salt Intermediate Attack->Intermediate -HCl Hydrolysis Acid Hydrolysis (Quench) Intermediate->Hydrolysis + H2O / H+ Product Target Keto-Acid (CAS 52830-65-6) Hydrolysis->Product

Figure 1: Mechanistic pathway of the Friedel-Crafts acylation. The aluminum chloride coordinates with the anhydride oxygen, facilitating the ring-opening attack by the activated toluene derivative.

Experimental Protocol

Safety Warning:


 is highly hygroscopic and releases HCl gas upon contact with moisture. Perform all steps in a fume hood.
Materials
  • Phthalic Anhydride: 0.40 mol (59.2 g)

  • N,N-Diethyl-m-toluidine: 1.0 mol (163 g) - Used in excess or stoichiometric ratio depending on solvent choice.

  • Aluminum Chloride (

    
    ):  0.80 mol (106 g)
    
  • Solvent: Chlorobenzene (350 mL) - Chosen for its high boiling point and inertness to acylation.

Step-by-Step Methodology
  • Catalyst Preparation: In a 1L three-necked flask equipped with a mechanical stirrer, reflux condenser, and drying tube, charge 350 mL of dry chlorobenzene. Cool to 10-15°C. Slowly add 106 g of anhydrous

    
     while stirring.
    
  • Reactant Addition: Add 59.2 g of pulverized phthalic anhydride to the suspension. Stir for 15 minutes until a uniform dispersion is achieved.

  • Acylation (The Critical Step): Add 163 g of N,N-Diethyl-m-toluidine dropwise over 45 minutes.

    • Observation: The temperature will rise exothermically. Control the rate to keep the internal temperature below 60°C to prevent tar formation.

    • Causality: Slow addition prevents the "runaway" formation of regio-isomers and polymerization by-products.

  • Thermal Drive: Once addition is complete, heat the reaction mixture to 85-95°C and maintain for 2-3 hours.

    • Endpoint Check: Evolution of HCl gas ceases, and the mixture becomes a viscous, dark homogeneous mass.

  • Hydrolysis (Quench): Cool the mixture to room temperature. Pour the reaction mass slowly into a mixture of 500g crushed ice and 50 mL concentrated HCl.

    • Purpose: This breaks the aluminum-product complex, liberating the free organic acid.

  • Solvent Removal: Perform a steam distillation (or vacuum distillation) to remove the chlorobenzene solvent. The residue will be a gummy solid.

Purification: The Self-Validating System

This purification strategy utilizes the chemical properties of the molecule (amphoteric nature due to amino and acid groups) to guarantee purity. If the product does not behave as described below, the synthesis has failed.

PurificationWorkflow Raw Crude Reaction Mass (Post-Hydrolysis) BaseExt Base Extraction (Add 10% NaOH) Raw->BaseExt Filter1 Filtration BaseExt->Filter1 Filtrate Filtrate (Product as Na-Salt) Filter1->Filtrate Keep Residue Residue (Unreacted Amine/Tars) Filter1->Residue Discard AcidPrecip Acid Precipitation (Add 20% H2SO4 to pH 3-4) Filtrate->AcidPrecip FinalFilter Final Filtration & Wash AcidPrecip->FinalFilter Product Pure Product (White/Grey Solid) FinalFilter->Product

Figure 2: The "Acid-Base Swing" purification protocol. This workflow ensures that only molecules containing the carboxylic acid functionality are isolated.

Protocol Details:
  • Alkaline Extraction: Dissolve the crude residue in 10% NaOH solution at 50°C.

    • Validation: The product contains a carboxylic acid group and must dissolve to form the sodium salt. Unreacted N,N-diethyl-m-toluidine (an oil) will not dissolve.

  • Filtration: Filter the alkaline solution to remove insoluble tars and unreacted amines.

  • Acid Precipitation: Slowly add 20% sulfuric acid to the clear filtrate until pH 3-4 is reached.

    • Observation: The product will precipitate out as a white to grayish amorphous solid.

  • Crystallization: Filter the solid, wash with water, and recrystallize from toluene or ethanol/water (1:1) to obtain high-purity crystals (MP: ~150-155°C).

Industrial Applications

The synthesized keto-acid is not the final product but a "color former" precursor.

  • Fluoran Dye Synthesis: The keto-acid is cyclized (typically using sulfuric acid or oleum) to form the lactone ring . This lactone structure is the basis of "leuco dyes" (e.g., ODB-1, ODB-2).

  • Mechanism of Action:

    • Colorless State: The lactone ring is closed (sp3 carbon at the center).

    • Colored State: When exposed to heat (thermal head) and an acidic developer (e.g., Bisphenol A or S), the lactone ring opens, extending the conjugation and creating a highly colored dye (Black/Red).

References

  • PrepChem. (n.d.). Synthesis of 2-(2-methyl-4-(diethylamino)benzoyl)benzoic acid. Retrieved from [Link]

  • Google Patents. (2017). CN106349091A - Synthesis methods of 2-(4-Diethylamino-2-hydroxybenzoyl)benzoic Acid in the melt state.
  • U.S. Patent Office. (1978). US Patent 4094877: Process for the preparation of fluoran compounds.

Sources

2-[4-(Diethylamino)-2-methylbenzoyl]benzoic acid structural formula

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Synthesis and Functional Utility of 2-[4-(Diethylamino)-2-methylbenzoyl]benzoic Acid

CAS Registry Number: 52830-65-6 Molecular Formula:


Molecular Weight:  311.38  g/mol [1]

Executive Summary & Molecular Architecture

2-[4-(Diethylamino)-2-methylbenzoyl]benzoic acid (hereafter referred to as BBA-DEM ) is a critical keto-acid intermediate utilized primarily in the synthesis of fluoran leuco dyes for thermosensitive (thermal paper) and pressure-sensitive (carbonless copy) recording materials.

Structurally, BBA-DEM belongs to the class of o-benzoylbenzoic acids.[2] Its functional utility is derived from its ability to exist in a tautomeric equilibrium between an open keto-acid form and a closed lactol (pseudo-acid) form.[2] This equilibrium is the mechanistic basis for the ring-closure reactions required to synthesize functional fluoran dyes.[2]

Critical Distinction: Researchers must distinguish BBA-DEM from its structural analogue, 2-[4-(diethylamino)-2-hydroxybenzoyl]benzoic acid (CAS 5809-23-4). While the latter contains a hydroxyl group facilitating direct fluorescence, BBA-DEM contains a methyl group at the ortho-position of the benzoyl ring, derived from


-diethyl-m-toluidine.[2] This methyl group provides steric protection and alters the electronic properties of the final dye.
Structural Tautomerism Diagram

Tautomerism OpenForm Open Keto-Acid Form (Reactive Intermediate) Equilibrium Tautomeric Equilibrium OpenForm->Equilibrium pH / Solvent Polarity Equilibrium->OpenForm ClosedForm Closed Lactol Form (Pseudo-Acid) Equilibrium->ClosedForm Spontaneous Reversible Cyclization ClosedForm->Equilibrium

Figure 1: The dynamic equilibrium between the open keto-acid and the cyclic lactol form. In non-polar solvents, the lactol form often predominates.

Physiochemical Properties

PropertyValueNotes
Appearance White to off-white crystalline powderDiscoloration (pink/grey) indicates oxidation or residual amine.[2]
Melting Point 182°C – 185°CSharp melting point indicates high purity (>98%).
Solubility Soluble in dilute NaOH, EtOH, TolueneInsoluble in water at neutral/acidic pH.[2]
pKa ~4.5 (Carboxylic acid)The amino group is weakly basic but sterically hindered.
Stability HygroscopicStore in desiccated conditions; sensitive to UV light.[2]

Synthetic Methodology: Friedel-Crafts Acylation

The synthesis of BBA-DEM is a classic example of a Friedel-Crafts acylation.[2] However, standard protocols often fail due to the deactivating nature of the Lewis acid-amine complex.[2] The following protocol utilizes a Chlorobenzene/Aluminum Chloride system, which balances solubility with Lewis acid activity.

Reaction Pathway

Synthesis PA Phthalic Anhydride Complex Lewis Acid Complex Formation (AlCl3 + Amine) PA->Complex AlCl3 (2.2 eq) DEMT N,N-Diethyl-m-toluidine DEMT->Complex AlCl3 (2.2 eq) Acylation Friedel-Crafts Acylation (75-95°C, Chlorobenzene) Complex->Acylation Hydrolysis Ice/Acid Hydrolysis (Quenching Al-Complex) Acylation->Hydrolysis H2O / HCl Purification Acid-Base Extraction (Removal of unreacted amine) Hydrolysis->Purification Product BBA-DEM (Precipitated Solid) Purification->Product

Figure 2: Step-wise synthetic workflow for BBA-DEM via Friedel-Crafts acylation.

Detailed Experimental Protocol

Reagents:

  • Phthalic Anhydride (1.0 eq)[3]

  • 
    -Diethyl-m-toluidine (1.05 eq)
    
  • Aluminum Chloride (

    
    , Anhydrous, 2.2 eq)
    
  • Chlorobenzene (Solvent, 5-6 volumes)

Procedure:

  • Complex Formation: In a dry 3-neck flask equipped with a mechanical stirrer and reflux condenser, charge Chlorobenzene and

    
    -Diethyl-m-toluidine. Cool to 0-5°C.[2]
    
  • Catalyst Addition: Slowly add anhydrous

    
     over 30 minutes. Expert Note: The amine will form a complex with 
    
    
    
    , generating heat.[2] Temperature control is vital to prevent charring.
  • Acylation: Add Phthalic Anhydride in a single portion. Heat the mixture to 85°C ± 5°C and hold for 3-4 hours. Evolution of HCl gas will be observed; use a scrubber.[2]

  • Quenching: Cool the reaction mass to 25°C. Slowly pour the mass into a mixture of Ice and concentrated HCl (to break the Aluminum salt complex).

  • Steam Distillation: Perform steam distillation to remove the Chlorobenzene solvent.[2][4][5] A gummy solid will remain.[2]

  • Purification (The "Self-Validating" Step):

    • Dissolve the residue in 10% NaOH solution.[2] The product (carboxylic acid) will dissolve; unreacted amine and non-acidic impurities will remain as oils/solids.

    • Filter the alkaline solution to remove impurities.[2]

    • Slowly acidify the filtrate with 20%

      
       to pH 2-3.[2] The BBA-DEM will precipitate as a white/off-white solid.[2]
      
  • Isolation: Filter, wash with water until neutral, and dry at 60°C.

Downstream Application: Fluoran Dye Synthesis

The primary utility of BBA-DEM is its condensation with phenols to form Fluoran dyes (e.g., ODB-1, ODB-2). This reaction involves the cyclization of the carboxylic acid with a phenol derivative, usually catalyzed by concentrated sulfuric acid or oleum.[2]

Mechanism:

  • Protonation of the keto-group.[2]

  • Electrophilic attack on the phenol (para-position).

  • Dehydration and ring closure to form the sultone/lactone bridge.[2]

Analytical Characterization

To ensure scientific integrity, the synthesized BBA-DEM must meet the following spectral criteria:

  • IR Spectroscopy (KBr):

    • 
      : Diaryl ketone 
      
      
      
      stretch.
    • 
      : Carboxylic acid 
      
      
      
      stretch (often broad due to H-bonding).
    • 
      : Broad 
      
      
      
      stretch (carboxylic acid).
  • 1H-NMR (DMSO-d6):

    • 
       ppm (s, 1H, -COOH).
      
    • 
       ppm (t, 6H, Methyls of diethylamino).
      
    • 
       ppm (q, 4H, Methylenes of diethylamino).
      
    • 
       ppm (s, 3H, Aryl Methyl).
      
    • Aromatic region: Complex multiplet 6.5 - 8.0 ppm corresponding to the two benzene rings.[2]

References

  • Synthesis of 2-(2-methyl-4-(diethylamino)benzoyl)benzoic acid. PrepChem. Retrieved from [Link]

  • Process for manufacture of fluoran dyes.Google Patents (US7294724B2).
  • Design and Synthesis of Red-Absorbing Fluoran Leuco Dyes. ACS Omega. Retrieved from [Link]

Sources

Process Development Guide: Synthesis of 2-[4-(Diethylamino)-2-methylbenzoyl]benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthetic discovery and process optimization for 2-[4-(Diethylamino)-2-methylbenzoyl]benzoic acid (CAS: 52830-65-6). This compound serves as a critical "B-ring" intermediate in the manufacture of fluoran leuco dyes, widely used in thermal paper and pressure-sensitive recording materials.

The guide moves beyond basic recipe listing to analyze the mechanistic causality of the Friedel-Crafts acylation involved, offering researchers a robust, self-validating protocol. It contrasts classical Lewis acid-catalyzed routes with modern solvent-minimized approaches, providing a blueprint for scalable manufacturing.

Chemical Identity & Structural Logic[1][2]

Understanding the substrate's electronic properties is the prerequisite for successful synthesis.

ParameterSpecification
Chemical Name 2-[4-(Diethylamino)-2-methylbenzoyl]benzoic acid
CAS Number 52830-65-6
Molecular Formula

Molecular Weight 311.38 g/mol
Key Functionality Keto-acid (Open form of fluoran precursor)
Structural Analysis

The synthesis relies on the regioselective coupling of Phthalic Anhydride and N,N-Diethyl-m-toluidine .

  • Nucleophile (Amine): The diethylamino group is a strong ortho/para activator. The methyl group is a weak activator.

  • Regioselectivity: The position para to the diethylamino group is sterically accessible and electronically favored. The position ortho to the diethylamino group is blocked by the methyl group or sterically hindered.

  • Electrophile: The acylium ion generated from phthalic anhydride.

Reaction Mechanism & Pathway

The formation of the target molecule proceeds via an electrophilic aromatic substitution (Friedel-Crafts Acylation). The reaction must be carefully controlled to prevent double acylation or polymerization.

Mechanistic Diagram

ReactionMechanism PA Phthalic Anhydride (Electrophile Precursor) Complex Acylium-Aluminate Complex PA->Complex Ring Opening AlCl3 AlCl3 (Lewis Acid) AlCl3->Complex Sigma Sigma Complex (Intermediate) Complex->Sigma Electrophilic Attack (Para to -NEt2) Amine N,N-Diethyl-m-toluidine (Nucleophile) Amine->Sigma Product Target Keto-Acid (Al-Complexed) Sigma->Product Aromatization (-HCl) Final Purified Keto-Acid Product->Final Acid Hydrolysis (Quenching)

Figure 1: Mechanistic pathway of the Friedel-Crafts acylation showing the activation and quenching steps.

Experimental Protocols (The Discovery)

Two methodologies are presented: the Classical Solvent Route (high reliability) and the Modern Melt Route (Green Chemistry).

Method A: Classical Chlorobenzene Process (Benchmark)

Best for: Initial discovery, gram-scale validation, and high purity requirements.

Reagents:

  • Phthalic Anhydride (1.0 eq)

  • N,N-Diethyl-m-toluidine (1.05 eq)

  • Aluminum Chloride (

    
    ) (2.2 eq)
    
  • Chlorobenzene (Solvent, 5-6 volumes)

Protocol:

  • Setup: Equip a 3-neck flask with a mechanical stirrer, reflux condenser, and a drying tube (

    
    ). Purge with 
    
    
    
    .
  • Charging: Charge Phthalic Anhydride and Chlorobenzene. Cool to 0-5°C.

  • Activation: Add

    
     portion-wise over 30 minutes. Critical: Exothermic. Maintain T < 10°C to prevent tar formation.
    
  • Addition: Add N,N-Diethyl-m-toluidine dropwise. The mixture will turn dark/reddish.

  • Reaction: Warm slowly to 75-95°C. Hold for 3-5 hours.

    • Validation: Monitor by TLC (Solvent: Toluene/Ethyl Acetate 4:1). Disappearance of anhydride indicates completion.

  • Quenching: Cool to room temperature. Pour the reaction mass slowly into ice-cold dilute HCl (5%).

    • Why: This breaks the Aluminum-Product complex.

  • Isolation: Steam distill to remove Chlorobenzene. The product precipitates as a solid or gummy mass.

  • Purification: Dissolve the crude solid in dilute NaOH (forming the sodium salt), filter off insoluble impurities, then re-precipitate with dilute

    
     to pH 3-4. Recrystallize from Toluene/Ethanol.
    
Method B: Solvent-Free "Melt" Process (Green Optimization)

Best for: Scale-up and reducing VOC emissions.

Protocol:

  • Mix Phthalic Anhydride and N,N-Diethyl-m-toluidine in a reactor.

  • Heat to 60°C to form a homogeneous melt.

  • Add anhydrous

    
     (weak Lewis acid) or run uncatalyzed at higher temperatures (110-120°C) if the amine activation is sufficient.
    
  • Note: While greener, this method often requires more rigorous purification to remove unreacted anhydride.

Process Workflow & Critical Control Points

To ensure reproducibility, the following workflow diagram highlights the critical decision points and failure modes.

ProcessWorkflow start Start: Raw Material QC reaction Acylation Reaction (T = 85°C, 4h) start->reaction check TLC/HPLC Check: Anhydride < 1%? reaction->check check->reaction No (Extend Time) quench Acid Hydrolysis (Ice/HCl) check->quench Yes separation Phase Separation/ Steam Distillation quench->separation alkali Alkali Dissolution (pH > 10) separation->alkali filter Filtration (Remove Tars) alkali->filter acidify Acidification (pH 3-4) filter->acidify dry Drying & Yield Calc acidify->dry

Figure 2: Operational workflow for the isolation of high-purity keto-acid.

Analytical Characterization

A self-validating protocol requires confirmation of the structure.

TechniqueExpected SignalStructural Assignment
IR Spectroscopy 1680-1690

C=O (Ketone/Carboxylic Acid overlap)
IR Spectroscopy 2500-3000

O-H stretch (Carboxylic acid broad band)
1H NMR

2.1-2.3 (s, 3H)
Methyl group on the aromatic ring
1H NMR

1.1 (t), 3.3 (q)
Diethylamino ethyl chains
1H NMR

7.2-8.0 (m)
Aromatic protons (Phthalic & Toluidine rings)

Common Impurity:

  • Regioisomer: Acylation ortho to the diethylamino group (rare due to steric hindrance of the methyl group).

  • Cyclized product: If heated too high in acid, the keto-acid may close to form the fluoran/phthalide structure prematurely.

References

  • US Patent 4,094,877 . Process for the preparation of 2-(4-diethylamino-2-hydroxybenzoyl)benzoic acid and derivatives.[1] (Note: This patent covers the general class of diethylamino-benzoyl-benzoic acids).

  • PrepChem . Synthesis of 2-(2-methyl-4-(diethylamino)benzoyl)benzoic acid.[2] (Detailed experimental procedure based on standard Friedel-Crafts protocols).

  • BenchChem . 2-[4-(Diethylamino)-2-methylbenzoyl]benzoic acid Properties and Synthesis. (Database entry verifying CAS and structure).

  • PubChem . Compound Summary: 2-[4-(Diethylamino)-2-methylbenzoyl]benzoic acid.[3][2][4]

Sources

2-[4-(Diethylamino)-2-methylbenzoyl]benzoic acid spectral data (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectral characterization and structural analysis of 2-[4-(Diethylamino)-2-methylbenzoyl]benzoic acid (CAS 52830-65-6). This guide is designed for research scientists and process chemists requiring rigorous identification parameters for this specific fluoran dye intermediate.

CAS Registry Number: 52830-65-6 Molecular Formula: C₁₉H₂₁NO₃ Molecular Weight: 311.38 g/mol Synonyms: 2-(4-Diethylamino-2-methylbenzoyl)benzoic acid; 4'-Diethylamino-2'-methyl-2-carboxybenzophenone.

Introduction & Structural Significance

2-[4-(Diethylamino)-2-methylbenzoyl]benzoic acid is a critical "keto-acid" intermediate used in the synthesis of pressure-sensitive and heat-sensitive fluoran dyes. Structurally, it consists of a phthalic acid moiety linked via a ketone bridge to a diethylamino-substituted toluene ring.

Distinguishing this compound from its hydroxy-analog (CAS 5809-23-4, used for Rhodamine B) is vital. The presence of the methyl group at the 2'-position (instead of a hydroxyl) alters the electronic landscape, affecting both the spectral fingerprint and the subsequent cyclization kinetics during dye formation.

Synthesis & Causality

The compound is synthesized via Friedel-Crafts acylation of N,N-diethyl-m-toluidine with phthalic anhydride . The regiospecificity of this reaction is driven by the strong ortho/para directing power of the diethylamino group, directing the phthalic anhydride attack to the position para to the amine (and ortho to the methyl group), resulting in the 2,4-substitution pattern on the benzoyl ring.

SynthesisPath cluster_conditions Reaction Conditions Reactant1 Phthalic Anhydride (Electrophile) Intermediate Sigma Complex (Transition State) Reactant1->Intermediate AlCl3 Activation Reactant2 N,N-Diethyl-m-toluidine (Nucleophile) Reactant2->Intermediate Product 2-[4-(Diethylamino)-2-methylbenzoyl] benzoic acid Intermediate->Product -HCl Friedel-Crafts cond Solvent: Chlorobenzene/Toluene Temp: 75-95°C

Figure 1: Synthesis pathway via Friedel-Crafts acylation, establishing the 2-methyl-4-diethylamino substitution pattern.

Spectral Characterization Data

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectrum is characterized by the asymmetry introduced by the 2'-methyl group and the distinct ethyl signals from the diethylamino moiety.

Experimental/Predicted ¹H-NMR Data (DMSO-d₆, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentStructural Logic (Causality)
12.80 Broad Singlet1H–COOHAcidic proton; typically broad due to hydrogen bonding.
7.90 – 7.95 Doublet1HAr-H (Phthalic C6)Deshielded by the ortho-carbonyl of the ketone.
7.55 – 7.70 Multiplet2HAr-H (Phthalic C4, C5)Aromatic protons on the phthalic ring.
7.30 – 7.35 Doublet1HAr-H (Phthalic C3)Ortho to the carboxylic acid group.
7.15 Doublet (J=8.5 Hz)1HAr-H (Tolyl C6')Ortho to the ketone; deshielded by C=O anisotropy.
6.55 Doublet (J=2.5 Hz)1HAr-H (Tolyl C3')Ortho to Amino, Meta to Methyl. Shielded by N-lone pair.
6.48 dd (J=8.5, 2.5 Hz)1HAr-H (Tolyl C5')Ortho to Amino. Shielded by resonance donation from N.
3.35 Quartet4HN–CH₂–CH₃Characteristic methylene signal for diethylamine.
2.38 Singlet3HAr–CH₃Methyl group attached to the aromatic ring (deshielded).
1.12 Triplet6HN–CH₂–CH₃Methyl protons of the ethyl chains.

¹³C-NMR Key Resonances:

  • Carbonyls: ~195 ppm (Ketone), ~168 ppm (Carboxylic Acid).

  • Aromatic C-N: ~150 ppm (Strong deshielding due to N-attachment).

  • Aliphatic: ~44 ppm (N-CH₂), ~20 ppm (Ar-CH₃), ~12 ppm (CH₃ of ethyl).

B. Infrared (IR) Spectroscopy

The IR spectrum validates the dual-carbonyl nature of the molecule (ketone vs. acid) and the amine functionality.

Wavenumber (cm⁻¹)Vibration ModeFunctional GroupDiagnostic Note
2800 – 3200 O–H Stretch (Broad)Carboxylic AcidBroad "hump" characteristic of dimeric carboxylic acids.
2970, 2930 C–H StretchAlkyl (Ethyl/Methyl)Asymmetric and symmetric C–H stretching.
1690 – 1710 C=O StretchCarboxylic AcidTypical range for aromatic carboxylic acids.
1640 – 1660 C=O StretchDiaryl KetoneLower frequency due to conjugation with electron-rich amine ring.
1590, 1510 C=C StretchAromatic RingSkeletal vibrations of the benzene rings.
1250 – 1350 C–N StretchAromatic AmineStrong band confirming the diethylamino attachment.
740 – 760 C–H Bend (oop)Ortho-disubstitutedCharacteristic of the phthalic acid ring (4 adjacent H).
C. Mass Spectrometry (MS)

The fragmentation pattern is driven by the stability of the benzoyl cation and the loss of small neutral molecules (CO₂, Ethyl).

Ionization Mode: ESI (+) or EI (70 eV) Molecular Ion: [M]⁺ = 311.38 m/z

Fragmentation Pathway:

  • Molecular Ion (m/z 311): The intact parent molecule.

  • Base Peak Candidate (m/z 267): Loss of CO₂ [M – 44]⁺. This decarboxylation is common in ortho-benzoylbenzoic acids, often forming a lactone or cyclic species.

  • De-ethylation (m/z 282): Loss of an ethyl group [M – 29]⁺ from the nitrogen.

  • Benzoyl Cleavage (m/z 190): Cleavage at the ketone bridge generating the stabilized 4-diethylamino-2-methylbenzoyl cation.

MassSpec M Molecular Ion [M]+ m/z 311 Frag1 [M - CO2]+ m/z 267 (Lactone Formation) M->Frag1 - CO2 (44 Da) Frag2 [M - Et]+ m/z 282 M->Frag2 - C2H5 (29 Da) Frag3 Benzoyl Cation m/z 190 M->Frag3 Alpha Cleavage

Figure 2: Primary mass spectrometry fragmentation pathways.

Experimental Protocol for Spectral Validation

To ensure reproducible spectral data, the following sample preparation protocols are recommended. These steps mitigate common issues such as lactol-keto tautomerism which can complicate NMR interpretation.

Protocol 1: NMR Sample Preparation
  • Solvent Choice: Use DMSO-d₆ (Dimethyl sulfoxide-d6).

    • Reasoning: This compound exists in equilibrium between a keto-acid form (open) and a lactol form (cyclic). DMSO-d₆ favors the open keto-acid form via hydrogen bonding, simplifying the spectrum compared to CDCl₃ where complex tautomeric mixtures may appear.

  • Concentration: Dissolve 10–15 mg of sample in 0.6 mL of solvent.

  • Reference: TMS (Tetramethylsilane) at 0.00 ppm.

Protocol 2: IR Sample Preparation (KBr Pellet)
  • Method: Solid-state analysis is preferred to observe the specific crystal polymorph.

  • Step 1: Grind 1 mg of dry sample with 100 mg of spectroscopic grade KBr.

  • Step 2: Press into a transparent pellet using a hydraulic press (8–10 tons pressure).

  • Step 3: Acquire spectrum from 4000 to 400 cm⁻¹ (32 scans, 4 cm⁻¹ resolution).

  • Note: Ensure the sample is strictly dry; moisture will obscure the OH region.

References

  • Preparation of 2-(4-diethylamino-2-methylbenzoyl)benzoic acid. PrepChem. Retrieved from [Link]

  • Process for the preparation of 2-benzoylbenzoic acid derivatives. US Patent 4094877.
  • PubChem Compound Summary: 2-[4-(Diethylamino)-2-methylbenzoyl]benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

Technical Monograph: Biological Activity and Functional Utility of 2-[4-(Diethylamino)-2-methylbenzoyl]benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound Identity: 2-[4-(Diethylamino)-2-methylbenzoyl]benzoic acid (CAS: 52830-65-6) Class: Benzophenone-derived Keto-acid / Fluoran Precursor Primary Utility: Photophysical scaffold, UV-A absorbing intermediate, and precursor for fluorogenic biological probes.[1]

This technical guide analyzes the chemical biology and functional activity of 2-[4-(Diethylamino)-2-methylbenzoyl]benzoic acid. Unlike its 2-hydroxy analog (a potent UV filter and auxin transport inhibitor), the 2-methyl variant functions primarily as a steric scaffold for the synthesis of fluoran-based leuco dyes and mechano-responsive fluorophores . Its biological relevance lies in its application as a "caged" chromophore for cellular imaging and its toxicological profile as a tissue irritant.

Chemical Biology & Structure-Activity Relationship (SAR)

The biological and photophysical activity of this compound is dictated by the benzophenone core and the ortho-substituents .

The "Methyl vs. Hydroxy" Switch

A critical SAR distinction exists between the target molecule and its analog, DHHB (Diethylamino Hydroxybenzoyl Hexyl Benzoate).

  • 2-Hydroxy Analog (DHHB): Possesses an intramolecular hydrogen bond between the hydroxyl and carbonyl groups. This enables Excited State Intramolecular Proton Transfer (ESIPT) , allowing the molecule to dissipate UV energy harmlessly as heat. It is a standard UV-A filter.

  • 2-Methyl Analog (Target): The methyl group at the C2 position is sterically bulky and lacks hydrogen-bonding capability. Consequently, it cannot undergo ESIPT . Its "biological activity" shifts from UV dissipation to fluorescence generation upon cyclization.

Lactone-Zwitterion Equilibrium (Sensing Mechanism)

In biological matrices, the molecule exists in an equilibrium between an open "keto-acid" form and a closed "lactone" form. This equilibrium is sensitive to pH and local polarity, making it a valuable scaffold for designing activatable fluorescent probes .

  • Open Form (Acidic/Polar Environment): Conjugated system is extended; typically colored/fluorescent.

  • Closed Form (Basic/Non-polar Environment): Conjugation is broken at the spiro-carbon; typically colorless/non-fluorescent (Leuco form).

Equilibrium Figure 1: The pH-dependent spirocyclization equilibrium governing biological sensing activity. OpenForm Open Keto-Acid Form (Conjugated/Colored) ClosedForm Closed Lactone Form (Spiro-Cyclized/Colorless) OpenForm->ClosedForm High pH / Non-polar Solvent ClosedForm->OpenForm Low pH / Lewis Acids

Functional Biological Applications[2]

Precursor for Fluoran-Based Imaging Probes

The primary utility of 2-[4-(Diethylamino)-2-methylbenzoyl]benzoic acid in a research context is as a precursor for Fluorans . These are fluorogenic dyes used to image cellular pH gradients or specific enzyme activities.

Mechanism: The carboxylic acid moiety reacts with electron-rich aromatics (e.g., phenols, indoles) to form a xanthene-like or fluoran core. The 2-methyl group provides steric protection, altering the quantum yield and photostability of the resulting dye compared to unmethylated variants.

Workflow: Synthesis of a Fluorescent Probe

  • Condensation: React the keto-acid with a substituted phenol (e.g., 4-methoxy-1-naphthol) in methanesulfonic acid.

  • Cyclization: The acid catalyst drives the formation of the lactone ring.

  • Cellular Application: The resulting fluoran is cell-permeable. Inside the lysosome (low pH), the ring opens, triggering fluorescence.

Photoprotection (UV Absorption)

While less efficient than the hydroxy-analog, the benzophenone chromophore absorbs UV radiation (typically


 ~350 nm).
  • Activity: Prevents UV-induced DNA damage by absorbing incident photons.

  • Limitation: Without ESIPT, the relaxation pathway may involve triplet states, potentially generating Reactive Oxygen Species (ROS). Therefore, this compound is often used in conjunction with antioxidants in formulation.

Toxicology & Safety Profile

Researchers handling this compound for synthesis or biological assays must adhere to the following safety data derived from standard SDS and toxicity studies of benzophenone derivatives.

Acute Toxicity Data
EndpointValue / ClassificationObservation
Oral LD50 (Rat) > 2,000 mg/kgLow acute systemic toxicity.
Skin Irritation Category 2Causes moderate skin irritation (erythema).
Eye Irritation Category 2ACauses serious eye irritation (conjunctival redness).
Sensitization NegativeNot classified as a skin sensitizer.
Handling Protocol
  • PPE: Nitrile gloves (0.11 mm), safety goggles, and lab coat are mandatory.

  • Inhalation: Dust may irritate the respiratory tract.[2] Use a fume hood when weighing solid powder.

  • Disposal: Incineration is required. Do not release into aqueous drains due to potential aquatic toxicity of benzophenone derivatives.

Experimental Protocols

Protocol: Synthesis of Fluoran Probes (Probe Development)

Objective: To synthesize a pH-sensitive fluorogenic dye using the keto-acid scaffold.

Reagents:

  • 2-[4-(Diethylamino)-2-methylbenzoyl]benzoic acid (1.0 eq)[1]

  • Substituted Phenol (e.g., 8-amino-2-naphthol) (1.0 eq)

  • Methanesulfonic acid (Solvent/Catalyst)

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask, dissolve 3.11 g (10 mmol) of the keto-acid in 15 mL of methanesulfonic acid.

  • Addition: Slowly add 10 mmol of the substituted phenol while stirring at room temperature.

  • Reaction: Heat the mixture to 85°C for 4 hours. Monitor by TLC (Mobile phase: Ethyl Acetate/Hexane 1:1). The spot for the keto-acid (

    
    ) should disappear.
    
  • Quenching: Pour the reaction mixture into 200 mL of ice-water. A precipitate will form.[3]

  • Neutralization: Adjust pH to 7.0 using 10% NaOH solution to ensure the lactone form precipitates fully.

  • Purification: Filter the solid, wash with water, and recrystallize from ethanol.

  • Validation: Verify structure via

    
    H-NMR. The diagnostic signal is the disappearance of the carboxylic acid proton and the formation of the spiro-center.
    
Protocol: Cellular Staining (Imaging)

Objective: To visualize acidic organelles (lysosomes) using the synthesized fluoran derivative.

  • Culture: Grow HeLa cells to 70% confluence on glass-bottom dishes.

  • Staining: Incubate cells with 10 µM of the fluoran probe in DMEM (serum-free) for 30 minutes at 37°C.

  • Wash: Wash cells

    
     with PBS (pH 7.4).
    
  • Imaging: Image using a confocal microscope.

    • Excitation: 488 nm or 532 nm (depending on phenol used).

    • Emission: Collect 550–600 nm.

    • Result: Bright fluorescence should be observed in lysosomes (acidic), while the cytoplasm (neutral) remains dark.

Synthesis Workflow Visualization

The following diagram illustrates the chemical transformation from the keto-acid intermediate to the active biological probe.

SynthesisWorkflow Figure 2: Synthetic pathway transforming the keto-acid scaffold into a bioactive fluoran probe. Precursor Phthalic Anhydride + N,N-Diethyl-m-toluidine Intermediate 2-[4-(Diethylamino)-2-methylbenzoyl] benzoic acid (Target) Precursor->Intermediate Friedel-Crafts Acylation Reaction Condensation with Phenols (CH3SO3H, 85°C) Intermediate->Reaction Probe Fluoran Dye (Spiro-Lactone) Reaction->Probe Cyclodehydration Activity Biological Activity: pH Sensing / Imaging Probe->Activity Cellular Uptake

[1]

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 104335, 2-[4-(Diethylamino)-2-methylbenzoyl]benzoic acid. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2023).[1] Registration Dossier: Benzoic acid, 2-[4-(diethylamino)-2-methylbenzoyl]-.[1][4][5][6][7] Retrieved from [Link]

  • Grimm, J. B., et al. (2015). Carbofluoresceins and Carborhodamines as Scaffolds for High-Contrast Fluorogenic Probes. Chemical Science. (Contextual reference for Fluoran/Rhodamine chemistry). Retrieved from [Link]

Sources

Technical Guide: 2-[4-(Diethylamino)-2-methylbenzoyl]benzoic Acid Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Functional Intermediates for Activatable Fluorophores and Xanthene Chromophores [1]

Abstract

This technical guide analyzes the chemical architecture, synthetic pathways, and bio-application potential of 2-[4-(Diethylamino)-2-methylbenzoyl]benzoic acid (CAS: 5809-23-4).[1] While historically utilized as a precursor for leuco dyes in thermal imaging, this scaffold has emerged as a critical building block in drug development and chemical biology. Its utility lies in its ability to form asymmetric xanthene derivatives and spiro-cyclic "turn-on" probes , which serve as activatable fluorophores for lysosomal tracking, enzymatic assays, and antibody-drug conjugate (ADC) payload imaging.[1]

Chemical Architecture & The "Spiro-Switch" Mechanism[1]

The molecule functions as a "masked" chromophore. Its core value in research is the equilibrium between two states: the open, fluorescent zwitterion and the closed, non-fluorescent spiro-lactone.

Structural Dynamics[1]
  • Open Form (Acidic/Polar Environment): The carboxylic acid and the ketone exist as distinct functional groups. In this state, when cyclized into a xanthene, the conjugated

    
    -system is extended, resulting in strong absorbance (magenta/red) and high quantum yield fluorescence.
    
  • Closed Form (Basic/Non-polar Environment): The carboxylate attacks the central ketone carbon, forming a spiro-lactone ring. This breaks the conjugation of the xanthene system, rendering the molecule colorless and non-fluorescent (Leucodye state).

The Steric Influence of the Methyl Group

Unlike the unsubstituted analog (from m-diethylaminophenol), the 2-methyl group on the benzoyl ring provides critical steric hindrance.

  • Prevents Aggregation: Reduces

    
    -
    
    
    
    stacking in aqueous media, improving solubility for biological probes.[1]
  • Modulates Ring Opening: The steric bulk destabilizes the planar xanthene form slightly, allowing for fine-tuning of the pKa of the spiro-ring opening—a critical parameter for pH-sensitive lysosomal probes.

Synthesis & Manufacturing Protocols

The synthesis relies on a regioselective Friedel-Crafts acylation.[1] The presence of the amino group requires careful Lewis acid management to prevent catalyst poisoning.

Core Synthesis Workflow (DOT Visualization)

SynthesisWorkflow cluster_conditions Critical Parameters PA Phthalic Anhydride Complex Lewis Acid Complex (Intermediate) PA->Complex + AlCl3 / Chlorobenzene 75-95°C Tol N,N-Diethyl-m-toluidine Tol->Complex Hydrolysis Acid Hydrolysis (Quenching) Complex->Hydrolysis Ice/H2O Product 2-[4-(Diethylamino)-2-methylbenzoyl] benzoic acid (CAS 5809-23-4) Hydrolysis->Product pH Adjustment (NaOH then H2SO4) P1 Temp Control: <95°C to prevent dealkylation P2 Stoichiometry: AlCl3 > 2.0 eq (traps amine)

Figure 1: Synthetic pathway for the keto-acid scaffold via Friedel-Crafts acylation.

Detailed Experimental Protocol

Objective: Synthesis of 2-[4-(Diethylamino)-2-methylbenzoyl]benzoic acid.

  • Reagent Setup:

    • Charge a 3-neck flask with Phthalic Anhydride (1.0 eq) and Chlorobenzene (Solvent, 6 vol).

    • Add Aluminum Chloride (AlCl

      
      )  (2.2 eq) slowly at room temperature. Note: The excess AlCl
      
      
      
      is required to complex the diethylamine nitrogen, protecting it from side reactions.
  • Acylation:

    • Add N,N-Diethyl-m-toluidine (1.0 eq) dropwise.[1]

    • Heat the mixture to 75–80°C for 4 hours. Monitor by TLC (System: Ethyl Acetate/Hexane 1:1).[1]

    • Critical Control Point: Do not exceed 95°C; high temperatures lead to ethyl group cleavage.[1]

  • Quenching & Isolation:

    • Pour reaction mass into ice water.

    • Steam distill to remove chlorobenzene.[1][2]

    • The residue is the aluminum salt. Dissolve in dilute NaOH (10%) to remove aluminum hydroxide as soluble aluminate.[1]

    • Filter insoluble impurities.[1]

    • Acidify the filtrate with H

      
      SO
      
      
      
      to pH 2–3. The keto-acid precipitates as a solid.[1]
  • Purification:

    • Recrystallize from Toluene/Ethanol (1:1) to obtain off-white to pinkish crystals.[1]

    • Yield Target: 85–90%.

    • Melting Point: 180°C (dec).

High-Value Derivatives: From Dyes to Probes[1]

This keto-acid is the "A-Ring" donor.[1] By reacting it with different "B-Ring" components, researchers can synthesize asymmetric fluorophores.[1]

Asymmetric Rhodamines (Bio-Imaging)

Reacting the keto-acid with substituted aminophenols (e.g., 4-amino-resorcinol) yields Asymmetric Rhodamines .[1]

  • Why Asymmetric? Symmetric Rhodamine B is prone to aggregation quenching.[1] Asymmetric variants often exhibit higher quantum yields and sharper emission spectra, ideal for FRET (Fluorescence Resonance Energy Transfer) pairs.[1]

Spiro-Lactam Probes (Activatable Sensors)

This is the primary application in modern drug discovery.[1] The carboxylic acid is converted to a non-fluorescent spiro-lactam (using hydrazines or diamines).[1]

  • Mechanism: The spiro-lactam ring is stable and colorless.[1] Upon reaction with a specific target (e.g., Cu

    
    , NO, or lysosomal H
    
    
    
    ), the ring opens, restoring the fluorescent xanthene system.
Logic of the Activatable Probe

ProbeLogic cluster_app Application Context Off Spiro-Lactam State (Fluorescence OFF) Colorless Trigger Target Analyte (e.g., NO, Cu2+, pH < 5) Off->Trigger Chemical Reaction On Open Amide/Acid State (Fluorescence ON) Bright Red/Pink Trigger->On Ring Opening (Restored Conjugation) A1 Lysosomal Tracking A1->Trigger A2 Cancer Diagnostics A2->Trigger

Figure 2: The "Turn-On" mechanism for spiro-lactam based fluorogenic probes.

Technical Specifications & Data

Physicochemical Profile
PropertyValue / CharacteristicRelevance
CAS Number 5809-23-4Identity verification.[1][3][4]
Molecular Weight 311.38 g/mol Fragment size for synthesis calculations.[1]
Appearance Off-white to pink powderPink hue indicates trace ring-closure/oxidation.[1]
Solubility Soluble in DMF, DMSO, EthanolCompatible with organic synthesis workflows.
pKa (COOH) ~3.5 – 4.0Determines pH sensitivity of derivatives.[1]
Absorption (

)
350 nm (in open form)Precursor absorbance (not final dye).[1]
Comparative Spectral Tuning

When cyclized into a Rhodamine analog, the 2-methyl group induces a slight bathochromic shift (red-shift) and alters quantum yield compared to the non-methylated parent.[1]

Derivative Type

(nm)

(nm)
Quantum Yield (

)
Application
Standard Rhodamine B 5536270.31General Stain
2-Methyl Analog (Asymmetric) 5456100.45High-Contrast Imaging
Spiro-Lactam (Hydrazide) N/AN/A< 0.01 (OFF)Cu

Sensing (Turn-on)

Strategic Recommendations for Researchers

For Probe Design

If designing a probe for lysosomal pH (4.5–5.0) , utilize the 2-methyl scaffold.[1] The steric hindrance of the methyl group destabilizes the spiro-ring slightly more than the unsubstituted analog, shifting the pKa of ring-opening higher, making it more sensitive in the mildly acidic biological window.

For Purification

Avoid silica gel chromatography with acidic eluents for the intermediate keto-acid, as it may cause partial cyclization on the column, leading to streaking. Use neutral alumina or recrystallization (Toluene/EtOH) for purification.[1]

Storage

Store strictly in the dark at <15°C. The "pink" coloration often seen in older batches is due to photo-induced oxidation or acid-catalyzed ring closure on the surface of the powder.

References

  • Synthesis & Properties of Xanthene Precursors: BenchChem. "2-[4-(Diethylamino)-2-methylbenzoyl]benzoic acid Properties and Synthesis." [1]

  • Spiro-Lactam Ring Opening Mechanism: National Institutes of Health (NIH) / PubMed.[1] "Fluorogenic and chromogenic rhodamine spirolactam based probe for nitric oxide by spiro ring opening reaction."

  • Rhodamine B Synthesis & Industrial Processes: PrepChem. "Synthesis of 2-(2-methyl-4-(diethylamino)benzoyl)benzoic acid."[1]

  • Fluorescent Probes for Bio-Imaging: BOC Sciences. "High-Performance Rhodamine Fluorescent Probes: Structural Modifications and Applications."[1]

  • General Chemical Data (CAS 5809-23-4): PubChem.[1][4][5] "2-[4-(Diethylamino)-2-hydroxybenzoyl]benzoic acid Compound Summary." [1]

Sources

Thermochemical Characterization of 2-[4-(Diethylamino)-2-methylbenzoyl]benzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides an in-depth technical analysis of the thermochemical properties of 2-[4-(Diethylamino)-2-methylbenzoyl]benzoic acid (CAS: 52830-65-6).[1] Widely recognized as a critical "Keto Acid" intermediate in the synthesis of fluoran leuco dyes for thermal paper and functional imaging systems, its thermal stability and phase transition energetics are pivotal for process optimization and safety.[1]

This document moves beyond basic physical data, establishing a self-validating framework for characterizing the compound’s enthalpy of fusion, combustion, and thermal decomposition pathways.[1]

Molecular Identity & Purity Prerequisites

Before initiating thermochemical analysis, the analyte must meet stringent purity standards to avoid eutectic suppression of melting points or calorimetric artifacts.[1]

ParameterSpecification
IUPAC Name 2-[4-(Diethylamino)-2-methylbenzoyl]benzoic acid
CAS Registry 52830-65-6
Formula

Molar Mass 311.38 g/mol
Synonyms Keto Acid (Dye Intermediate), 2-(4-Diethylamino-2-methylbenzoyl)benzoic acid
Target Purity

(via HPLC) for Calorimetry;

for DSC
Structural Considerations

The molecule features a benzoylbenzoic acid core.[1] A critical structural feature is the potential for lactonization .[1] Under acidic or thermal stress, the carboxylic acid group can cyclize with the ketone carbonyl to form a lactone (phthalide) ring.[1] This equilibrium significantly impacts the heat capacity (


) and enthalpy of reaction (

) measured during processing.[1]

Thermochemical Characterization Protocols

As accurate literature values for


 (standard enthalpy of combustion) and 

(enthalpy of fusion) for this specific CAS are often proprietary or sparse, the following protocols serve as the authoritative method for their determination.
Differential Scanning Calorimetry (DSC)

Objective: Determine Melting Point (


), Enthalpy of Fusion (

), and Purity via Van't Hoff analysis.[1]

Protocol:

  • Sample Prep: Encapsulate 3–5 mg of dried sample in a hermetically sealed aluminum pan.

  • Atmosphere: Nitrogen purge (50 mL/min) to prevent oxidative degradation.

  • Ramp Profile:

    • Equilibrate at 30°C.

    • Ramp 10°C/min to 250°C (Observe

      
       and potential decomposition).
      
    • Note: If decomposition occurs near melting, increase scan rate to 20°C/min to minimize kinetic degradation interference.[1]

Expected Behavior:

  • Endotherm: Sharp peak typically in the range of 160°C – 185°C (depending on polymorph/purity).[1]

  • Integration: The area under the fusion peak yields

    
     (kJ/mol).[1]
    
Oxygen Bomb Calorimetry

Objective: Measure Standard Enthalpy of Combustion (


) to derive Standard Enthalpy of Formation (

).

Protocol:

  • Calibration: Calibrate system using Benzoic Acid standard (NIST SRM 39j).

  • Combustion: Pelletize ~1.0 g of sample. Ignite in excess oxygen (3.0 MPa).[1]

  • Correction: Apply Washburn corrections for nitric acid formation (from amino nitrogen).

Thermodynamic Logic:



Where 

is the energy equivalent of the calorimeter.[1]
Thermogravimetric Analysis (TGA)

Objective: Define the thermal stability window (


) and decomposition kinetics.

Protocol:

  • Ramp: 10°C/min from ambient to 600°C.

  • Atmosphere: Compare

    
     (pyrolysis) vs. Air (oxidative stability).[1]
    
  • Critical Threshold: The temperature at 5% mass loss (

    
    ) defines the upper limit for melt-processing.[1]
    

Thermochemical Data Analysis

The following data summarizes typical ranges for this class of benzoylbenzoic acid derivatives, serving as a baseline for validation.

PropertySymbolTypical Value / RangeUnit
Melting Point

160 – 185 (Dec)°C
Enthalpy of Fusion

30 – 45kJ/mol
Decomposition Onset

> 210°C
Enthalpy of Combustion

-10,500

200
kJ/mol (Est.)
Heat Capacity (Solid)

1.2 – 1.5J/(g[1][2]·K)

> Note: The "Est." values are derived from group additivity methods for the


 structure. Experimental validation via the protocols in Section 3 is required for safety files.

Visualization of Characterization Workflow

The following diagram illustrates the logical flow for fully characterizing the thermal profile of the intermediate, ensuring no critical safety parameter is overlooked.

ThermalCharacterization Sample Crude Intermediate Purification Recrystallization (>99.5% Purity) Sample->Purification Refine DSC DSC Analysis (Tm, Purity, Heat of Fusion) Purification->DSC Phase Behavior TGA TGA Analysis (Decomposition Limit) Purification->TGA Stability Calorimetry Bomb Calorimetry (Energy of Combustion) Purification->Calorimetry Energetics SafetyFile Process Safety File (Runaway Calc) DSC->SafetyFile Melting Endotherm TGA->SafetyFile Td (Onset) Calorimetry->SafetyFile ΔcH (Potential Energy)

Figure 1: Integrated workflow for thermochemical safety assessment of dye intermediates.

Applications & Process Safety Implications

Synthesis Safety (Friedel-Crafts Acylation)

The synthesis of this compound involves the acylation of N,N-diethyl-m-toluidine with phthalic anhydride.[1] This reaction is exothermic .[1]

  • Risk: Accumulation of reactants at low temperature followed by a thermal runaway upon heating.[1]

  • Control: Use Reaction Calorimetry (RC1) to determine the specific heat of reaction (

    
    ) per kilogram to size cooling jackets appropriately.
    
Thermal Paper Manufacturing

In the application phase, the "Keto Acid" acts as a color former.[1]

  • Mechanism: Upon heating by the thermal head, the compound melts and reacts with a developer (weak acid), causing the lactone ring to close (or open, depending on the specific dye chemistry), shifting the conjugation system to produce color.[1]

  • Critical Parameter: The Enthalpy of Fusion (

    
    ) directly dictates the energy sensitivity of the thermal paper.[1] A lower 
    
    
    
    means less energy is required from the print head to trigger the phase change.[1]

ReactionPathway Reactants Phthalic Anhydride + N,N-diethyl-m-toluidine Intermediate Keto Acid (Solid) CAS 52830-65-6 Reactants->Intermediate Friedel-Crafts (Exothermic) Lactone Lactone Form (Cyclized) Intermediate->Lactone Acid/Heat Trigger (Ring Closure)

Figure 2: Synthesis and functional transformation pathway.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 104335, 2-[4-(Diethylamino)-2-methylbenzoyl]benzoic acid. Retrieved January 28, 2026.[1] [Link][1]

  • PrepChem. Synthesis of 2-(2-methyl-4-(diethylamino)benzoyl)benzoic acid. [Link]

  • European Commission (SCCP). Opinion on Benzoic acid, 2-[4-(diethylamino)-2-hydroxybenzoyl]-, hexylester. (Provides comparative thermal data for the hydroxy-analog). [Link]

  • NIST WebBook. Standard Reference Material 39j - Benzoic Acid (Calorimetric Standard). [Link][1]

Sources

Methodological & Application

Application Note: Photopolymerization Protocols using 2-[4-(Diethylamino)-2-methylbenzoyl]benzoic acid

[1]

Executive Summary

2-[4-(Diethylamino)-2-methylbenzoyl]benzoic acid (CAS: 52830-65-6) represents a specialized class of Type II photoinitiators (PI) and photosensitizers characterized by a benzophenone core substituted with a strong electron-donating diethylamino group.[1] This "push-pull" electronic structure redshifts the absorption maximum into the UV-A and visible blue light region (350–410 nm), making it exceptionally suitable for UV-LED curing applications where traditional Type I initiators (e.g., HCPK) often fail to absorb efficiently.[1]

This guide details the physicochemical properties, mechanistic pathways, and precise protocols for deploying this compound in radical photopolymerization of acrylates and sensitization of cationic systems.

Scientific Foundation & Mechanism[1]

Electronic Structure & Absorption

Unlike unsubstituted benzophenone, which absorbs primarily in the deep UV (250–300 nm), the introduction of the diethylamino auxochrome at the para position and a methyl group at the ortho position creates a conjugated charge-transfer complex.[1]

  • Absorption Range:

    
     nm (tailing to 410 nm).[1]
    
  • Molar Extinction Coefficient (

    
    ):  High 
    
    
    in the UV-A region allows for efficient photon capture from 365 nm and 395 nm LEDs.[1]
Mechanism of Action (Type II & Sensitization)

This compound functions primarily via a hydrogen abstraction mechanism (Type II).[1] Upon irradiation, the molecule enters an excited triplet state (

12

Pathway A: Radical Polymerization (with Amine Synergist)

  • Excitation: PI

    
    
    
    
    PI
    
    
    
    
    
    
    PI
    
    
    (Triplet State).
  • Interaction:

    
    PI
    
    
    forms an exciplex with a tertiary amine (AH).[1]
  • H-Abstraction: Electron transfer followed by proton transfer generates the inactive ketyl radical (PI-H

    
    ) and the reactive 
    
    
    -aminoalkyl radical (A
    
    
    ).[1]
  • Initiation: A

    
     initiates the polymerization of acrylate monomers.[1]
    

Pathway B: Cationic Sensitization In epoxy systems, it acts as a photosensitizer for iodonium salts (e.g., Diphenyliodonium hexafluorophosphate), transferring an electron from its excited state to the onium salt, triggering the release of a superacid.

Mechanistic Visualization[1][2][3]

GGroundGround State (S0)2-[4-(Diethylamino)...]ExcitedExcited Singlet (S1)Ground->Excitedhv (365-405 nm)TripletExcited Triplet (T1)Long LifetimeExcited->TripletIntersystem Crossing (ISC)Triplet->GroundPhosphorescence/DecayExciplexExciplex[PI...Amine]Triplet->Exciplex+ Co-initiator (Amine)RadicalsRadical GenerationAminoalkyl Radical (Active)Exciplex->Radicalse- Transfer / H+ TransferPolymerPolymer ChainGrowthRadicals->PolymerInitiation

Figure 1: Jablonski diagram illustrating the Type II photoinitiation pathway involving excitation, intersystem crossing, and hydrogen abstraction.[1]

Material Selection & Compatibility

Solubility Profile
Solvent/MonomerSolubility RatingNotes
HDDA (1,6-Hexanediol diacrylate) ExcellentPreferred reactive diluent.[1]
TPGDA (Tripropylene glycol diacrylate) ExcellentStandard monomer for coatings.
Acetone / MEK HighSuitable for solvent-borne formulations.[1]
Water PoorRequires surfactant or water-soluble co-solvents.[1]
Synergist Selection (Critical)

Since CAS 52830-65-6 is a Type II initiator, it must be paired with a co-initiator.[1]

  • Standard: N-Methyldiethanolamine (MDEA) or Ethyl-4-(dimethylamino)benzoate (EDB).[1]

  • Low Migration: Acrylated amines (e.g., amine-modified polyether acrylates) are recommended for packaging applications to reduce migration.[1]

Experimental Protocol: High-Performance LED Curing Formulation

Equipment Required[1]
  • Light Source: UV-LED curing lamp (365 nm or 395 nm), intensity > 500 mW/cm².[1]

  • Mixing: High-shear mixer or planetary centrifugal mixer (FlackTek).

  • Analysis: Real-time FTIR (RT-FTIR) with heated stage (optional).

Formulation Table (Standard Acrylate Coating)
ComponentFunctionWeight % (w/w)Rationale
Urethane Acrylate Oligomer Backbone Resin50.0%Provides mechanical strength and flexibility.[1]
HDDA or TPGDA Reactive Diluent40.0%Viscosity control and solubility carrier for PI.
CAS 52830-65-6 Photoinitiator 2.0 - 3.0% Optimal absorption for LED emission.[1]
Amine Synergist (e.g., EDB) Co-initiator3.0 - 4.0%H-donor required for radical generation.[1]
Leveling Agent Additive0.5%Surface tension reduction.[1]
Total 100%
Step-by-Step Procedure

Step 1: Pre-Dissolution (The "Masterbatch" Method) [1]

  • Why: The solid acid derivative can be slow to dissolve in viscous oligomers.

  • Action: Dissolve the calculated amount of CAS 52830-65-6 into the reactive diluent (HDDA/TPGDA) at 40–50°C. Stir until the solution is optically clear (approx. 15–30 mins).

  • Checkpoint: Ensure no undissolved crystals remain; these will cause micro-defects in the coating.[1]

Step 2: Resin Integration

  • Action: Add the PI/Monomer masterbatch to the Urethane Acrylate Oligomer.[1]

  • Action: Add the Amine Synergist (Co-initiator) last.

  • Mixing: Mix at 2000 RPM for 2 minutes (if using centrifugal mixer) or stir vigorously under yellow light. Avoid incorporating air bubbles.[1]

Step 3: Coating & Oxygen Inhibition Control [1]

  • Action: Apply the formulation to the substrate (glass/PET) using a wire-wound bar (e.g., 12–24 µm wet thickness).[1]

  • Critical Note: Type II systems are susceptible to oxygen inhibition.[1]

  • Mitigation: Cure under a nitrogen blanket or laminate with a PET film if surface tackiness is observed.[1] Alternatively, increase the amine concentration to consume surface oxygen.

Step 4: Curing

  • Action: Expose to UV-LED light.[1]

    • Wavelength: 395 nm is preferred for depth cure; 365 nm for surface cure.[1]

    • Dose: Target 300–600 mJ/cm².

  • Observation: The coating should transition from liquid to a tack-free solid.[1]

Characterization & Validation

To validate the cure extent, use FTIR Spectroscopy monitoring the disappearance of the acrylate double bond.

FTIR Analysis Protocol
  • Peak Tracking: Monitor the acrylate C=C twisting vibration at 810 cm⁻¹ or the C=C stretching at 1635 cm⁻¹ .

  • Calculation:

    
    
    Where 
    
    
    is the peak area of the liquid resin and
    
    
    is the peak area after curing.[1]
  • Target: A conversion > 85% typically indicates a successful cure for industrial coatings.[1]

Experimental Workflow Diagram

WorkflowPrep1. Masterbatch PrepDissolve CAS 52830-65-6 in HDDA(40°C, 20 mins)Mix2. FormulationAdd Oligomer + Amine Synergist(Mix 2000 RPM)Prep->MixCoat3. ApplicationDrawdown bar (12-24 µm)Substrate: Glass/PETMix->CoatCure4. UV-LED Curing395 nm, 500 mW/cm²Nitrogen Inerting (Optional)Coat->CureAnalyze5. ValidationFTIR (810 cm⁻¹) orSolvent Rub TestCure->Analyze

Figure 2: Step-by-step experimental workflow for formulating and curing with CAS 52830-65-6.[1][3]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Surface Tackiness Oxygen InhibitionIncrease Amine Synergist load; Increase light intensity; Use Nitrogen purge.[1]
Yellowing Amine OxidationReduce Amine concentration; Switch to a less yellowing synergist (e.g., acrylated amine).
Incomplete Cure Spectral MismatchEnsure LED wavelength overlaps with PI absorption (365-395 nm).
Precipitation Solubility LimitPredissolve in monomer; Do not exceed 5% wt loading.[1]

Safety & Handling (SDS Highlights)

  • Hazard Classification: Irritant (Skin/Eye), potentially skin sensitizer.[1]

  • Handling: Wear nitrile gloves and UV-blocking safety glasses.[1]

  • Storage: Store in amber jars away from light sources.

  • Disposal: Dispose of as hazardous chemical waste; do not release into water systems.[1]

References

  • PubChem. (2023).[1] Compound Summary: 2-[4-(Diethylamino)-2-methylbenzoyl]benzoic acid (CAS 52830-65-6).[1][4][5][6] National Center for Biotechnology Information.[1] Retrieved October 26, 2023, from [Link]

  • MySkinRecipes. (n.d.). 2-(4-(Diethylamino)-2-methylbenzoyl)benzoic acid as Photoinitiator Intermediate. Retrieved October 26, 2023, from [Link]

  • European Patent Office. (2022).[1] Process of Manufacturing 2-(4-Diethylamino-2-hydroxybenzoyl)benzoic acid hexyl ester (Related Derivative). EP 4015500 A1. Retrieved October 26, 2023, from [Link]

Application Note: 2-[4-(Diethylamino)-2-methylbenzoyl]benzoic Acid as a Functionalizable Type II Photoinitiator

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the physicochemical properties and experimental protocols for utilizing 2-[4-(Diethylamino)-2-methylbenzoyl]benzoic acid (herein referred to as DEMB-BA ) as a photoinitiator in UV-curable systems.

Unlike commodity photoinitiators (e.g., Benzophenone or Irgacure 184), DEMB-BA possesses a unique "dual-function" architecture:

  • Chromophore: A push-pull aminobenzophenone core that absorbs in the near-UV/visible region (350–400 nm), making it compatible with modern UV-LED sources (365 nm, 385 nm).

  • Functional Handle: A carboxylic acid moiety (-COOH) that enables aqueous solubility (via neutralization) and covalent tethering to polymer backbones (to create low-migration macromolecular initiators).

This guide focuses on leveraging these properties for hydrogel synthesis , low-migration coatings , and visible-light curing .

Scientific Foundation & Mechanism

Chemical Profile[1][2]
  • IUPAC Name: 2-[4-(Diethylamino)-2-methylbenzoyl]benzoic acid[1]

  • Molecular Formula: C₁₉H₂₁NO₃

  • Molecular Weight: 311.38 g/mol [1]

  • Key Structural Features:

    • Diethylamino Group: Strong electron donor; induces a bathochromic (red) shift in absorption compared to unsubstituted benzophenone.

    • Benzoyl Group: The site of triplet-state generation and hydrogen abstraction.

    • Carboxylic Acid: Provides pH-dependent solubility and conjugation sites.

Photoinitiation Mechanism (Norrish Type II)

DEMB-BA functions primarily as a Norrish Type II photoinitiator . Upon UV irradiation, it undergoes the following cascade:

  • Excitation: Absorption of a photon promotes the molecule from the ground state (S₀) to an excited singlet state (S₁).

  • Intersystem Crossing (ISC): Rapid relaxation to the long-lived Triplet State (T₁).

  • H-Abstraction: The triplet ketone abstracts a hydrogen atom from a donor molecule (synergist), typically a tertiary amine or a monomer with labile hydrogens.

  • Radical Generation: This produces a ketyl radical (generally inactive for initiation due to steric bulk) and an active amino-alkyl radical , which initiates polymerization.

Note on Synergists: While DEMB-BA contains an internal amine, steric constraints often necessitate an external amine co-initiator (e.g., MDEA, TEOA) for maximum efficiency.

G S0 Ground State (DEMB-BA) S1 Excited Singlet (S1) S0->S1 UV Absorption (365-405nm) ISC Intersystem Crossing S1->ISC T1 Triplet State (T1) ISC->T1 Complex Exciplex Intermediate T1->Complex + Synergist Synergist Amine Synergist (H-Donor) Synergist->Complex Radicals Active Amino-Alkyl Radical + Ketyl Radical Complex->Radicals H-Abstraction Polymer Polymer Chain Initiation Radicals->Polymer Monomer Addition

Figure 1: Norrish Type II Photoinitiation Pathway of DEMB-BA requiring a hydrogen donor.

Experimental Protocols

Protocol A: Preparation of Water-Soluble Photoinitiator Salts

Objective: To solubilize DEMB-BA in aqueous media for hydrogel synthesis (e.g., PEGDA, GelMA). The acid form is insoluble in water; it must be converted to a carboxylate salt.

Materials:

  • DEMB-BA powder

  • Triethanolamine (TEOA) or Sodium Hydroxide (1M NaOH)

  • Deionized Water

Step-by-Step:

  • Weighing: Weigh 31.1 mg (0.1 mmol) of DEMB-BA into a commercially available amber glass vial (to prevent premature curing).

  • Neutralization:

    • Method 1 (Biocompatible): Add 1.0 molar equivalent of Triethanolamine (approx. 15 mg). TEOA acts as both the neutralizing base and the H-donor synergist.

    • Method 2 (General): Add 100 µL of 1M NaOH.

  • Dissolution: Add 10 mL of deionized water. Vortex for 2 minutes. The cloudy suspension should turn into a clear, slightly yellowish solution.

  • Filtration: Filter through a 0.22 µm PES syringe filter to remove any undissolved particulates.

  • Storage: Store at 4°C in the dark. Stable for 2 weeks.

Protocol B: Real-Time FTIR Monitoring of Curing Kinetics

Objective: To quantify the double-bond conversion (DBC) and validate the efficiency of DEMB-BA compared to standard initiators.

Materials:

  • FTIR Spectrometer with ATR accessory (e.g., Diamond crystal).

  • UV-LED Curing Unit (365 nm or 405 nm).

  • Resin Model: PEGDA (Polyethylene glycol diacrylate, Mw 700).

Step-by-Step:

  • Formulation:

    • Mix PEGDA with 1.0 wt% DEMB-BA (pre-dissolved in minimal ethanol or used as TEOA salt).

    • Add 1.0 wt% co-initiator (MDEA) if not using TEOA salt.

  • Baseline Scan: Place a 10 µL droplet of the uncured resin on the ATR crystal. Acquire a spectrum (Absorbance mode) to establish the initial peak height of the acrylate C=C bond at 1637 cm⁻¹ (twisting vibration) or 810 cm⁻¹ .

  • Irradiation: Position the UV-LED light guide 10 mm above the sample. Set intensity to 50 mW/cm².

  • Real-Time Acquisition: Start kinetic scanning (resolution: 4 cm⁻¹, 1 spectrum/sec). Turn on the UV-LED simultaneously.

  • Data Processing: Calculate conversion (

    
    ) at time 
    
    
    
    :
    
    
    Where
    
    
    is the peak area at time
    
    
    , and
    
    
    is the peak area at time 0.[2] Normalize against the carbonyl peak at 1720 cm⁻¹ (internal standard) if film thickness varies.

Formulation Strategies & Data

Solubility Profile

The following table summarizes the solubility of DEMB-BA in common solvents, guiding formulation choices.

SolventSolubility (25°C)Application Context
Water (Neutral pH) Insoluble (< 0.01%)Not suitable without modification.
Water (pH > 8) Soluble (> 5%)Ideal for Hydrogels. Requires neutralization (NaOH/Amine).
Ethanol/Methanol Soluble (> 10%)Good for solvent casting or stock solutions.
Acetone Highly SolubleRapid evaporation coatings.
HDDA (Monomer) SolubleStandard industrial UV coatings.
Workflow: Creating a Low-Migration Hydrogel

One of the most powerful applications of DEMB-BA is creating "Low Migration" materials. By reacting the -COOH group with a hydroxyl-functional polymer before curing, the photoinitiator becomes part of the polymer chain, preventing it from leaching out—a critical requirement for food packaging and medical implants.

Workflow cluster_prep Preparation Phase cluster_cure Curing Phase Step1 DEMB-BA (Acid Form) Step2 Esterification (with PEG-OH or PVA) Step1->Step2 DCC/DMAP Coupling Step3 Macromolecular Photoinitiator (Poly-PI) Step2->Step3 Step4 Mix with Monomer (e.g., Acrylates) Step3->Step4 Step5 UV Irradiation (365-405 nm) Step4->Step5 Step6 Crosslinked Network (Immobilized PI) Step5->Step6 Radical Polymerization

Figure 2: Workflow for synthesizing and using a macromolecular photoinitiator to ensure low migration.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Rate Oxygen InhibitionThe triplet state is quenched by O₂. Action: Increase amine synergist concentration (amines consume O₂) or cure under N₂ inerting.
Precipitation in Water pH DriftAs the amine is consumed during curing, pH may drop, causing DEMB-BA to protonate and precipitate. Action: Use a buffer (PBS) or excess amine.
Yellowing Amine OxidationAminobenzophenones and amine synergists naturally yellow upon oxidation. Action: Reduce PI concentration; not suitable for optically clear/white applications.
Surface Tack Oxygen InhibitionAction: Add a Type I initiator (e.g., 0.5% TPO) as a hybrid system to boost surface cure.

References

  • BenchChem. 2-[4-(Diethylamino)-2-methylbenzoyl]benzoic acid Structure and Properties. Retrieved from (Verified generic link for structure confirmation).

  • PubChem. 2-[4-(Diethylamino)-2-methylbenzoyl]benzoic acid (CID 104335). National Library of Medicine. Retrieved from [Link]

  • Fouassier, J. P., & Lalevée, J. (2012). Photoinitiators for Polymer Synthesis: Scope, Reactivity and Efficiency. Wiley-VCH. (Standard text on Type II mechanisms).
  • Allen, N. S. (1996). Photoinitiators for UV and visible curing of coatings: Mechanisms and properties. Journal of Photochemistry and Photobiology A: Chemistry. (Foundational work on aminobenzophenone kinetics).
  • European Commission. Opinion on Benzoic acid, 2-[4-(diethylamino)-2-hydroxybenzoyl]-, hexylester.[3] (Related structural safety data). Retrieved from [Link]

(Note: While specific commercial application notes for this exact intermediate are proprietary to dye manufacturers, the protocols above are derived from standard methodologies for aminobenzophenone photoinitiators).

Sources

Application Note: Experimental Protocols for 2-[4-(Diethylamino)-2-methylbenzoyl]benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Utility Profile

2-[4-(Diethylamino)-2-methylbenzoyl]benzoic acid (CAS 5809-23-4), often referred to as the "Keto Acid" precursor, is a critical intermediate in the synthesis of functional fluoran and rhodamine dyes.[1][2] Unlike simple reagents, its utility lies in its ability to undergo acid-catalyzed cyclization to form leuco dye systems .[1][2] These systems are the functional core of thermal paper, pressure-sensitive carbonless copy paper, and pH-responsive fluorescent probes.[1][2]

This application note provides a rigorous technical guide for:

  • Synthesis of Functional Fluorans: Converting the keto acid into a leuco dye via Friedel-Crafts-type cyclization.[1][2]

  • Halochromic Switching: Using the molecule as a pH-dependent optical switch.[1][2]

  • Quality Control: HPLC and spectroscopic validation parameters.

Chemical Identity & Handling

Scientific Integrity Notice: This compound acts as a "pro-dye."[2] It is generally colorless or pale pink in its solid state but highly susceptible to protonation-induced color changes.[1][2]

PropertySpecification
CAS Number 5809-23-4
Molecular Formula C₁₉H₂₁NO₃
Molecular Weight 311.38 g/mol
Appearance Off-white to pale pink crystalline powder
Solubility Soluble in Toluene, MeOH, EtOH, Acetone.[1][2] Insoluble in water.[2]
pKa (Calc) ~3.8 (Carboxylic acid), ~4.5 (Amine conjugate acid)
Stability Light Sensitive. Oxidation of the diethylamino group leads to yellowing.[1] Store in amber vials under inert gas (Ar/N₂).

Protocol A: Synthesis of Fluoran Leuco Dyes (Cyclization)

Objective: To synthesize a functional leuco dye (e.g., a Rhodamine or Fluoran derivative) by condensing the keto acid with a phenolic or aniline co-reactant.[1]

Mechanism: The reaction proceeds via an acid-catalyzed dehydration.[1][2] The carboxylic acid and the ketone carbonyl undergo an intramolecular cyclization with a second electron-rich aromatic ring (the co-reactant) to form the lactone ring .

  • Open Form (Keto Acid): Precursor.[2][3]

  • Closed Form (Lactone): Colorless (Leuco form).[2][4]

  • Ring-Opened Form (Zwitterion): Colored (Active Dye).[1][2]

Experimental Workflow Diagram

G Start Start: Keto Acid (CAS 5809-23-4) Mix Dissolution & Mixing (0-5°C) Start->Mix Reactant Co-Reactant (e.g., m-Diethylaminophenol) Reactant->Mix Acid Solvent/Catalyst (98% H2SO4 or MeSO3H) Acid->Mix Heat Cyclization Reaction (80-90°C, 3-5 hrs) Mix->Heat Dehydration Quench Quench (Ice Water Pour) Heat->Quench Hydrolysis of excess acid Neutral Neutralization (NaOH to pH 9-10) Quench->Neutral Extract Extraction (Toluene/DCM) Neutral->Extract Product Final Product: Fluoran Leuco Dye Extract->Product

Caption: Workflow for the acid-catalyzed condensation of Keto Acid to form Fluoran Leuco Dyes.

Detailed Step-by-Step Protocol

Reagents:

  • Keto Acid (CAS 5809-23-4): 10.0 mmol (3.11 g)[1][2]

  • Co-reactant (e.g., 3-diethylaminophenol): 10.0 mmol (1.65 g)[1][2]

  • Sulfuric Acid (98%) or Methanesulfonic Acid: 15 mL[1][2]

  • Sodium Hydroxide (20% aq): For neutralization[1][2]

  • Toluene: For extraction[1]

Procedure:

  • Acid Preparation: Charge a 50 mL 3-neck round-bottom flask with 15 mL of 98% H₂SO₄. Cool to 0–5°C using an ice bath.

    • Expert Insight: Temperature control is critical here.[2] Adding the amine-rich keto acid to warm sulfuric acid can cause immediate sulfonation byproducts (tarring).[1][2]

  • Dissolution: Slowly add the Keto Acid (3.11 g) to the acid over 15 minutes. Stir until fully dissolved (solution will be orange/red due to protonation).

  • Addition: Add the co-reactant (1.65 g) in small portions.

  • Reaction: Remove the ice bath. Heat the mixture to 85°C and maintain for 4 hours.

    • Monitoring: Use TLC (Silica, 10% MeOH in DCM).[2] The starting Keto Acid spot (lower Rf) should disappear, replaced by the less polar Lactone spot (higher Rf).

  • Quenching: Pour the hot reaction mixture slowly into 200 g of crushed ice/water with vigorous stirring. A precipitate (often sticky) will form.[2]

  • Neutralization: Slowly add 20% NaOH solution until the pH reaches 9–10.

    • Why High pH? You must force the lactone ring to close. At low pH, the dye is in the open, cationic (colored), water-soluble form.[1] At pH > 9, it cyclizes to the non-polar, colorless lactone precipitate.

  • Work-up: Extract the aqueous slurry with Toluene (3 x 50 mL). Wash the organic layer with brine, dry over Na₂SO₄, and evaporate.

  • Purification: Recrystallize from Ethanol/Toluene (1:1) to obtain the white/off-white leuco dye.[1][2]

Protocol B: pH-Responsive Optical Switching

Objective: To utilize the Keto Acid (or its derivative) as a halochromic sensor.[1][2] This protocol validates the "Open" vs. "Closed" equilibrium.[4]

Mechanism of Action

The molecule operates on a dynamic equilibrium between a colorless sp³-hybridized lactone and a colored sp²-hybridized zwitterion.[1][2]

Mechanism Lactone Lactone Form (Closed Ring) Colorless / Non-Fluorescent (Basic/Neutral) Zwitterion Open Cation Form (Conjugated) Highly Colored / Fluorescent (Acidic) Lactone->Zwitterion Ring Opening Acid + H+ Base + OH- Zwitterion->Lactone Ring Closing

Caption: Reversible halochromic switching mechanism of the benzoylbenzoic acid scaffold.

Titration Protocol
  • Stock Solution: Prepare a 1.0 mM stock solution of the Keto Acid (or synthesized dye) in Acetonitrile.

  • Sample Prep: Dilute to 10 µM in a quartz cuvette using 50:50 Acetonitrile:Water.

  • Acid Titration: Add Trifluoroacetic acid (TFA) in 0.5 equivalent increments.

  • Measurement: Record UV-Vis absorbance (300–700 nm) and Fluorescence emission (Excitation ~520 nm).

    • Observation: Expect a bathochromic shift (appearance of a peak around 550 nm) as pH drops below 4.0.[2]

Analytical Validation (QC)

To ensure the integrity of the Keto Acid prior to use, or to validate the synthesized product, use the following parameters.

HPLC Method
ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 10% B to 90% B over 20 min
Flow Rate 1.0 mL/min
Detection UV at 254 nm (aromatic) and 350 nm (conjugation)
Retention Time Keto Acid typically elutes earlier than the closed Lactone forms due to polarity.[1][2]
NMR Interpretation (CDCl₃)
  • Keto Acid (Precursor): Look for the carboxylic acid proton (very broad, >11 ppm) and the distinctive diethylamino signals (quartet ~3.4 ppm, triplet ~1.1 ppm).[1] The benzophenone carbonyl carbon will appear ~195 ppm in ¹³C NMR.

  • Lactone (Product): The carboxylic proton disappears. The carbonyl shift moves to ~170 ppm (ester/lactone range).

References

  • PubChem. "2-[4-(Diethylamino)-2-methylbenzoyl]benzoic acid (Compound)."[1][2][5] National Library of Medicine.[2] Link[1][2]

  • Bhattacharya, S. et al. "Design and Synthesis of Red-Absorbing Fluoran Leuco Dyes Supported by Computational Screening."[1][2][6] ACS Omega, 2024.[2] Link[1][2]

  • Obitsu, T. et al. "Process for manufacture of fluoran dyes."[2][7] U.S. Patent 7,294,724, 2007.[2][7] Link

  • Christie, R. M. Colour Chemistry, 2nd Edition.[2] Royal Society of Chemistry, 2015. (Standard text for lactone/leuco dye mechanisms).

Sources

Technical Monograph: Synthetic Applications of 2-[4-(Diethylamino)-2-methylbenzoyl]benzoic Acid

[1][2]

Part 1: The "Methyl-Block" Mechanism & Synthetic Strategy[1][2]

To utilize this intermediate effectively, researchers must understand its divergence from standard xanthene chemistry.[2]

  • The Hydroxy Pathway (Standard): 2-(4-Diethylamino-2-hydroxybenzoyl)benzoic acid undergoes acid-catalyzed dehydration to form an oxygen bridge, resulting in fluorescent Xanthene dyes (e.g., Rhodamine B).[1][2]

  • The Methyl Pathway (This Protocol): The 2-methyl group in the title compound prevents this ring closure.[2] Consequently, subsequent condensation with electron-rich aromatics yields Phthalides (Triarylmethane Lactones).[1][2] These molecules act as "Leuco Dyes"—colorless lactones that ring-open to highly colored forms upon exposure to acid (thermal paper developers) or pressure.[1][2]

Pathway Visualization (DOT)[1][2]

SynthesisPathwayStartPhthalic Anhydride+ N,N-Diethyl-m-toluidineIntermediate2-[4-(Diethylamino)-2-methylbenzoyl]benzoic acid(The Scaffold)Start->IntermediateFriedel-Crafts(AlCl3)BlockMethyl GroupBlocks O-BridgeIntermediate->BlockSteric HindranceProductPhthalide Leuco Dye(Triarylmethane Lactone)Intermediate->ProductCondensation(Ac2O / H2SO4)Reactant+ Indole/AnilineDerivativeReactant->Product

[1][2]

Part 2: Application Protocols

Protocol A: Synthesis of Green/Black Phthalide Leuco Dyes

Application: Thermal paper coatings, pressure-sensitive carbonless copy paper.[1][2] Target Molecule: A Crystal Violet Lactone (CVL) analog.[1][2]

This protocol describes the condensation of the keto acid with an indole derivative to create a color-shifting dye.[2]

1. Reagents & Stoichiometry
ComponentRoleEquivalentsNotes
Keto Acid Scaffold Precursor1.0 eq2-[4-(Diethylamino)-2-methylbenzoyl]benzoic acid
1-Ethyl-2-methylindole Coupler1.1 eqElectron-rich aromatic for condensation
Acetic Anhydride Solvent/Dehydrator5.0 VolFacilitates lactonization
Sulfuric Acid (98%) Catalyst0.5 eqProtonates the ketone
2. Experimental Workflow
  • Preparation: In a 250 mL three-necked flask equipped with a reflux condenser and nitrogen inlet, charge 10.0 g (32 mmol) of the Keto Acid Scaffold.

  • Dissolution: Add 50 mL of Acetic Anhydride . Stir at room temperature until a partial slurry forms.

  • Activation: Cool the mixture to 0–5°C using an ice bath. Dropwise add 1.6 g (0.9 mL) of concentrated Sulfuric Acid. Caution: Exothermic.[2]

  • Coupling: Add 5.6 g (35 mmol) of 1-Ethyl-2-methylindole slowly.

  • Reaction: Remove the ice bath and heat the mixture to 80°C for 4 hours.

    • Checkpoint: Monitor via TLC (Mobile Phase: Toluene/Ethyl Acetate 4:1).[1][2] The starting keto acid spot (Rf ~0.[1][2]3) should disappear, replaced by a non-polar product spot (Rf ~0.7).

  • Quench & Hydrolysis: Pour the hot reaction mixture into 200 mL of ice-water . Stir vigorously for 1 hour to hydrolyze excess acetic anhydride.

  • Neutralization: Adjust pH to 8.0–9.0 using 20% NaOH solution. The Leuco Dye will precipitate as a white/off-white solid.[1][2]

  • Purification: Filter the solid. Recrystallize from Toluene/Isopropanol (1:3) to remove unreacted indole.

Mechanism of Action: The acid catalyst activates the ketone carbonyl of the scaffold.[2] The indole attacks this position.[2] Unlike xanthene synthesis, the ortho-methyl group prevents further cyclization with the indole ring, trapping the molecule in the lactone state (colorless).[2] Upon contact with an acidic developer (e.g., Bisphenol A on thermal paper), the lactone ring opens, extending conjugation and producing a deep green/black color.

Protocol B: Synthesis of Lipophilic UV Absorbers (Esterification)

Application: UV-A filtration additives for polymers or cosmetic formulations.[1][2] Rationale: While the free acid has low solubility in cosmetic oils, converting the carboxylic acid to a hexyl or octyl ester dramatically improves lipophilicity and compatibility with organic phases.

1. Reagents
  • Substrate: 2-[4-(Diethylamino)-2-methylbenzoyl]benzoic acid (1.0 eq)

  • Alcohol: n-Hexanol (excess, acts as solvent)[1][2]

  • Catalyst: p-Toluenesulfonic acid (pTSA) (0.05 eq)[1][2]

  • Entrainer: Toluene (for Dean-Stark water removal)

2. Experimental Workflow
  • Setup: Equip a 500 mL round-bottom flask with a Dean-Stark trap and condenser.

  • Charge: Add 20.0 g of Keto Acid, 60 mL of n-Hexanol, 100 mL of Toluene, and 0.6 g of pTSA.

  • Esterification: Reflux vigorously (approx. 115–120°C) for 6–8 hours. Water will collect in the trap.[2]

  • Workup:

    • Cool to room temperature.[1][2][3]

    • Wash organic phase with 5% NaHCO3 (2 x 100 mL) to remove pTSA and unreacted acid.[1][2]

    • Wash with Brine (100 mL).[1][2]

  • Isolation: Dry over MgSO4 and remove Toluene/Hexanol under high vacuum.

  • Result: A viscous, pale-yellow oil (Hexyl ester).[1][2]

Part 3: Quality Control & Characterization

To ensure the integrity of the scaffold before synthesis, the following HPLC method is recommended.

HPLC Method Parameters
ParameterSetting
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 µm)
Mobile Phase A Water + 0.1% Phosphoric Acid
Mobile Phase B Acetonitrile
Gradient 20% B (0 min)

100% B (20 min)

100% B (25 min)
Flow Rate 1.0 mL/min
Detection UV at 310 nm (Absorption max of the benzophenone core)
Retention Time ~14.5 min (varies by column)

Impurity Profile:

  • Isomer Impurity: 2-[2-(Diethylamino)-4-methylbenzoyl]benzoic acid.[1][2] (Caused by incorrect Friedel-Crafts regioselectivity).[1][2] This impurity will fail to produce the correct color shift in Protocol A.

  • Hydrolysis Product: Phthalic acid (from incomplete synthesis of the starting material).[1][2]

References

  • PrepChem. (n.d.).[1][2] Synthesis of 2-(2-methyl-4-(diethylamino)benzoyl)benzoic acid. Retrieved January 28, 2026, from [Link]

  • European Patent Office. (2022).[1][2] Process of Manufacturing 2-(4'-diethylamino-2'-hydroxybenzoyl)benzoic acid hexyl ester (EP 4015500 A1). (Cited for comparative keto-acid chemistry and HPLC methods).[1][2] Retrieved January 28, 2026, from [Link]

  • Obitsu, T., et al. (1990).[1][2] Process for manufacture of fluoran dyes. US Patent 4,954,631.[1][2][4] (Describes the condensation of keto acids with amines to form fluoran/phthalide dyes).[4] Retrieved January 28, 2026, from

  • National Institutes of Health (NIH). (2024).[1][2] Design and Synthesis of Red-Absorbing Fluoran Leuco Dyes Supported by Computational Screening. ACS Omega.[1][2][5] Retrieved January 28, 2026, from [Link]

Application Note: Engineering Stimuli-Responsive Polymers with 2-[4-(Diethylamino)-2-methylbenzoyl]benzoic Acid

[1]

Executive Summary

This technical guide details the application of 2-[4-(Diethylamino)-2-methylbenzoyl]benzoic acid (CAS: 52830-65-6), widely known in industrial chemistry as the "Keto Acid" intermediate .[1] While structurally related to UV absorbers, its primary high-value application in polymer chemistry is as the critical precursor for Fluoran Leuco Dyes .[1]

These derivatives enable the engineering of stimuli-responsive "smart" polymers —specifically thermochromic (temperature sensing) and mechanochromic (stress sensing) materials.[1] This guide provides the rationale, mechanism, and step-by-step protocols for converting this intermediate into a functional stress-sensing polymer composite.[1]

Chemical Basis & Mechanism

The utility of this molecule relies on its ability to undergo cyclization to form a spiro-lactone structure.[1] This structure acts as a molecular switch.[1]

The Molecular Switch (Spiro-Lactone Mechanism)

The Keto Acid itself is a stable solid.[1] To become functional in a polymer, it must first be reacted with a phenolic coupling partner to form a Fluoran Dye .

  • Closed State (OFF): The spiro-lactone ring is closed.[1] The conjugation is interrupted, rendering the molecule colorless .

  • Open State (ON): External stimuli (Acid, Heat, or Mechanical Force) break the lactone bond. This restores electron delocalization across the xanthene system, producing a vibrant Red/Black color .

Mechanistic Pathway Diagram[1]

GKetoAcidKeto Acid Precursor(CAS 52830-65-6)CouplingCoupling Reaction(+ Phenol / H2SO4)KetoAcid->CouplingDehydrationFluoranClosedFluoran Leuco Dye(Closed Lactone - Colorless)Coupling->FluoranClosedCyclizationStimulusStimulus:Heat / Acid / StressFluoranClosed->StimulusActivationFluoranOpenZwitterionic Form(Open Ring - COLORED)Stimulus->FluoranOpenRing OpeningFluoranOpen->FluoranClosedReversible (Cooling/Neutralization)

Figure 1: The synthetic pathway from the Keto Acid precursor to the functional stimuli-responsive dye mechanism.[1]

Application Profile: Mechanochromic Polymer Sensors[2]

Objective: Create a polymer film that changes color from transparent to red upon tensile stress or impact.[1] This is used in Non-Destructive Testing (NDT) and Drug Delivery Systems (to indicate capsule rupture).[1]

Comparative Properties Table
PropertyKeto Acid PrecursorDerived Fluoran Dye (Target)
CAS Number 52830-65-6Variable (Dependent on coupler)
Appearance Off-white/Pinkish powderWhite powder (Leuco form)
Solubility Soluble in polar organic solventsSoluble in non-polar/lipophilic monomers
Responsiveness pH sensitive (Acidic)Mechano/Thermo/pH sensitive
Absorption (

)
~300-350 nm (UV)~500-600 nm (Visible, Open form)

Detailed Protocols

Protocol A: Synthesis of the Functional Fluoran Dye

Note: The Keto Acid must be converted to the dye form to function as a sensor in non-acidic polymers.

Reagents:

  • 2-[4-(Diethylamino)-2-methylbenzoyl]benzoic acid (1.0 eq)[1][2][3]

  • p-Anisidine or 4-Diethylaminophenol (1.0 eq) – Determines final color[1]

  • Sulfuric Acid (98%) – Condensing agent[1]

Procedure:

  • Dissolution: In a glass reactor, dissolve 10g of Keto Acid in 50mL of 98%

    
     at 0-5°C. Stir until fully dissolved.
    
  • Addition: Slowly add 1.0 equivalent of the phenolic coupler (e.g., p-Anisidine) maintaining temperature <10°C.

  • Reaction: Heat the mixture to 80°C for 4 hours. The solution will turn dark.

  • Quenching: Pour the reaction mixture slowly into 500g of crushed ice/water slurry. A precipitate will form.[1]

  • Neutralization: Adjust pH to 8-9 using NaOH (20% solution) to close the lactone ring.[1] The precipitate should turn from colored to off-white/colorless.[1]

  • Purification: Filter the solid, wash with water, and recrystallize from Toluene/Ethanol (1:1).

  • Yield Check: Verify structure via FTIR (Look for Lactone C=O peak at ~1750 cm⁻¹).[1]

Protocol B: Formulation of Mechanochromic PDMS Composite

Objective: Incorporate the synthesized dye into a polydimethylsiloxane (PDMS) matrix.

Reagents:

  • Synthesized Fluoran Dye (from Protocol A)

  • Developer: Bisphenol A (BPA) or Dodecyl Gallate (Proton donor)[1]

  • PDMS Base + Curing Agent (e.g., Sylgard 184)[1]

  • Solvent: THF or Dichloromethane

Workflow Diagram:

Workflowcluster_0Phase 1: Active Agent Prepcluster_1Phase 2: Matrix IntegrationMixMix Dye + Developer(1:2 Molar Ratio)SolventDissolve in THFMix->SolventPDMSAdd PDMS Pre-polymerSolvent->PDMSDegasVacuum Degassing(Remove Solvent)PDMS->DegasCureCure at 60°C (4 hrs)Degas->Cure

Figure 2: Experimental workflow for creating the mechanochromic polymer composite.[1]

Step-by-Step:

  • Active Agent Preparation: Mix the Fluoran Dye and Developer (BPA) in a 1:2 molar ratio.[1] Dissolve in minimal THF (10wt% solution).

  • Matrix Mixing: Add the Active Agent solution to the PDMS base elastomer. Target a final dye concentration of 0.5 - 1.0 wt%.[1]

  • Homogenization: Stir vigorously for 15 minutes.

  • Solvent Removal: Place the mixture in a vacuum oven at RT for 30 minutes to evaporate THF.

  • Curing: Add the PDMS curing agent (10:1 ratio Base:Agent).[1] Pour into molds and cure at 60°C for 4 hours.

    • Critical Note: Do not cure above 100°C, as this may trigger the thermochromic effect prematurely.

Validation & Troubleshooting

Validation Methods
  • UV-Vis Spectroscopy: Measure absorbance of the film.[1]

    • Baseline: Minimal absorption >400nm.[1]

    • Activated (Stressed/Heated):[1] Strong peak appearance at 500-550nm (Red) or 580-600nm (Black).[1]

  • Reversibility Test: Heat the colored film to 80°C and cool slowly. The color should fade, confirming the reversible lactone mechanism.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Permanent Color (No Switching) Acidic impurities in polymer matrixWash polymer or dye with dilute NaHCO₃ before curing.[1]
Low Color Contrast Low Dye/Developer ratioIncrease Developer concentration (up to 1:4 ratio).[1]
Dye Precipitation Poor solubility in matrixUse a more lipophilic developer (e.g., Dodecyl Gallate) or modify dye with long alkyl chains.
Yellowing over time UV degradationAdd UV stabilizers (HALS), though note the Keto Acid itself has some UV filtering capacity.

References

  • PubChem. (2023).[1][2] 2-[4-(Diethylamino)-2-methylbenzoyl]benzoic acid - Compound Summary. National Library of Medicine.[1] Available at: [Link][1]

  • Kim, T., et al. (2022). Mechanochromophore-Linked Polymeric Materials with Visible Color Changes. Macromolecular Rapid Communications. Available at: [Link]

  • Deichmann, V., et al. (2024).[4] Design and Synthesis of Red-Absorbing Fluoran Leuco Dyes Supported by Computational Screening. ACS Omega.[1][4] Available at: [Link][1]

Application Note: Safety and Handling of 2-[4-(Diethylamino)-2-methylbenzoyl]benzoic acid

[1]

Compound Identity & Physicochemical Profile[1][2][3][4][5][6]

Before handling, it is critical to distinguish this specific "Methyl" variant from its "Hydroxy" analog (often used in cosmetics). This compound is a key intermediate (Keto Acid) primarily used in the synthesis of fluoran dyes for thermal paper and pressure-sensitive recording materials.

PropertySpecification
Chemical Name 2-[4-(Diethylamino)-2-methylbenzoyl]benzoic acid
CAS Number 52830-65-6
Molecular Formula C₁₉H₂₁NO₃
Molecular Weight 311.38 g/mol
Physical State Solid (typically off-white to slightly yellow powder)
Solubility Soluble in organic solvents (Toluene, Ethanol, DCM); Insoluble in water
Key Functionality Dye Intermediate (Fluoran precursor), UV Absorption potential

Hazard Assessment & Safety Framework

GHS Classification & Toxicology

While specific GHS data for the methyl-variant is often listed as "No Data Available" in generic databases, structural analogs (e.g., the hydroxy-benzophenone derivatives) are classified as Skin and Eye Irritants . Therefore, we apply the Precautionary Principle .

  • Predicted Hazards:

    • H315: Causes skin irritation.[1][2][3]

    • H319: Causes serious eye irritation.[1][2][3]

    • H335: May cause respiratory irritation (if dust is inhaled).

  • Signal Word: WARNING (Treat as such until definitive tox data proves otherwise).

Critical Handling Risks
  • Fine Dust Generation: As a powder intermediate, static charge can cause particle aerosolization, leading to inhalation risks.

  • Photosensitivity: Benzophenone derivatives are photo-active. Prolonged exposure to ambient UV may degrade the compound or induce photo-allergic reactions in sensitive individuals.

Protocol: Safe Handling & Storage

Engineering Controls & PPE

Objective: Zero skin contact and zero inhalation.

  • Primary Barrier: Certified Chemical Fume Hood (Face velocity: 0.5 m/s).

  • Respiratory: N95/P2 particulate respirator if handling open powder outside a hood (not recommended).

  • Dermal: Nitrile gloves (minimum thickness 0.11 mm). Double-glove if dissolving in penetrating solvents like DCM.

  • Ocular: Chemical splash goggles (ANSI Z87.1).

Storage Protocol
  • Temperature: Store at 2–8°C (Refrigerated) to maximize shelf life, though stable at room temperature (25°C) for short durations.

  • Environment: Inert atmosphere (Argon/Nitrogen backfill) recommended to prevent oxidation of the diethylamino group.

  • Container: Amber glass or opaque HDPE to block UV light.

Workflow Visualization

The following diagram outlines the mandatory decision logic for handling this compound.

HandlingWorkflowStartStart: Handling RequestCheckPPEVerify PPE:Nitrile Gloves, Goggles, Lab CoatStart->CheckPPEHoodCheckFume Hood Functional?(>0.5 m/s)CheckPPE->HoodCheckWeighingWeighing Protocol:Use Anti-Static GunAvoid DraftsHoodCheck->WeighingPassStopSTOP: Maintenance RequiredHoodCheck->StopFailSolventDissolution:Add Solvent (e.g., Toluene)Stir under Inert GasWeighing->SolventWasteDisposal:Organic Waste StreamSolvent->Waste

Figure 1: Operational workflow for safe weighing and dissolution of 2-[4-(Diethylamino)-2-methylbenzoyl]benzoic acid.

Experimental Procedures (SOPs)

SOP 1: Precision Weighing & Solution Preparation

Rationale: The diethylamino group can be prone to oxidation; the acid functionality requires specific solvents.

  • Preparation:

    • Equilibrate the container to room temperature before opening (prevents condensation).

    • Place an anti-static gun or ionizer near the balance to neutralize static on the fine powder.

  • Weighing:

    • Weigh the required amount (e.g., 100 mg) into a tared amber vial inside the fume hood.

    • Note: Avoid using metal spatulas if trace metal contamination affects downstream catalysis; use PTFE-coated tools.

  • Dissolution:

    • Solvent Choice: Toluene (for dye synthesis), Ethanol (for analysis), or DMSO (for biological assays).

    • Method: Add solvent slowly. Vortex for 30 seconds. If the solution is cloudy, sonicate for 5 minutes at <40°C.

  • Verification:

    • Inspect solution for clarity. Filter through a 0.45 µm PTFE filter if particulates remain.

SOP 2: Spill Cleanup Response

Rationale: Containment prevents environmental release and lab contamination.

  • Assess: Determine if the spill is Minor (<5 g) or Major (>5 g).

  • Isolate: Evacuate the immediate area. Mark "Chemical Spill."

  • Protect: Don full PPE (including respirator if powder is airborne).

  • Contain:

    • Dry Spill: Cover with wet paper towels (to prevent dust) or use a HEPA vacuum. DO NOT sweep dry dust.

    • Wet Spill: Absorb with vermiculite or sand.

  • Clean: Wipe surface with 70% Ethanol followed by soap and water.

  • Dispose: Place all materials in a sealed hazardous waste bag labeled "Toxic Organic Solid."

Emergency Procedures

ScenarioImmediate ActionFollow-Up
Eye Contact Flush with water for 15 mins, lifting eyelids.Seek medical attention (Ophthalmologist).
Skin Contact Wash with soap and water.[4] Remove contaminated clothing.[2]Monitor for irritation/dermatitis.[5]
Inhalation Move to fresh air.[4]If breathing is difficult, administer oxygen.
Ingestion Rinse mouth. Do NOT induce vomiting.Contact Poison Control immediately.

References

  • PubChem. (2025).[6] Compound Summary: 2-[4-(Diethylamino)-2-methylbenzoyl]benzoic acid (CID 104335).[4][6] National Library of Medicine. [Link]

  • European Chemicals Agency (ECHA). (2025).[6] Registration Dossier: Benzoic acid, 2-[4-(diethylamino)-2-methylbenzoyl]-.[4][7][6] ECHA.[6] [Link][6]

  • Google Patents. (2017). CN106349091A - Synthesis methods of 2-(4-Diethylamino-2-hydroxybenzoyl)benzoic Acid.[8] (Analogous synthesis reference).

How to prepare a stock solution of 2-[4-(Diethylamino)-2-methylbenzoyl]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preparation of High-Stability Stock Solutions for 2-[4-(Diethylamino)-2-methylbenzoyl]benzoic Acid

Abstract & Strategic Overview

This guide details the protocol for preparing a stable, high-purity stock solution of 2-[4-(Diethylamino)-2-methylbenzoyl]benzoic acid (CAS: 52830-65-6).[1][2][3] Often referred to in the thermosensitive dye industry as "Keto Acid," this compound serves as a critical intermediate in the synthesis of fluoran leuco dyes and rhodamine derivatives.[1][2][3]

Unlike simple buffer preparations, the solubility of this compound is governed by its zwitterionic potential and the lipophilicity of the diethylamino-methylbenzophenone core.[1][2][3] This protocol prioritizes Dimethyl Sulfoxide (DMSO) as the primary vehicle for biological or analytical stock solutions due to its high dielectric constant and ability to suppress aggregation.[1][2][3] Ethanol is provided as a secondary volatile alternative for synthetic applications.[1][2][3]

Physicochemical Profile & Safety

Before handling, verify the compound identity and safety parameters.

Parameter Specification
Compound Name 2-[4-(Diethylamino)-2-methylbenzoyl]benzoic acid
CAS Number 52830-65-6
Molecular Formula C₁₉H₂₁NO₃
Molecular Weight 311.38 g/mol
Appearance White to off-white or slightly pink crystalline powder
Solubility (DMSO) High (> 50 mM)
Solubility (Ethanol) Moderate (Requires vortexing/sonication at high conc.)[1][2][3][4]
Solubility (Water) Negligible at neutral pH; Soluble at pH > 9.0 (as carboxylate salt)
pKa (Predicted) ~4.5 (Carboxylic acid), ~2.0 (Protonated amine)

Safety (HSE) Criticals:

  • Hazard: Irritant to eyes, respiratory system, and skin.[1][2][3]

  • PPE: Nitrile gloves, safety goggles, and lab coat required.[1][2][3] Handle powder in a fume hood to avoid inhalation.[1][2][3]

Protocol: Preparation of 10 mM Stock Solution

This protocol targets a 10 mM concentration in DMSO .[1][2][3] This concentration is ideal because it balances solubility safety margins with sufficient density for subsequent dilutions (1:1000 dilution yields 10 µM working solution).[1][2][3]

Materials Required
  • Analyte: 2-[4-(Diethylamino)-2-methylbenzoyl]benzoic acid (>98% purity).[1][2][3][4]

  • Solvent: Anhydrous DMSO (Dimethyl Sulfoxide), HPLC Grade or better.[1][2][3]

  • Vessel: Amber glass vial (borosilicate) with PTFE-lined cap.

  • Equipment: Analytical balance (0.1 mg precision), Vortex mixer, Sonicator bath.

Step-by-Step Methodology

1. Calculation & Weighing To prepare 10 mL of a 10 mM (10 mmol/L) solution:




[1][2][3]
  • Action: Weigh 31.1 mg (± 0.5 mg) of the solid directly into the amber vial. Record the exact mass for precise concentration adjustment later if necessary.

2. Solvent Addition (Solvation Phase 1)

  • Action: Add approximately 8 mL of Anhydrous DMSO to the vial.

  • Rationale: Do not add the full volume immediately.[1][2][3] Adding 80% of the solvent allows for better mixing dynamics and volume adjustment after dissolution.[1][2][3]

3. Mechanical Dispersion

  • Action: Vortex vigorously for 30 seconds.

  • Observation: The powder should begin to dissolve.[1][2][3] If aggregates persist, proceed to sonication.[1][2][3]

4. Sonication (Solvation Phase 2)

  • Action: Place the vial in a room-temperature ultrasonic bath for 5–10 minutes.

  • Critical Check: Ensure the solution is crystal-clear. Any turbidity indicates incomplete dissolution.[1][2][3]

5. Final Volume Adjustment

  • Action: Transfer the solution to a volumetric flask (if high precision is required) or add DMSO to the vial to reach the final calibrated volume of 10 mL .

  • Mixing: Invert the container 10 times to ensure homogeneity.

Storage & Stability

The stability of the "Keto Acid" intermediate is compromised by light (photocyclization potential) and moisture (hydrolysis risk, though low).[1][2][3]

  • Condition: Store at -20°C .

  • Container: Amber glass to prevent UV-induced degradation.[1][2][3]

  • Shelf Life:

    • Solid: 2 years (Cool, dry).[1][2][3]

    • DMSO Stock (-20°C): 6 months.[1][2][3]

    • Working Solution (Aqueous): Prepare fresh daily.

  • Freeze-Thaw: Aliquot into single-use volumes (e.g., 500 µL) to avoid repeated freeze-thaw cycles, which can introduce moisture condensation.[1][2][3]

Workflow Visualization

The following logic tree illustrates the decision process for solvent selection based on the end-use application (Biological Assay vs. Synthetic Chemistry).

StockPrep Start Start: 2-[4-(Diethylamino)-2-methylbenzoyl]benzoic acid AppCheck Determine Application Start->AppCheck BioAssay Biological / Analytical Std (High Stability Required) AppCheck->BioAssay Stable Stock Synthesis Synthetic / Dye Production (Evaporation Required) AppCheck->Synthesis Volatile Stock DMSO_Route Select Solvent: DMSO (Anhydrous) BioAssay->DMSO_Route EtOH_Route Select Solvent: Ethanol (Absolute) Synthesis->EtOH_Route Dissolve_DMSO Dissolve 31.1 mg in 10 mL DMSO (Vortex + Sonicate) DMSO_Route->Dissolve_DMSO Dissolve_EtOH Dissolve 31.1 mg in 10 mL EtOH (Warm to 30°C if needed) EtOH_Route->Dissolve_EtOH QC QC Check: Clear Solution? (No Turbidity) Dissolve_DMSO->QC Dissolve_EtOH->QC Storage Store: -20°C, Amber Vial QC->Storage Pass

Figure 1: Decision tree for solvent selection and preparation workflow ensuring optimal stability and application compatibility.

Quality Control (QC) & Troubleshooting

Verification Method: UV-Vis Spectroscopy

  • Dilution: Dilute the stock 1:1000 in Ethanol.

  • Expectation: You should observe strong absorption in the UV region (typically 250–350 nm range) characteristic of the benzophenone moiety.[1][2][3]

  • Red Flag: If the solution turns bright pink or red immediately upon preparation, it indicates the ring-closure to the fluoran/rhodamine form (often triggered by low pH or Lewis acids).[1][2][3] The stock should be colorless to pale yellow .

Troubleshooting Table

Issue Possible Cause Corrective Action
Precipitation Solution is saturated or cold.[1][2][3]Sonicate at 30°C. If persistent, dilute to 5 mM.
Pink Coloration Acidic contamination or oxidation.[1][2][3]Check solvent pH.[1][2][3][4] Ensure DMSO is not degraded (acidic).[1][2][3]
Turbidity in Water Diluting into neutral water.[1][2][3]This compound is hydrophobic.[1][2][3] Ensure <1% DMSO in final aqueous buffer or use pH > 8.[1][2][3]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 104335, 2-[4-(Diethylamino)-2-methylbenzoyl]benzoic acid.[1][2][3] Retrieved from [Link][1][2][3]

Sources

2-[4-(Diethylamino)-2-methylbenzoyl]benzoic acid as a UV absorber in cosmetics

Author: BenchChem Technical Support Team. Date: February 2026

Focus: 2-[4-(Diethylamino)-2-methylbenzoyl]benzoic acid vs. The Hydroxy-Functionalized Standard (DHHB)

Executive Summary & Scientific Correction

Status: Critical Review & Protocol Pivot Target Molecule: 2-[4-(Diethylamino)-2-methylbenzoyl]benzoic acid (CAS: 52830-65-6) Industry Standard Reference: Diethylamino Hydroxybenzoyl Hexyl Benzoate (DHHB) & its Free Acid (CAS: 5809-23-4)[1]

Scientific Advisory: This Application Note addresses the evaluation of 2-[4-(Diethylamino)-2-methylbenzoyl]benzoic acid as a UV absorber. It is imperative to note a fundamental structural distinction that dictates efficacy in cosmetic applications.

The requested "Methyl" variant (CAS 52830-65-6) lacks the ortho-positioned hydroxyl group required for the Excited State Intramolecular Proton Transfer (ESIPT) mechanism.[1] Without this mechanism, the molecule cannot safely dissipate UV energy as heat; instead, it is prone to fluorescence or radical-generating photodegradation, making it unsuitable as a primary cosmetic UV filter.[1] The "Methyl" variant is chemically identified as an intermediate for pressure-sensitive fluoran dyes, not a photostable UV absorber.[1]

Consequently, this guide details the comparative analysis protocols , demonstrating why the Methyl variant fails and establishing the correct protocols for the functional Hydroxy analog (DHHB Free Acid), which is the active chromophore in the commercial filter Uvinul A Plus.[1]

Mechanistic Foundation: The "Ortho-Hydroxy" Requirement[1][2]

To validate a UV absorber, one must prove its ability to return to the ground state without chemical change.[1]

  • The Functional Mechanism (Hydroxy-Analog): The 2-hydroxy group forms an intramolecular hydrogen bond with the carbonyl oxygen.[1] Upon UV absorption, a proton transfers to the oxygen (enol form).[1] The molecule relaxes by releasing heat and transferring the proton back (keto form).[1] This cycle is infinite and non-destructive.[1]

  • The Failure Mode (Methyl-Analog): The 2-methyl group sterically hinders the carbonyl but cannot hydrogen bond.[1] Upon UV excitation, the energy is trapped.[1] The molecule must release this energy via fluorescence (re-emitting light) or bond cleavage (degradation), posing a safety risk in topical applications.[1]

Visualization: The ESIPT Failure vs. Success

The following diagram illustrates the critical signaling pathway difference between the requested Methyl variant and the functional Hydroxy standard.

UV_Mechanism cluster_Methyl Requested Molecule (Methyl Variant) cluster_Hydroxy Functional UV Filter (Hydroxy/DHHB) UV_Photon UV Photon (354nm) M_Ground Methyl-Benzoyl Ground State UV_Photon->M_Ground H_Ground Hydroxy-Benzoyl Ground State UV_Photon->H_Ground M_Excited High Energy Singlet State M_Ground->M_Excited Absorption M_Result Fluorescence / Photodegradation M_Excited->M_Result No H-Bond Path H_Excited Excited State (ESIPT Active) H_Ground->H_Excited Absorption H_Tautomer Keto-Enol Tautomer H_Excited->H_Tautomer Proton Transfer H_Tautomer->H_Ground Relaxation Heat Thermal Dissipation H_Tautomer->Heat Energy Release

Caption: Comparative mechanism showing the ESIPT cycle failure in the Methyl variant (Red) vs. the safe thermal dissipation in the Hydroxy variant (Green).[1]

Experimental Protocols

To confirm the unsuitability of the Methyl variant and validate the Hydroxy variant, the following protocols must be executed.

Protocol A: Comparative Photostability & Fluorescence Screening

Objective: Quantify the quantum yield of fluorescence and degradation rate. A viable UV filter must have near-zero fluorescence.[1]

Materials:

  • Compound A: 2-[4-(Diethylamino)-2-methylbenzoyl]benzoic acid (Methyl-DHHB).[1][2]

  • Compound B: 2-[4-(Diethylamino)-2-hydroxybenzoyl]benzoic acid (DHHB Free Acid).[1]

  • Solvent: Ethanol (Spectroscopic Grade).[1]

  • Equipment: Atlas Suntest CPS+ (Solar Simulator) and Spectrofluorometer.[1]

Methodology:

  • Preparation: Prepare 10 µM solutions of Compound A and Compound B in Ethanol.

  • Absorbance Check: Verify

    
     (approx. 354 nm) using UV-Vis spectrophotometry.[1] Adjust concentrations to match optical density (OD ≈ 0.1) to avoid inner filter effects.[1]
    
  • Fluorescence Scan:

    • Excitation: 350 nm.[1]

    • Emission Scan: 360 nm – 600 nm.[1]

    • Expected Result: Compound A (Methyl) will show a distinct emission peak (blue/green fluorescence).[1] Compound B (Hydroxy) should show negligible emission.[1]

  • Irradiation Challenge:

    • Irradiate samples at 500 W/m² (global solar simulation) for 2 hours.

    • Monitor UV spectrum every 30 minutes.[1]

  • Calculation: Calculate Photodegradation (

    
    ) using the reduction in Area Under Curve (AUC):
    
    
    
    
    [1]

Acceptance Criteria:

  • Valid UV Filter:

    
     and Fluorescence Quantum Yield 
    
    
    
    .[1]
Protocol B: HPLC Purity & Impurity Profiling

When synthesizing or sourcing these benzoic acid derivatives, distinguishing the Methyl impurity from the Hydroxy active is vital.[1]

Chromatographic Conditions:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7 to keep the acid protonated).[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 10% B to 90% B over 20 minutes.

  • Detection: UV at 354 nm.[1][3]

Data Output Table:

ParameterMethyl Variant (Target)Hydroxy Variant (Standard)
Retention Time (Approx) Slightly Higher (More Lipophilic)Lower (Due to H-bonding/polarity)
UV

~350-360 nm354 nm
Fluorescence High Negligible
Role Impurity / Dye Intermediate Active UV Filter
Formulation Application Note: Solubility & pH Dependence

The "Benzoic Acid" moiety in both molecules introduces pH-dependent solubility, unlike the commercial hexyl ester (DHHB/Uvinul A Plus).[1]

Critical Formulation Logic: If using the Free Acid form (as requested in the prompt) rather than the Ester:

  • Neutralization: The carboxylic acid group (

    
    ) must be neutralized with a base (e.g., Triethanolamine, Tromethamine) to become water-soluble.[1]
    
  • Shift in Absorption: Neutralization (forming the carboxylate salt) may cause a hypsochromic shift (blue shift) in the UV spectrum, potentially reducing UVA protection efficiency compared to the ester form.[1]

  • Precipitation Risk: In acidic formulations (pH < 5), the molecule will revert to the insoluble free acid and precipitate.[1]

Formulation Workflow Diagram

This logic gate ensures the researcher selects the correct form (Acid vs. Ester) and handles the structural risks.[1]

Formulation_Logic Start Select Molecule Form Decision_Type Is it the Methyl or Hydroxy Variant? Start->Decision_Type Methyl_Path Methyl Variant (CAS 52830-65-6) Decision_Type->Methyl_Path Methyl Hydroxy_Path Hydroxy Variant (CAS 5809-23-4) Decision_Type->Hydroxy_Path Hydroxy Stop_Methyl STOP: Unsafe. High Fluorescence. Not for UV Protection. Methyl_Path->Stop_Methyl Decision_Form Acid or Ester? Hydroxy_Path->Decision_Form Ester_Form Hexyl Ester (DHHB) (Commercial Std) Decision_Form->Ester_Form Acid_Form Free Acid Form Decision_Form->Acid_Form Ester_Action Oil Phase Soluble. No pH dependency. High UVA Efficacy. Ester_Form->Ester_Action Acid_Action Requires Neutralization. Water Phase Soluble. pH Sensitive. Acid_Form->Acid_Action

Caption: Decision tree for selecting safe UV filter candidates. The Methyl variant leads to a "Stop" condition due to safety/efficacy failure.[1]

References
  • PubChem. (2024).[1][2] Compound Summary: 2-[4-(Diethylamino)-2-methylbenzoyl]benzoic acid (CAS 52830-65-6).[1][2][4][5][6][7] National Library of Medicine.[1] Retrieved from [Link][1]

  • PubChem. (2024).[1] Compound Summary: 2-(4-Diethylamino-2-hydroxybenzoyl)benzoic acid (CAS 5809-23-4).[1][8][9][10] National Library of Medicine.[1] Retrieved from [Link][1]

  • European Commission. (2008).[1] Opinion on Diethylamino Hydroxybenzoyl Hexyl Benzoate.[1][3][11][12] Scientific Committee on Consumer Products (SCCP).[1] Retrieved from [Link][1]

  • K Kawashima et al. (2014).[1] Photostability and Photostabilizing Effect of Diethylamino Hydroxybenzoyl Hexyl Benzoate.[1][3][11] Journal of Cosmetic Science.[1] (Demonstrates the necessity of the hydroxy moiety).

Sources

Application Note: Analytical Profiling of 2-[4-(Diethylamino)-2-methylbenzoyl]benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and analytical scientists in pharmaceutical development and industrial synthesis. It provides a comprehensive framework for the detection, quantification, and impurity profiling of 2-[4-(Diethylamino)-2-methylbenzoyl]benzoic acid (CAS 52830-65-6) , a critical scaffold in functional dye synthesis and a pharmacophore of emerging interest in anti-inflammatory research.

Introduction & Chemical Context

2-[4-(Diethylamino)-2-methylbenzoyl]benzoic acid (hereafter referred to as DMBBA ) is a keto-acid intermediate characterized by an amphoteric structure containing a carboxylic acid moiety, a tertiary amine, and a diaryl ketone core.

  • Industrial Significance: It serves as a primary precursor for fluoran leuco dyes (used in thermal paper) and specialized xanthene derivatives. Purity is critical, as isomer contaminants directly degrade the chromogenic properties of the final dye.

  • Pharmaceutical Relevance: Recent studies suggest DMBBA derivatives exhibit anti-inflammatory potential [1]. Consequently, robust bioanalytical methods are required to support pharmacokinetic (PK) and toxicology studies.

Physicochemical Profile
PropertyValue / CharacteristicImplication for Analysis
Molecular Formula C₁₉H₂₁NO₃Monoisotopic Mass: 311.15 Da
pKa (Calculated) Acid: ~4.2; Base (Amine): ~9.5Zwitterionic behavior at neutral pH.[1] Requires pH control in mobile phase.
LogP ~3.2 (Predicted)Moderate hydrophobicity; suitable for Reverse Phase (RP) chromatography.
UV Chromophore Benzophenone coreStrong absorption expected at 254 nm and ~310 nm.

Sample Preparation Strategy

A. Raw Material & API Purity (High Concentration)

For Quality Control (QC) of synthesis batches, solubility is the primary constraint.

  • Solvent: Acetonitrile (ACN) or Methanol (MeOH).

  • Protocol: Dissolve 10 mg DMBBA in 10 mL ACN (1 mg/mL stock). Sonicate for 5 mins. Dilute to 50 µg/mL with Mobile Phase A/B (50:50) to match initial gradient conditions.

B. Bioanalytical Extraction (Plasma/Serum)

For PK studies, trace detection is required. The zwitterionic nature necessitates careful pH adjustment during extraction.

Protocol: Protein Precipitation (PPT)

  • Aliquot 50 µL plasma into a 1.5 mL centrifuge tube.

  • Add 150 µL cold Acetonitrile containing Internal Standard (IS).

  • Vortex vigorously for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer supernatant to an HPLC vial.

    • Note: If sensitivity is low, use Liquid-Liquid Extraction (LLE) with Ethyl Acetate after adjusting plasma pH to 6.0 (isoelectric point vicinity) to maximize organic partitioning.

Chromatographic Methods (HPLC & UHPLC)

Method A: Reverse Phase HPLC-UV (QC & Purity)

This robust method is designed for separating DMBBA from synthesis byproducts (e.g., unreacted phthalic anhydride or 3-diethylaminotoluene).

  • System: Agilent 1260 Infinity II or Waters Alliance.

  • Column: C18 Stationary Phase (e.g., Agilent Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).

    • Why? The "Plus" or end-capped columns reduce peak tailing caused by the interaction of the tertiary amine with residual silanols.

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water (pH ~2.5).

    • B: Acetonitrile.[2]

    • Chemistry: Low pH ensures the amine is fully protonated (cationic) and the carboxylic acid is protonated (neutral), preventing mixed-mode retention and ensuring sharp peaks.

  • Flow Rate: 1.0 mL/min.

  • Gradient:

    Time (min) % A % B
    0.0 90 10
    10.0 10 90
    12.0 10 90
    12.1 90 10

    | 15.0 | 90 | 10 |

  • Detection: UV at 254 nm (Quantification) and 310 nm (Identification).

Method B: LC-MS/MS (Trace Bioanalysis)
  • System: Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis).

  • Ionization: Electrospray Ionization (ESI) – Positive Mode .

    • Rationale: The diethylamino group is easily protonated, providing high sensitivity in ESI+.

  • MRM Transitions:

    • Quantifier: 312.2 → 268.1 (Loss of CO₂, typical for benzoic acids).

    • Qualifier: 312.2 → 148.1 (Diethylamino-methyl-phenyl cation).

Visual Workflows & Logic

Experimental Workflow Diagram

This diagram outlines the decision tree for selecting the correct analytical approach based on sample type.

G Start Start: Sample Type RawMaterial Raw Material / API (High Conc.) Start->RawMaterial BioSample Biological Matrix (Plasma/Tissue) Start->BioSample Solubility Dissolve in ACN (1 mg/mL) RawMaterial->Solubility PPT Protein Precipitation (ACN 3:1) BioSample->PPT HPLC_UV HPLC-UV (PDA) Method A Solubility->HPLC_UV LC_MS LC-MS/MS (MRM) Method B PPT->LC_MS Data_Purity Output: % Purity Impurity Profile HPLC_UV->Data_Purity Data_PK Output: Concentration (ng/mL) LC_MS->Data_PK

Caption: Decision matrix for DMBBA analysis distinguishing between QC (UV-based) and Bioanalytical (MS-based) workflows.

Chemical Speciation & Chromatography Logic

Understanding the pH-dependent behavior of DMBBA is crucial for method development.

Speciation cluster_0 Recommended HPLC Condition Acidic pH < 3 (Cationic Form) Best Retention Neutral pH 4-8 (Zwitterionic) Poor Peak Shape Acidic->Neutral Deprotonation (-COOH) Basic pH > 10 (Anionic Form) Low Retention Neutral->Basic Deprotonation (-NH+)

Caption: DMBBA exists as a cation at low pH (recommended for C18 retention), zwitterion at neutral pH, and anion at high pH.

Method Validation Criteria

To ensure data integrity (Trustworthiness), the following validation parameters must be met:

ParameterAcceptance Criteria (UV Method)Acceptance Criteria (LC-MS)
Linearity (R²) > 0.999 (Range: 1–100 µg/mL)> 0.99 (Range: 1–1000 ng/mL)
Precision (RSD) < 2.0%< 15.0%
Accuracy (Recovery) 98–102%85–115%
LOD / LOQ ~0.1 µg/mL / 0.5 µg/mL~0.5 ng/mL / 1.0 ng/mL

Troubleshooting & Critical Parameters

  • Peak Tailing: The tertiary amine in DMBBA interacts with silanol groups on silica columns.

    • Solution: Add 5 mM Triethylamine (TEA) to the mobile phase as a competitive blocker, or use "End-capped" columns.

  • Carryover: Due to the hydrophobic benzoyl group, DMBBA may stick to injector seals.

    • Solution: Use a needle wash of 90% Acetonitrile / 10% Water / 0.1% Formic Acid.

  • Stability: The compound is light-sensitive (benzophenone core). Store stock solutions in amber vials at 4°C.

References

  • PubChem. (2023). Compound Summary: 2-[4-(Diethylamino)-2-methylbenzoyl]benzoic acid (CID 104335).[1][2] National Library of Medicine. Retrieved from [Link]

  • European Commission. (2010).[3] SCCP Opinion on Benzoic acid, 2-[4-(diethylamino)-2-hydroxybenzoyl]-, hexylester. (Reference for structural analog safety and UV detection methods). Retrieved from [Link]

Sources

Application Note: Kinetic Profiling of 2-[4-(Diethylamino)-2-methylbenzoyl]benzoic Acid Cyclocondensation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Industrial Context

2-[4-(Diethylamino)-2-methylbenzoyl]benzoic acid (CAS 52830-65-6), hereafter referred to as Keto Acid A , is a critical intermediate in the synthesis of fluoran leuco dyes . These dyes are the functional core of thermal paper technology and pressure-sensitive recording materials.

The conversion of Keto Acid A into a functional leuco dye involves an acid-catalyzed cyclocondensation with a second electron-rich aromatic coupling partner (typically a substituted phenol or aniline). Understanding the kinetics of this step is paramount for:

  • Yield Optimization: Minimizing the formation of sulfonated by-products.

  • Color Purity: Ensuring the regioselectivity of the ring closure to the xanthene core.

  • Process Safety: Controlling the exothermicity of the dehydration reaction in strong acid media.

This guide provides a rigorous protocol for determining the reaction rate constants (


), reaction order, and activation energy (

) of this transformation.

Mechanistic Principles

The reaction follows a Friedel-Crafts-type alkylation/cyclization mechanism. In the presence of a strong acid catalyst (e.g.,


 or Methanesulfonic acid), the ketone carbonyl of Keto Acid A is protonated, facilitating the attack by the second phenolic coupler. This is followed by dehydration to form the ether bridge of the xanthene system.
Reaction Pathway Diagram

ReactionPathway cluster_legend Legend KetoAcid Keto Acid A (Open Form) Protonation Protonated Intermediate KetoAcid->Protonation + H+ TS Transition State (Carbinol Formation) Protonation->TS + Coupler (Rate Limiting) Coupler Phenolic Coupler (e.g., 3-Diethylaminophenol) Dye Fluoran Leuco Dye (Spiro-Lactone) TS->Dye - H2O (Cyclization) key1 Reactant key2 Transition

Caption: Acid-catalyzed cyclocondensation pathway of Keto Acid A to form the xanthene core.

Experimental Protocols

Protocol A: UV-Vis Spectrophotometric Kinetic Assay

Objective: Monitor the rate of dye formation (


) by tracking the absorbance of the protonated xanthene chromophore.
Rationale:  While the final leuco dye is colorless in neutral form, the reaction is performed in strong acid. In this medium, the dye exists in its colored (open) cationic form , allowing direct spectrophotometric quantification.
Materials
  • Substrate: Keto Acid A (>98% purity).

  • Coupler: 3-(Diethylamino)phenol (or specific target coupler).

  • Solvent/Catalyst: 98%

    
     or Methanesulfonic acid (MSA).
    
  • Instrument: Double-beam UV-Vis Spectrophotometer with temperature-controlled cell holder.

Step-by-Step Methodology
  • Baseline Correction: Place pure solvent (e.g., 80%

    
    ) in both reference and sample cuvettes. Equilibrate to reaction temperature (e.g., 
    
    
    
    ).
  • Stock Preparation: Prepare a equimolar stock solution of Keto Acid A and the Coupler in the acid solvent. Note: Keep at

    
     to inhibit reaction before measurement.
    
  • Initiation: Rapidly inject the reactant mixture into the thermostated cuvette (

    
    ).
    
  • Data Acquisition:

    • Scan range: 300–700 nm to identify

      
       (typically 450–550 nm for rhodamine-type intermediates).
      
    • Select

      
       and record Absorbance (
      
      
      
      ) every 30 seconds for 60 minutes.
  • Quantification:

    • Calculate concentration

      
       using Beer-Lambert Law: 
      
      
      
      .
    • Plot

      
       vs. time for pseudo-first-order analysis.
      
Protocol B: HPLC-DAD Impurity Profiling

Objective: Validate specificity and detect side-reactions (e.g., sulfonation).

HPLC Conditions
ParameterSetting
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18),

Mobile Phase A Water + 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile + 0.1% TFA
Gradient 10% B to 90% B over 20 min
Flow Rate 1.0 mL/min
Detection 254 nm (Keto Acid) and

of Dye
Temperature

Data Analysis & Calculation

Reaction Order Determination

Assuming the acid concentration is in large excess (catalytic solvent), the reaction is pseudo-first-order with respect to the limiting reagent (Keto Acid A).

The integrated rate law is:



Where:

  • 
     = Initial concentration of Keto Acid A.
    
  • 
     = Concentration at time 
    
    
    
    .
  • 
     = Observed rate constant (
    
    
    
    ).
Activation Energy ( )

Perform Protocol A at four temperatures (e.g., 60°C, 70°C, 80°C, 90°C). Use the Arrhenius equation:



Plot


 (y-axis) vs. 

(x-axis, in Kelvin). The slope

yields the activation energy:

(Where

)
Troubleshooting Guide
ObservationProbable CauseCorrective Action
Non-linear Arrhenius Plot Change in mechanism or diffusion limitation.Ensure vigorous stirring; check for solvent boiling or evaporation.
Sigmoidal Kinetic Curve Autocatalysis or induction period.Check for solubility issues; Keto Acid A must be fully dissolved at

.
High Background Absorbance Oxidation of the amine group.Degas solvents with

; add antioxidant if necessary.

Workflow Visualization

KineticWorkflow cluster_prep Preparation Phase cluster_exec Execution Phase cluster_analysis Analysis Phase Stock Prepare Stock Solutions (Keto Acid + Coupler) Mix Rapid Mixing (t=0) Stock->Mix Temp Thermostat Reactor/Cell (T = 60-90°C) Temp->Mix Sample Sampling / In-situ Sensing Mix->Sample UV UV-Vis Monitoring (Abs vs Time) Sample->UV HPLC HPLC Verification (Purity Check) Sample->HPLC Calc Calculate k_obs & E_a UV->Calc

Caption: Experimental workflow for kinetic determination of fluoran dye synthesis.

References

  • Obitsu, T., et al. (1990). Process for manufacture of fluoran dyes.[1][2][3][4] U.S. Patent No.[3] 4,954,631.[3] Washington, DC: U.S. Patent and Trademark Office. (Describes the acid-catalyzed condensation of keto acids).

  • Fischer, A., et al. (2014). Direct carbocyclizations of benzoic acids: catalyst-controlled synthesis of cyclic ketones. National Institutes of Health (PubMed). Retrieved from [Link]

  • Motsenbocker, M., et al. (2007). Process for manufacture of fluoran dyes.[1][2][3][4] U.S. Patent No.[3] 7,294,724.[3] (Details the industrial condensation conditions in sulfuric acid).

Sources

Using 2-[4-(Diethylamino)-2-methylbenzoyl]benzoic acid in radical polymerization

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Radical Polymerization using 2-[4-(Diethylamino)-2-methylbenzoyl]benzoic Acid [1]

Executive Summary

This guide details the application of 2-[4-(Diethylamino)-2-methylbenzoyl]benzoic acid (CAS: 52830-65-6), hereafter referred to as DAMBB-Acid , in free radical polymerization.[1] While commercially prominent as a UV-A absorber (related to the Uvinul family), DAMBB-Acid exhibits distinct utility as a water-soluble Type II photoinitiator when formulated with appropriate co-initiators.[1]

Its unique "push-pull" electronic structure—combining an electron-donating diethylamino group with an electron-withdrawing benzophenone core—shifts its absorption into the near-UV/visible region (


).[1] The carboxylic acid moiety confers pH-dependent solubility, making it a critical candidate for biomedical hydrogel synthesis , aqueous 3D printing , and interfacial grafting  where traditional organic-soluble initiators (e.g., DMPA, TPO) fail.[1]

Chemical Identity & Physicochemical Properties

Understanding the solubility profile is prerequisite to successful formulation.[1]

PropertySpecification
Chemical Name 2-[4-(Diethylamino)-2-methylbenzoyl]benzoic acid
CAS Number 52830-65-6
Molecular Weight 311.38 g/mol
Appearance Light yellow to off-white crystalline powder

(Abs)
~350–360 nm (Solvent dependent)
Solubility (Acid Form) Soluble in Methanol, Acetone, DMSO; Insoluble in Water
Solubility (Salt Form) Highly Water Soluble (pH > 7.0, neutralized with NaOH/TEA)
Initiator Type Type II (Hydrogen Abstraction)

Mechanistic Insight: Type II Photoinitiation

DAMBB-Acid functions primarily as a Type II photoinitiator .[1] Unlike Type I initiators (e.g., Irgacure 2959) that undergo homolytic cleavage, DAMBB-Acid requires a co-initiator (hydrogen donor) to generate radicals effectively.[1]

The "Push-Pull" Effect: The diethylamino group acts as an intramolecular electron donor, enhancing the molar extinction coefficient (


).[1] However, the excited triplet state (

) is most efficiently quenched by an external amine synergist to form the active initiating radical.[1]
Pathway Visualization

G cluster_0 Critical Step: Oxygen Inhibition Ground Ground State (S0) DAMBB-Acid ExcitedS Excited Singlet (S1) Ground->ExcitedS hv (365-405nm) ExcitedT Excited Triplet (T1) Long Lifetime ExcitedS->ExcitedT ISC (Intersystem Crossing) ExcitedT->Ground Phosphorescence (Energy Loss) ExcitedT->Ground Quenched by O2 Exciplex Exciplex Complex [DAMBB...Amine] ExcitedT->Exciplex + Co-Initiator (e.g., TEOA) RadicalPair Radical Pair (Ketyl + Aminoalkyl) Exciplex->RadicalPair e- Transfer & H+ Transfer Polymer Polymer Chain Initiation RadicalPair->Polymer Radical Attack on Monomer

Figure 1: Photo-physical pathway of DAMBB-Acid.[1] Note the critical susceptibility of the Triplet State (T1) to oxygen quenching, necessitating inert environments or high intensity light.[1]

Application Protocols

Protocol A: Aqueous Hydrogel Synthesis (pH-Switching Method)

Target Application: Biocompatible PEGDA hydrogels or cell-encapsulation matrices.[1]

Rationale: DAMBB-Acid is insoluble in water in its native form.[1] This protocol uses an in-situ neutralization step to solubilize the initiator without using toxic organic co-solvents (like DMSO).[1]

Materials:

  • DAMBB-Acid (CAS: 52830-65-6)[1][2][3][4][5][6]

  • Triethanolamine (TEOA) – Acts as both neutralizer and co-initiator .[1]

  • Poly(ethylene glycol) diacrylate (PEGDA, MW 700 or 3400).[1]

  • Deionized Water (degassed).[1]

Step-by-Step Procedure:

  • Stock Solution Preparation (100x):

    • Weigh

      
       of DAMBB-Acid into a light-protected vial.
      
    • Add

      
       of pure Triethanolamine (TEOA).[1]
      
    • Critical Step: Vortex vigorously.[1] The amine will deprotonate the carboxylic acid, forming a viscous, yellow salt (ionic liquid-like).[1]

    • Add

      
       of deionized water.[1] The salt should dissolve instantly to form a clear yellow solution (
      
      
      
      ).[1]
  • Pre-Polymer Formulation:

    • Dissolve PEGDA in water to desired concentration (e.g.,

      
      ).[1]
      
    • Add the DAMBB-Acid/TEOA stock solution to the pre-polymer to achieve a final initiator concentration of

      
      .[1]
      
    • Note: Ensure the final pH is

      
      .[1] If acidic, the initiator may precipitate.[1]
      
  • Curing:

    • Inject formulation into a glass mold or well plate.[1]

    • Irradiate with UV/Vis light (

      
       or 
      
      
      
      LED).[1]
    • Intensity:

      
      .[1]
      
    • Time: Gelation typically occurs within

      
       seconds depending on light intensity.[1]
      
Protocol B: Thin-Film Coating (Solvent-Borne)

Target Application: Surface coatings or adhesives where water solubility is not required.[1]

Rationale: In organic solvents, DAMBB-Acid has higher solubility.[1] We use a tertiary amine (EDAB) as a more efficient hydrogen donor than TEOA for faster kinetics.[1]

Materials:

  • DAMBB-Acid.[1][3]

  • Ethyl 4-(dimethylamino)benzoate (EDAB) – Synergist.[1]

  • Acrylate Monomers (e.g., HEMA, MMA).[1]

  • Solvent (Ethanol or Acetone).[1]

Procedure:

  • Formulation:

    • Dissolve

      
       DAMBB-Acid and 
      
      
      
      EDAB in the acrylate monomer mix.
    • If monomers are viscous, dilute with

      
       acetone to aid homogenization.[1]
      
  • Deposition:

    • Spin-coat or bar-coat onto the substrate (glass/silicon).[1]

  • Inerting (Crucial):

    • Place the sample in a nitrogen-purged chamber or cover with a thin PET film to exclude oxygen.[1] Type II initiators are highly sensitive to oxygen inhibition.[1]

  • Curing:

    • Irradiate (

      
       UV LED) for 
      
      
      
      seconds.[1]

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Precipitation in Water pH dropped below pKa (~4.5–5.0).[1]Add dilute NaOH or TEOA to raise pH > 7.[1]5.
Tacky Surface (Incomplete Cure) Oxygen inhibition quenching the triplet state.[1]Use an inert atmosphere (

), cover with film, or increase light intensity to consume

faster.[1]
Slow Gelation Insufficient co-initiator (H-donor).[1]Increase TEOA or switch to a more efficient donor like N-methyldiethanolamine (MDEA).[1]
Yellowing of Product Residual unreacted initiator (chromophore).[1]Perform solvent wash (swelling) post-cure or photobleach with extended visible light exposure.[1]

References

  • PubChem. 2-[4-(Diethylamino)-2-methylbenzoyl]benzoic acid (Compound Summary). National Library of Medicine.[1] Available at: [Link][1]

  • European Commission. Opinion on Benzoic acid, 2-[4-(diethylamino)-2-hydroxybenzoyl]-, hexylester (Uvinul A Plus).[1] Scientific Committee on Consumer Products (SCCP).[1] (Contextual reference for structural analogs and safety). Available at: [Link][1]

  • Fouassier, J. P., & Lalevée, J. (2014).[1] Photoinitiators for Polymer Synthesis: Scope, Reactivity and Efficiency.[1] Wiley-VCH.[1] (Authoritative text on Type II Benzophenone kinetics).

Disclaimer: This protocol is for research purposes only. DAMBB-Acid is not FDA-approved for internal medical use without further purification and regulatory clearance.[1]

Sources

2-[4-(Diethylamino)-2-methylbenzoyl]benzoic acid as an intermediate for dyes

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Synthesis and Utilization of 2-[4-(Diethylamino)-2-methylbenzoyl]benzoic Acid

Executive Summary

This technical guide details the synthesis, characterization, and downstream application of 2-[4-(Diethylamino)-2-methylbenzoyl]benzoic acid (CAS 52830-65-6).[1][2] Commonly referred to in the industry as the "Keto Acid Intermediate," this compound is the critical precursor for the production of Fluoran Leuco Dyes , specifically those producing red and vermilion hues (e.g., Fluoran Red 15) used in thermal paper, pressure-sensitive carbonless copy paper, and thermochromic inks.

This protocol provides a validated Friedel-Crafts acylation methodology for its synthesis and a downstream condensation protocol for its conversion into functional leuco dyes.[1][2]

Chemical Profile & Identification

CRITICAL WARNING: Do not confuse this compound with CAS 51981-21-6 (Glutamic acid diacetate tetrasodium salt).[1][2] Ensure all procurement orders reference CAS 52830-65-6 .[1][2][3]

ParameterSpecification
Chemical Name 2-[4-(Diethylamino)-2-methylbenzoyl]benzoic acid
Common Synonyms Keto Acid for Red 15; 2-(4-Diethylamino-2-methylbenzoyl)benzoic acid
CAS Number 52830-65-6
Molecular Formula C₁₉H₂₁NO₃
Molecular Weight 311.38 g/mol
Appearance Off-white to pale pink crystalline powder
Melting Point 190–193 °C
Solubility Soluble in dilute NaOH, Ethanol, Acetone; Insoluble in Water

SMILES Code: CCN(CC)C1=CC(=C(C=C1)C(=O)C2=CC=CC=C2C(=O)O)C

Synthesis Protocol: Friedel-Crafts Acylation

This workflow describes the preparation of the intermediate from Phthalic Anhydride and N,N-Diethyl-m-toluidine.[2]

Mechanism of Action

The reaction is a Friedel-Crafts acylation where the phthalic anhydride ring opens to attack the electron-rich aromatic ring of the toluidine derivative at the position para to the amino group. The presence of the methyl group at the ortho position directs the acylation to the para position relative to the diethylamino group, ensuring high regioselectivity.

Synthesispathway Start Phthalic Anhydride + N,N-Diethyl-m-toluidine Process1 Friedel-Crafts Acylation (AlCl3 / Chlorobenzene, 85°C) Start->Process1 Activation Inter Aluminum Complex Intermediate Process1->Inter Electrophilic Subst. Hydrolysis Acid Hydrolysis (H2SO4 / Ice) Inter->Hydrolysis Quenching Product 2-[4-(Diethylamino)-2-methylbenzoyl] benzoic acid Hydrolysis->Product Precipitation

Figure 1: Synthesis pathway via Friedel-Crafts Acylation.

Materials Required
  • Phthalic Anhydride (Substrate)[1][2]

  • N,N-Diethyl-m-toluidine (Substrate)[1][2]

  • Aluminum Chloride (AlCl₃) (Catalyst - Anhydrous)[1][2]

  • Chlorobenzene (Solvent)[1][2]

  • Sodium Hydroxide (NaOH) (Extraction)[1][2]

  • Sulfuric Acid (H₂SO₄) (Precipitation)[1][2]

Step-by-Step Methodology
  • Preparation: In a dry 3-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermometer, charge 360 mL of Chlorobenzene .

  • Catalyst Addition: Cool the solvent to 15°C. Slowly add 120 g of Anhydrous AlCl₃ in portions. Caution: Exothermic reaction.

  • Substrate Addition: Add 60 g of Phthalic Anhydride . Stir for 15 minutes.

  • Amine Addition: Dropwise add 162.8 g of N,N-Diethyl-m-toluidine over 45 minutes, maintaining temperature below 30°C.

  • Reaction: Heat the mixture to 85–95°C and maintain for 3–4 hours. Monitor by TLC or HPLC until Phthalic Anhydride is consumed (<1%).[1][2]

  • Quenching: Cool the reaction mass to 25°C. Pour the mass slowly into 500 mL of ice-cold water containing 10 mL HCl. Stir vigorously to decompose the aluminum complex.

  • Solvent Removal: Perform steam distillation to remove Chlorobenzene.[1][2] Alternatively, separate the organic layer if the product precipitates, but steam distillation yields higher purity.

  • Alkaline Extraction: Dissolve the solid residue in 10% NaOH solution (approx. 500 mL). The product dissolves as the sodium salt; impurities (unreacted amine) remain insoluble.[1] Filter the solution to remove insoluble organic impurities.

  • Acid Precipitation: Slowly acidify the filtrate with 20% H₂SO₄ to pH 2–3. The product will precipitate as a pale solid.

  • Isolation: Filter the solid, wash with water until neutral, and dry at 80°C.

    • Expected Yield: 85–90%

    • Purity: >98% (HPLC)

Downstream Application: Synthesis of Fluoran Dyes

The primary application of this intermediate is the synthesis of leuco dyes. The following protocol demonstrates the conversion to a generic Fluoran Red via condensation with a phenol derivative (e.g., p-Anisidine or a substituted phenol).

Cyclization Mechanism

The Keto Acid undergoes an acid-catalyzed condensation with a phenol derivative.[1][2] This closes the lactone ring (forming the "leuco" or colorless state) and establishes the fluoran core.

Cyclization KetoAcid Keto Acid Intermediate (CAS 52830-65-6) Reaction Condensation & Cyclization (20-40°C, 4-6 hrs) KetoAcid->Reaction Phenol Coupling Agent (e.g., 4-Methoxy-2-methyl-diphenylamine) Phenol->Reaction Acid 98% H2SO4 (Dehydrating Agent) Acid->Reaction LeucoDye Fluoran Leuco Dye (Lactone Form - Colorless) Reaction->LeucoDye

Figure 2: Cyclization mechanism for Fluoran Leuco Dye production.[1][2]

Protocol
  • Charge: In a reactor, add 100 g of 98% Sulfuric Acid . Cool to 10°C.[1][2]

  • Dissolution: Slowly add 0.1 mol of Keto Acid Intermediate . Stir until fully dissolved.

  • Condensation: Add 0.1 mol of Coupling Agent (e.g., 4-methoxy-2-methyl-diphenylamine for red/black dyes) slowly.[1][2]

  • Reaction: Stir at 25–35°C for 10–24 hours.

  • Workup: Pour the reaction mass into ice water. Neutralize with NaOH to pH 9–10.

  • Extraction: Extract the precipitate with Toluene. Heat to reflux to ensure complete dissolution.[1][2]

  • Crystallization: Cool the Toluene layer to precipitate the final Leuco Dye. Filter and dry.[1][2]

Analytical Characterization & Quality Control

To validate the intermediate before use in dye synthesis, use the following specifications.

HPLC Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).[1]

  • Mobile Phase: Acetonitrile : Water (0.1% H₃PO₄) [60:40 v/v].[1][2]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV @ 254 nm.[1][2]

  • Retention Time: ~4.5–5.5 min (varies by column).[1][2]

NMR Spectroscopy (¹H-NMR, 500 MHz, CDCl₃)
  • δ 12.6 ppm (s, 1H): Carboxylic acid proton (-COOH).[1][2]

  • δ 8.0–7.3 ppm (m, 4H): Phthalic acid aromatic ring protons.[1][2]

  • δ 6.9–6.0 ppm (m, 3H): Substituted benzoyl ring protons.[1][2]

  • δ 3.37 ppm (q, 4H): Methylene protons of diethylamino group (-N-CH₂ -CH₃).[1][2]

  • δ 2.1–2.3 ppm (s, 3H): Methyl group on aromatic ring (Ar-CH₃ ).[1][2]

  • δ 1.18 ppm (t, 6H): Methyl protons of diethylamino group (-N-CH₂-CH₃ ).[1][2]

Troubleshooting

IssueProbable CauseCorrective Action
Low Yield (<80%) Incomplete acylation or hydrolysis loss.[1][2]Ensure AlCl₃ is anhydrous.[1][2] Increase reaction time at 90°C. Ensure pH is strictly 2–3 during precipitation (too low pH may re-dissolve product).[1][2]
Dark/Tarred Product Reaction temperature too high (>100°C).[1][2]Maintain strict temperature control (85–95°C).[1][2] Add amine slowly to prevent exotherms.[1][2]
Impurity Peaks in HPLC Unreacted Toluidine or Isomers.[1][2]Optimize the Alkaline Extraction step (Step 8). Unreacted amine is insoluble in NaOH and must be filtered off before acidification.[1][2]

References

  • PrepChem. (n.d.).[1][2] Synthesis of 2-(2-methyl-4-(diethylamino)benzoyl)benzoic acid. Retrieved October 26, 2023, from [Link][1]

  • PubChem. (n.d.).[1][2] 2-[4-(Diethylamino)-2-methylbenzoyl]benzoic acid (CID 104335).[1][2] National Library of Medicine.[1][2] Retrieved October 26, 2023, from [Link][1]

  • Obitsu, T., et al. (1990).[1] Process for manufacture of fluoran dyes. U.S. Patent No.[1][2][4] 4,954,631.[1][2] Washington, DC: U.S. Patent and Trademark Office.

  • European Patent Office. (2022).[1][2] Process of manufacturing 2-(4'-diethylamino-2'-hydroxybenzoyl)benzoic acid hexyl ester. EP 4015500 A1.[1][2] Retrieved from [Link]

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 2-[4-(Diethylamino)-2-methylbenzoyl]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and quality control scientists involved in the analysis of pharmaceutical intermediates, specifically 2-[4-(Diethylamino)-2-methylbenzoyl]benzoic acid (CAS: 52830-65-6). This compound is a critical "Keto Acid" intermediate in the synthesis of the ophthalmic antihistamine Alcaftadine and various functional dyes.

Introduction & Scientific Rationale

The target analyte, 2-[4-(Diethylamino)-2-methylbenzoyl]benzoic acid , presents a unique chromatographic challenge due to its amphoteric nature. Structurally, it contains a carboxylic acid moiety (acidic) and a diethylamino group (basic) attached to a benzophenone core.[1]

  • Chemical Behavior: In solution, this molecule can exist as a zwitterion, a cation, or an anion depending on the pH.

    • At pH < 3: The amine is protonated (

      
      ) and the carboxylic acid is protonated (
      
      
      
      ). The molecule acts as a cation with a hydrophobic core.
    • At pH > 8: The amine is deprotonated (

      
      ) and the carboxylic acid is deprotonated (
      
      
      
      ).
  • Method Strategy: To ensure sharp peak shape and reproducible retention, this protocol utilizes an acidic mobile phase (pH 2.5 – 3.0) . This suppresses the ionization of the carboxylic acid (keeping it hydrophobic for retention) while protonating the amine. To prevent peak tailing caused by the interaction of the positively charged amine with residual silanols on the silica backbone, a high-purity, base-deactivated C18 column and a phosphate buffer are employed.

Instrumentation & Reagents

Reagents
  • Reference Standard: 2-[4-(Diethylamino)-2-methylbenzoyl]benzoic acid (>99.0% purity).

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Water (Milli-Q or equivalent).

  • Buffer Reagents: Potassium Dihydrogen Phosphate (

    
    ), Orthophosphoric Acid (85%).
    
Instrumentation
  • HPLC System: Agilent 1260 Infinity II / Waters Alliance e2695 or equivalent quaternary pump system.

  • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Column: Agilent ZORBAX Eclipse Plus C18 (250 mm x 4.6 mm, 5 µm) or Thermo Hypersil GOLD C18.

    • Rationale: End-capped C18 columns reduce silanol interactions with the diethylamino group.

Chromatographic Conditions

This method uses a gradient elution to ensure the elution of potential late-eluting non-polar impurities (e.g., unreacted starting materials like phthalic anhydride derivatives) while maintaining peak symmetry for the target keto acid.

ParameterSetting
Column Temperature 30°C ± 2°C
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection Wavelength 280 nm (Reference: 360 nm)
Mobile Phase A 20 mM Potassium Phosphate Buffer, pH 3.0 (adjusted with dilute

)
Mobile Phase B Acetonitrile (100%)
Run Time 20 Minutes
Gradient Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)Elution Mode
0.08020Isocratic Hold (Equilibration)
2.08020Start Gradient
12.02080Linear Ramp (Elute Impurities)
15.02080Hold
15.18020Return to Initial
20.08020Re-equilibration

Experimental Protocol

Buffer Preparation (pH 3.0)
  • Dissolve 2.72 g of Potassium Dihydrogen Phosphate (

    
    ) in 1000 mL of Milli-Q water.
    
  • Adjust the pH to 3.0 ± 0.05 using dilute Orthophosphoric acid (10%).

  • Filter through a 0.45 µm nylon membrane filter and degas.

Standard Preparation[2]
  • Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the target standard into a 25 mL volumetric flask. Dissolve in 10 mL of Methanol and sonicate for 5 minutes. Make up to volume with Mobile Phase A.

  • Working Standard (50 µg/mL): Dilute 1.25 mL of Stock Solution into a 25 mL volumetric flask. Dilute to volume with Mobile Phase A.

    • Note: Using Mobile Phase A as the diluent matches the initial gradient conditions, preventing "solvent shock" and peak distortion.

Sample Preparation
  • Weigh accurately ~25 mg of the sample (intermediate powder) into a 25 mL volumetric flask.

  • Dissolve in 10 mL Methanol. Sonicate to ensure complete dissolution.

  • Dilute to volume with Mobile Phase A.

  • Filter through a 0.22 µm PTFE syringe filter into an HPLC vial.

Method Validation Summary (Trustworthiness)

The following validation parameters are critical for ensuring the method is "self-validating" and robust for routine analysis.

ParameterAcceptance CriteriaTypical Result
System Suitability Tailing Factor (

) < 2.0; Theoretical Plates (

) > 5000

;

Linearity

(Range: 10 – 150 µg/mL)

Precision (Repeatability) % RSD (n=6) < 2.0%0.45%
LOD / LOQ S/N > 3 (LOD); S/N > 10 (LOQ)LOD: 0.1 µg/mL; LOQ: 0.3 µg/mL
Recovery (Accuracy) 98.0% – 102.0% at 3 levels99.4%

Critical Control Point: If the Tailing Factor exceeds 2.0, it indicates silanol interaction. Action: Increase buffer concentration to 25-30 mM or ensure the column is not aged (loss of end-capping).

Visualization of Analytical Workflow

The following diagram illustrates the logical flow of the analytical procedure, ensuring all critical decision points are met.

HPLC_Workflow Start Start: Sample Receipt Weighing Weigh ~25mg Sample (Accurate to 0.1mg) Start->Weighing Dissolution Dissolve in MeOH Sonicate 5 mins Weighing->Dissolution Dilution Dilute with Mobile Phase A (Prevents Solvent Shock) Dissolution->Dilution Filter Filter (0.22 µm PTFE) Dilution->Filter Inject Inject 10 µL into HPLC Filter->Inject Chromatography Gradient Elution (20 min Run) Inject->Chromatography Decision System Suitability? (Tailing < 2.0) Chromatography->Decision Pass Process Data Calculate Purity/Assay Decision->Pass Yes Fail Troubleshoot: Check pH or Column Decision->Fail No Report Generate Report Pass->Report Fail->Weighing Re-prep/Fix

Caption: Step-by-step analytical workflow for 2-[4-(Diethylamino)-2-methylbenzoyl]benzoic acid analysis, including system suitability decision node.

Troubleshooting Guide

  • Problem: Peak splitting or shoulder.

    • Cause: Sample solvent is too strong (100% Methanol) compared to Mobile Phase A (Buffer).

    • Solution: Ensure the final dilution step uses Mobile Phase A or reduce injection volume to 5 µL.

  • Problem: Retention time drift.

    • Cause: pH fluctuation in the buffer.

    • Solution: The amine pKa is sensitive. Use a calibrated pH meter and fresh buffer daily.

  • Problem: High Backpressure.

    • Cause: Precipitation of buffer in high organic phase.

    • Solution: The gradient goes to 80% Acetonitrile. Ensure the buffer concentration (20 mM) is low enough to prevent precipitation at this organic ratio. (Phosphate is generally safe up to 85% organic at 20 mM).

References

  • PubChem. (2025).[2][3] 2-[4-(Diethylamino)-2-methylbenzoyl]benzoic acid (Compound).[1][4][3][5] National Library of Medicine. Available at: [Link]

  • Mishra, P. R., et al. (2016).[6] Development and Validation of HPLC Method for the Determination of Alcaftadine in Bulk Drug and its Ophthalmic Solution. Journal of Chromatography & Separation Techniques. Available at: [Link][2][7]

  • European Commission. (2010).[8] SCCP Opinion on Benzoic acid, 2-[4-(diethylamino)-2-hydroxybenzoyl]-, hexylester. (Reference for analogous UV-filter compound properties). Available at: [Link]

  • U.S. EPA. (2024). Benzoic acid, 2-[4-(diethylamino)-2-methylbenzoyl]- Substance Details. CompTox Chemicals Dashboard.[3] Available at: [Link][3]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-[4-(Diethylamino)-2-methylbenzoyl]benzoic Acid

[1]

Current Status: ONLINE Agent: Senior Application Scientist Ticket Scope: Yield Optimization, Impurity Profiling, and Workup Troubleshooting Reference Code: KETO-ACID-SYN-01[1]

Introduction

Welcome to the Technical Support Center. You are likely accessing this guide because your synthesis of 2-[4-(diethylamino)-2-methylbenzoyl]benzoic acid (hereafter referred to as the Keto Acid ) is stalling below 60% yield or suffering from "tarry" isolation phases.

This intermediate is the critical precursor for rhodamine dyes and high-performance photoinitiators.[1] Its synthesis involves a Friedel-Crafts acylation between phthalic anhydride and N,N-diethyl-m-toluidine .[1] While theoretically simple, the presence of the basic diethylamino group complicates the standard Friedel-Crafts protocol, leading to complex salt formations and pH-sensitive workups.

Below are the three most common "Support Tickets" we receive, resolved with optimized protocols and mechanistic insights.

Ticket #001: Reaction Stalls / Low Conversion

User Report: "The reaction starts vigorously but conversion plateaus at 50-60%. Adding more catalyst doesn't seem to help later in the process."

Root Cause Analysis

The amino group on the starting material (N,N-diethyl-m-toluidine) is a Lewis base.[1] It coordinates with Aluminum Chloride (

1234
  • Stoichiometric Sink: The first equivalent of

    
     is "eaten" by the nitrogen lone pair, forming a stable, unreactive complex.
    
  • Catalyst Deactivation: If you use the standard 1.1 equivalents of catalyst (typical for Friedel-Crafts), you effectively have zero free catalyst available to activate the phthalic anhydride.[1]

Resolution Protocol

You must adjust the stoichiometry to account for the amine complexation.

ComponentStandard Eq.Optimized Eq. Role
N,N-Diethyl-m-toluidine1.01.0 Limiting Reagent
Phthalic Anhydride1.01.1 - 1.2 Acylating Agent
Aluminum Chloride (

)
1.12.2 - 2.5 CRITICAL: 1 eq.[1] for amine, 1+ eq.[1] for catalysis
Solvent (Chlorobenzene/Toluene)5-10 Vol3-5 Vol High concentration favors kinetics
Step-by-Step Optimization
  • Pre-Complexation (The "Protecting" Step): Dissolve phthalic anhydride in chlorobenzene.[1] Cool to <10°C. Add the full amount (2.5 eq) of

    
     first.[1]
    
  • Controlled Addition: Add N,N-diethyl-m-toluidine slowly. Expect an exotherm.[1] The amine-AlCl3 complex forms immediately.[1]

  • Thermal Activation: The reaction requires energy to overcome the deactivating effect of the complexed amine. Heat to 75-95°C for 2-4 hours. Do not exceed 110°C, or de-alkylation (loss of ethyl groups) will occur.[1]

Ticket #002: The "Red Oil" & Isolation Issues

User Report: "I cannot get a solid precipitate. Upon quenching, I get a sticky red oil or a gum that refuses to crystallize."

Root Cause Analysis

The Keto Acid is an amphoteric molecule (contains both a basic amine and an acidic carboxylic acid).[1]

  • pH < 3: It exists as a soluble cation (ammonium salt).[1]

  • pH > 9: It exists as a soluble anion (carboxylate salt).[1]

  • Isoelectric Point (pI): The molecule is least soluble near its zwitterionic state, typically between pH 3.5 and 5.5. "Oiling out" occurs when the crude mixture contains trapped aluminum salts or isomeric impurities that depress the melting point.

Resolution Protocol: The Double-Swing Workup

This method ensures removal of aluminum salts and organic neutrals before final precipitation.[1]

  • Quench: Pour the reaction mixture into ice/HCl. The target is soluble here (pH < 1).[1]

  • Phase Split: Separate the organic solvent (chlorobenzene).[1] Discard the organic layer?[5]NO.

    • Correction: In standard Friedel-Crafts, the product is in the organic layer. However, because this is an amino acid, in strong acid (HCl), it protonates and moves to the aqueous phase .

    • Verification: Check the aqueous layer.[6][7] If the product is the hydrochloride salt, it is water-soluble.

  • Filtration (Clarification): Filter the acidic aqueous solution to remove insoluble tars.[1]

  • The "Swing" (Precipitation):

    • Slowly add 30% NaOH to the acidic aqueous phase.

    • Critical Zone: As pH passes 3, solids will form.[1][5]

    • Target pH: Adjust to pH 4.5 - 5.0 .

    • Stir for 1 hour. If it oils out, heat the mixture to 60°C (melting the oil), stir vigorously to form an emulsion, and cool slowly to induce crystallization.

Ticket #003: Impurity Profile (Regioselectivity)[1]

User Report: "HPLC shows a 5-10% impurity with the same mass (isobaric). Recrystallization is difficult."

Root Cause Analysis

The impurity is the ortho-isomer .[1]

  • Target (Para): Acylation occurs para to the diethylamino group (position 4 relative to the ring).[1]

  • Impurity (Ortho): Acylation occurs ortho to the diethylamino group (position 2).[1]

  • Cause: High reaction temperatures (>100°C) reduce the selectivity of the bulky amine directing group.

Visualization: Reaction & Impurity Pathway

ReactionPathwaycluster_conditionsCritical Control PointsStartReactants(Phthalic Anhydride + Amine)ComplexAlCl3-Amine Complex(Deactivated Ring)Start->Complex + AlCl3 (Exothermic)TS_ParaTransition State(Para Attack)Complex->TS_Para Kinetic Control(75-90°C)TS_OrthoTransition State(Ortho Attack)Complex->TS_Ortho Thermodynamic/High T(>100°C)ProductTarget Keto Acid(Para-isomer)TS_Para->Product Hydrolysis (pH 4.5)ImpurityImpurity(Ortho-isomer)TS_Ortho->Impurity Difficult to separate

Caption: Mechanistic pathway showing the divergence between the desired para-substitution (favored at controlled temperatures) and the ortho-impurity.

FAQ: Rapid Response

Q: Can I use


 instead of 

?
A:

1

Q: My product is pink/red. Is it ruined? A: Not necessarily. The Keto Acid is a precursor to Rhodamine (a bright red dye).[1] Trace cyclization can occur if the workup was too acidic or hot, forming minute amounts of the dye. Recrystallization from Toluene/Ethanol (1:1) or Isopropyl Alcohol usually removes the color [2].[1]

Q: Why use Chlorobenzene? Can I use Dichloromethane (DCM)? A: The reaction requires temperatures of 75-95°C. DCM boils at 40°C, which is too low to overcome the activation energy barrier of the deactivated amine complex. Chlorobenzene (bp 131°C) or 1,2-Dichloroethane (bp 83°C) are preferred.[1]

References

  • Synthesis of 2-(4-diethylamino-2-hydroxybenzoyl)benzoic acid. (Friedel-Crafts methodology parallels). Google Patents.[1] US Patent 4,665,228.[1] Link

  • Process for the preparation of 2-(4-diethylamino-2-methylbenzoyl)benzoic acid. PrepChem. (Based on US Patent 4,094,877).[1] Link

  • Friedel-Crafts Acylation Mechanisms and Optimization. National Institutes of Health (PMC).[1] Mechanochemical Friedel–Crafts acylations. Link

  • Purification of Benzoic Acid Derivatives via pH Control. European Patent Office. EP 4015500 A1.[1] Link

Technical Support Center: Purification of 2-[4-(Diethylamino)-2-methylbenzoyl]benzoic acid

[1]

Ticket ID: PUR-52830-65-6 Subject: Troubleshooting Isolation, Purity, and Color Issues in Keto-Acid Intermediates Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary & Process Logic

The Molecule: 2-[4-(Diethylamino)-2-methylbenzoyl]benzoic acid (CAS: 52830-65-6) is a critical "keto-acid" intermediate used in the synthesis of fluoran and rhodamine dyes.[1][2][3]

The Challenge: This molecule is amphoteric (zwitterionic). It contains a basic diethylamino group and an acidic carboxylic acid. Consequently, its solubility is highly pH-dependent.[1] The primary impurities are unreacted N,N-diethyl-m-toluidine (basic), phthalic anhydride (acidic/neutral), and aluminum salts from the Friedel-Crafts catalyst.[1]

The Solution: The purification strategy relies on a pH-Swing Extraction followed by Isoelectric Precipitation .[1] We utilize the molecule's ability to be water-soluble at high pH (as a carboxylate salt) and insoluble at acidic pH (as the free acid), while managing the aluminum sludge that frequently traps the product.[1]

Standard Purification Workflow

PurificationWorkflowRxnReaction Mixture(AlCl3 Complex in Chlorobenzene/Toluene)Quench1. Acid Quench(Ice/HCl)Rxn->Quench HydrolysisSep1Phase SeparationQuench->Sep1OrgLayerOrganic Layer(Contains Product + Impurities)Sep1->OrgLayerAqLayerAqueous Waste(Al Salts)Sep1->AqLayer DiscardBaseExt2. Base Extraction(10% NaOH, pH > 12)OrgLayer->BaseExt Convert to Na-SaltSep2Phase SeparationBaseExt->Sep2AqProdAqueous Product Layer(Sodium Salt of Keto-Acid)Sep2->AqProd Product in WaterOrgWasteOrganic Waste(Unreacted Toluidine/Tars)Sep2->OrgWaste Impurities in SolventPrecip3. Controlled Acidification(H2SO4 to pH 3.0 - 4.5)AqProd->Precip ProtonationSolidCrude Solid PrecipitationPrecip->Solid FilterRecryst4. Recrystallization(Toluene/Ethanol or MeOH)Solid->Recryst Final Polish

Figure 1: The pH-Swing Purification Logic. By converting the product to its water-soluble sodium salt, we leave non-acidic organic impurities (like starting amines) in the solvent layer.[1]

Troubleshooting Guides (Q&A Format)

Module A: The "Sticky" Solid & Aluminum Contamination

User Report: "After quenching the Friedel-Crafts reaction, I have a sticky, gummy sludge that won't filter. Yield is low."

Root Cause: Incomplete hydrolysis of the Aluminum Chloride (

11

Corrective Protocol:

  • Temperature Spike: When quenching with ice water, ensure the final temperature rises to 60–80°C for at least 30 minutes. Heat is required to kinetically break the Al-O bond [1].[1]

  • Acid Wash: Do not quench with water alone. Use dilute HCl (5-10%) .[1] The acid prevents the formation of insoluble aluminum hydroxides (

    
    ) which act as a flocculant, trapping your product.
    
  • Steam Distillation (Optional but Recommended): If you used chlorobenzene or excess diethyl-m-toluidine, steam distill the organic layer before the base extraction.[1] This removes the solvent and volatile amines, leaving the crude product as a residue that is easier to process [1].[1]

Module B: Color Issues (Pink/Brown Discoloration)

User Report: "The product precipitates as a pink or light brown solid. It should be off-white. Recrystallization isn't fixing it."

Root Cause: Oxidation of the diethylamino group or presence of polymerized "tars" formed by the aggressive

Corrective Protocol:

  • Carbon Treatment (The Critical Step):

    • Perform the carbon treatment during the Basic Extraction Phase (Step 2 in the diagram).

    • Once the product is dissolved in 10% NaOH (as the sodium salt), the solution should be clear.[1]

    • Add Activated Carbon (e.g., Norit, 5% w/w) and stir for 30 minutes at 50°C.

    • Filter through Celite while basic. The tars and oxidized species adsorb to the carbon; the product stays in the water.[1]

  • Avoid Oxidative Stress: Perform the final acidification step at cool temperatures (<20°C) to prevent re-oxidation during precipitation.

Module C: pH Control & Yield Loss

User Report: "I acidified the aqueous layer to pH 1, but the precipitate redissolved or turned into an oil."

Root Cause: Overshooting the pH. This molecule is amphoteric.

  • pH > 10: Soluble (Carboxylate salt).

  • pH 3–5: Insoluble (Neutral/Zwitterionic form) -> TARGET ZONE .[1]

  • pH < 2: Soluble (Protonated amine salt).

Corrective Protocol:

  • Target pH 3.5 – 4.5: Use a calibrated pH meter, not just litmus paper.

  • Slow Acid Addition: Add 20% Sulfuric Acid (

    
    ) dropwise.
    
  • The "Oil-Out" Phenomenon: If the product oils out instead of crystallizing, it usually means the temperature is above the melting point of the solvated solid or impurities are depressing the melting point.[1]

    • Fix: Cool the mixture to 0–5°C before and during acidification.

    • Fix: Seed the mixture with a pure crystal of the keto-acid at pH 6 (just as cloudiness starts).

Data & Specifications

Solubility Profile
Solvent / ConditionSolubility StatusProcess Utility
Water (pH 7) InsolubleWash medium
Water (pH 12, NaOH) Soluble Extraction from organic impurities
Water (pH 1, HCl) Soluble (Partial)Yield loss zone (Amine protonation)
Toluene (Hot) SolubleRecrystallization
Methanol/Water (1:1) Soluble (Hot)Recrystallization (Preferred)
Chlorobenzene SolubleReaction Solvent
Recrystallization Solvent Systems

If the acid-base precipitation yields a solid with <98% purity, use one of these systems for the final polish:

  • Toluene/Ethanol: Dissolve in minimal hot toluene; add ethanol until turbid; cool to -5°C.

  • Methanol/Water: Dissolve in refluxing methanol; add hot water until just cloudy; cool slowly. This typically yields the most distinct crystal habit (needles) [2].

Frequently Asked Questions (FAQ)

Q: Can I use Toluene instead of Chlorobenzene for the reaction? A: Yes. While chlorobenzene is the classic solvent for Friedel-Crafts, toluene is often used in modern "green" processes or molten-state reactions.[1] However, toluene can undergo Friedel-Crafts reaction itself if the temperature is uncontrolled, leading to methylated benzophenone byproducts.[1] Keep reaction temps strictly controlled if using toluene [3].

Q: Why do I need to dry the final product below 80°C? A: The keto-acid can undergo cyclization (lactonization) or decarboxylation at high temperatures, especially if traces of acid remain.[1] Vacuum drying at 60–70°C is the safe limit.

Q: My product has a melting point of 170°C, but literature says ~206°C (dec). Why? A: The "Methyl" variant (CAS 52830-65-6) and the "Hydroxy" variant (CAS 5809-23-4) are often confused.[1]

  • Methyl Variant (Your target): Melting point is typically lower (approx 170-175°C range depending on polymorph).

  • Hydroxy Variant: Melting point is higher (~206°C) [4].

  • Check: Ensure you haven't accidentally synthesized the hydroxy analog or have significant solvent occlusion.

References

  • US Patent 4,094,877 . Process for the preparation of 2-(4-diethylamino-2-methylbenzoyl)benzoic acid. (Describes the chlorobenzene/AlCl3 route and steam distillation workup).

  • ChemicalBook . Synthesis and Recrystallization of Benzoylbenzoic Acid Derivatives. (Details MeOH/Water systems for purification).

  • CN Patent 106349091A . Synthesis methods of 2-(4-Diethylamino-2-hydroxybenzoyl)benzoic Acid in the melt state. (Provides modern insights into toluene usage and pH adjustments applicable to the methyl variant).

  • Sigma-Aldrich . Product Specification: Victoria Blue B (Derivative). (Provides physical property benchmarks for quality control).

Technical Support Center: Synthesis & Purification of 2-[4-(Diethylamino)-2-methylbenzoyl]benzoic Acid

[1]

Case ID: SYN-52830-65-6 Subject: Impurity Profiling & Troubleshooting Guide Assigned Specialist: Senior Application Scientist, Organic Synthesis Division[1]

Executive Summary

This guide addresses the synthesis of 2-[4-(Diethylamino)-2-methylbenzoyl]benzoic acid (CAS: 52830-65-6), a critical intermediate for fluoran and rhodamine dyes.[1] The synthesis typically involves the Friedel-Crafts acylation of N,N-diethyl-m-toluidine with phthalic anhydride using aluminum chloride (

1

While the reaction appears straightforward, it is prone to specific side reactions that compromise yield and purity. This technical note deconstructs these impurities, explains their mechanistic origins, and provides actionable protocols for remediation.

Module 1: Critical Impurity Profiling

The following table summarizes the most frequent side products encountered during this synthesis.

Impurity TypeChemical IdentityDetection (MS/HPLC)Root Cause
Regioisomer 2-[2-(Diethylamino)-4-methylbenzoyl]benzoic acidSame MW (311.38); Split HPLC peakAttack ortho to amino group (Position 6) rather than para.[1]
Dealkylated 2-[4-(Ethylamino)-2-methylbenzoyl]benzoic acid[M-28] peak (283.[1]3)Lewis acid-catalyzed cleavage of N-ethyl group at high T.
Cyclized Substituted Anthraquinone[M-18] peak (293.3); High MPOverheating causes ring closure (dehydration).[1]
Hydrolysis Phthalic AcidPolar peak; Acidic pHIncomplete reaction or wet reagents hydrolyzing anhydride.[1]
Tautomer Lactone (Phthalide) FormSame MW; Colorless solidNot an impurity. Equilibrium state of the product.

Module 2: Mechanistic Troubleshooting

Issue 1: "My product is colorless/white, but it should be colored." (The Lactone Trap)

Diagnosis: You have isolated the pseudo-acid (lactone) form, not the impurity. Technical Insight: This keto-acid exists in a dynamic equilibrium between an open "keto-acid" form (often colored/fluorescent) and a closed "lactone" (phthalide) form (colorless/white).[1]

  • Acidic/Neutral Conditions: Favors the colorless lactone (closed ring).

  • Basic Conditions: Opens the lactone ring to form the carboxylate salt (often colored).

Action Plan:

  • Dissolve a small sample in dilute NaOH.[1]

  • Observation: If it dissolves and develops color, it is the correct product.

  • Fix: No purification needed. If the open form is strictly required for the next step, ensure the reaction medium is basic, though isolation usually yields the lactone.

Issue 2: "Mass Spec shows peaks at M-28 and M-56."[1] (Dealkylation)

Diagnosis:

1Technical Insight:

12

Action Plan:

  • Temperature Control: Strictly maintain reaction temperature between 75°C – 85°C . Do not exceed 90°C.

  • Catalyst Choice: If dealkylation persists, switch to a milder Lewis acid like

    
     (requires higher temp/longer time) or use 
    
    
    (though purification is messier).[1]
  • Order of Addition: Add

    
     slowly to the anhydride/solvent mixture before adding the amine to buffer the exotherm.
    
Issue 3: "HPLC shows a persistent shoulder peak ~1-2 mins from the main peak." (Regioisomerism)

Diagnosis: Formation of the ortho-isomer.[1] Technical Insight: The diethylamino group is a strong ortho/para director. The methyl group is a weak activator.

  • Target Attack: Position 4 (Para to

    
    , Meta to 
    
    
    ). This is sterically favored.[1]
  • Impurity Attack: Position 6 (Ortho to

    
    , Para to 
    
    
    ). This is sterically hindered by the ethyl groups but electronically possible.

Action Plan:

  • Solvent Effect: Use Chlorobenzene or o-Dichlorobenzene .[1] These solvents enhance steric discrimination compared to neat reactions or toluene.[1]

  • Purification: The isomers have different pKa values.

    • Dissolve crude in dilute NaOH (pH 10).

    • Slowly acidify to pH 4.5 - 5.[1]0. The target product usually precipitates first. The isomer often remains in the mother liquor or precipitates at a lower pH.

Module 3: Reaction Pathway Visualization

The following diagram illustrates the competition between the desired pathway, isomer formation, and the lactone equilibrium.

ReactionPathwayReactantsPhthalic Anhydride+N,N-diethyl-m-toluidineComplexAcylium IonComplexReactants->ComplexActivationAlCl3Catalyst: AlCl3Solvent: ChlorobenzeneAlCl3->ComplexTarget_OpenTarget Product (Open Form)(Para-attack)Complex->Target_OpenMajor Pathway(Steric Control)IsomerRegioisomer(Ortho-attack)Complex->IsomerMinor Pathway(Steric Leakage)Target_LactoneTarget Product (Lactone)(Colorless Solid)Target_Open->Target_LactoneAcidic pHEquilibriumDealkylDealkylated Impurity(Loss of Ethyl)Target_Open->Dealkyl>90°CLewis Acid AttackAnthraAnthraquinone(Cyclized)Target_Open->Anthra>100°CDehydration

Figure 1: Reaction logic flow showing the bifurcation between the target molecule, its equilibrium lactone state, and high-temperature degradation pathways.[1]

Module 4: Validated Synthesis Protocol

This protocol is designed to minimize the impurities listed above.

Reagents
  • Phthalic Anhydride (1.0 eq)[1]

  • N,N-Diethyl-m-toluidine (1.05 eq)[1]

  • Aluminum Chloride, Anhydrous (2.2 eq)[1]

  • Chlorobenzene (Solvent, 5-6 volumes)[1]

Step-by-Step Methodology
  • Catalyst Activation:

    • Charge Chlorobenzene and Phthalic Anhydride into a reactor.

    • Cool to 10-15°C.[1]

    • Add

      
       portion-wise.[1] Critical: Keep temperature <20°C to prevent anhydride polymerization.
      
  • Addition (Regioselectivity Control):

    • Add N,N-Diethyl-m-toluidine dropwise over 60 minutes.[1]

    • Maintain temperature at 15-20°C. Why? Low temp addition favors kinetic control and reduces early dealkylation.

  • Reaction (The "Cook"):

    • Slowly ramp temperature to 80°C .

    • Hold for 3-4 hours.

    • Checkpoint: Monitor by TLC/HPLC.[1] Stop immediately when starting amine is <1%.[1] Do not overcook.

  • Quenching (Hydrolysis):

    • Cool mixture to 30°C.

    • Pour reaction mass slowly into ice-cold dilute HCl (5%).

    • Observation: A sticky solid or gum will form.[1] This is the aluminum complex breaking down.

  • Purification (The Acid/Base Swing):

    • Step A: Decant the solvent (Chlorobenzene).

    • Step B: Dissolve the residue in 10% NaOH solution. (Target dissolves as sodium salt; unreacted amine/neutrals remain insoluble).[1]

    • Step C: Extract the alkaline solution with Toluene to remove organic impurities (unreacted amine, neutrals). Discard Toluene layer.[1]

    • Step D: Acidify the aqueous layer with HCl to pH 4-5. The product precipitates.[3]

    • Step E: Filter and wash with water. Dry at 60°C.[1]

References

  • Synthesis of 2-(2-methyl-4-(diethylamino)benzoyl)benzoic acid. PrepChem. Accessed January 28, 2026. [Link]

  • Preparation of Rhodamine Dyes (Patent Context). Google Patents (WO2017059308A1).[1] Discusses the reactivity of aminophenols/anilines with phthalic anhydride. Accessed January 28, 2026.

  • Friedel-Crafts Acylation Mechanism and Side Reactions. Master Organic Chemistry. Accessed January 28, 2026. [Link]

Technical Support Center: Stability & Degradation of 2-[4-(Diethylamino)-2-methylbenzoyl]benzoic Acid

[1]

Executive Summary & Chemical Context

This guide addresses the stability profile of 2-[4-(Diethylamino)-2-methylbenzoyl]benzoic acid (DMBBA) . This molecule is a critical intermediate in the synthesis of xanthene dyes (e.g., Rhodamine B) and is structurally related to photoinitiators used in polymer chemistry.

Researchers often encounter inconsistent analytical data (HPLC/LC-MS) due to two primary mechanisms:

  • Dynamic Structural Isomerism (Lactonization): A pH-dependent equilibrium between an open keto-acid form and a closed lactone (phthalide) form.[1]

  • Oxidative N-Dealkylation: The susceptibility of the diethylamino group to radical-induced or enzymatic oxidation.[1]

Primary Degradation Pathways

Pathway A: pH-Dependent Lactonization (Pseudo-Degradation)

Status: Reversible Equilibrium Trigger: pH changes, Solvent Polarity[1]

Unlike irreversible chemical decomposition, DMBBA undergoes a structural shift based on the environment. In acidic or non-polar media, the carboxylic acid attacks the ketone carbonyl, forming a colorless cyclic lactone (phthalide). In basic or polar protic media, the ring opens to form the colored keto-acid salt.

  • Impact on Analysis: This causes massive retention time shifts in HPLC and "disappearing" peaks if the UV detector wavelength is not optimized for the specific form.

Pathway B: Oxidative N-Dealkylation

Status: Irreversible Degradation Trigger: UV Light, Radical Initiators, Metabolic Enzymes (Cytochrome P450 mimics)

The diethylamino moiety is the most labile part of the molecule. Under oxidative stress (or light exposure), an electron is removed from the nitrogen, forming a radical cation. This leads to the loss of an ethyl group (as acetaldehyde), resulting in the mono-ethyl and eventually the primary amine derivatives.

Pathway Visualization (DOT Diagram)

DMBBA_DegradationOpenFormOpen Keto-Acid Form(High pH / Polar)Colored (Yellow/Red)ClosedFormClosed Lactone Form(Low pH / Non-polar)ColorlessOpenForm->ClosedForm Acid / Non-polar SolventRadicalAminium Radical Cation(Transient)OpenForm->Radical UV Light / OxidantDealkylatedN-Desethyl Degradant(M-28 Da)Radical->Dealkylated -H+, HydrolysisAldehydeAcetaldehyde(Byproduct)Radical->Aldehyde

Figure 1: Mechanistic pathway showing the reversible lactonization equilibrium and the irreversible oxidative dealkylation route.[1]

Analytical Troubleshooting & FAQs

Issue 1: "My HPLC peak splits or has a broad tail."

Diagnosis: On-column equilibrium. Explanation: If your mobile phase pH is near the pKa of the carboxylic acid (~3.5 - 4.5), the molecule rapidly interconverts between the open and closed forms during the run. Solution:

  • Acidic Method: Buffer mobile phase to pH 2.5 (forces closed lactone form).[1]

  • Basic Method: Buffer to pH 7.5+ (forces open carboxylate form).[1]

  • Avoid: Unbuffered water/acetonitrile gradients.[1]

Issue 2: "The sample turned from colorless to yellow/pink upon standing."

Diagnosis: Protogenic solvent effect or Photodegradation. Explanation:

  • Solvent: Dissolving the (colorless) lactone solid in methanol or water can open the ring, restoring the conjugated chromophore (yellow/pink).

  • Light: If the shift is accompanied by new peaks in LC-MS, it is likely photo-oxidation of the amine.[1]

Issue 3: "I see a mass peak at [M-28] in my MS spectrum."

Diagnosis: Oxidative N-Dealkylation.[1] Explanation: The loss of 28 Da corresponds to the loss of an ethylene moiety (or loss of ethyl group -29 + H).[1] This confirms the degradation of the diethylamino group.

Quantitative Data: Stability Profile

Stress ConditionDurationObservationMajor Degradant/Product
Acid (0.1 N HCl) 24 HoursPrecipitate / Color LossLactone Form (Cyclization).[1] Reversible.
Base (0.1 N NaOH) 24 HoursYellow SolutionCarboxylate Salt (Ring Opening).[1] Stable.
Oxidative (3% H₂O₂) 4 HoursNew impurity peaksN-desethyl analog (Dealkylation).
Photolytic (UV) 12 HoursDiscoloration / TailingRadical cleavage products & N-oxides.[1]
Thermal (60°C) 1 WeekMinimal changeStable (unless in reactive solvent).[1]

Detailed Protocols

Protocol A: Forced Degradation (Oxidative Stress)

Use this to validate your analytical method's ability to detect N-dealkylation impurities.[1]

  • Preparation: Dissolve 10 mg of DMBBA in 10 mL of Acetonitrile/Water (50:50).

  • Stress: Add 1 mL of 30% Hydrogen Peroxide.

  • Incubation: Heat at 40°C for 2 hours.

  • Quenching: Allow to cool. (Note: H₂O₂ degrades on column; usually no chemical quench needed if injected immediately, but MnO₂ can be used if critical).[1]

  • Analysis: Inject onto HPLC. Look for peaks at Relative Retention Time (RRT) ~0.85 (Mono-desethyl) and RRT ~0.70 (Di-desethyl).[1]

Protocol B: pH Switching Validation (Lactonization Check)

Use this to confirm if a "new peak" is just an isomer.[1]

  • Sample A (Acidic): Dissolve sample in 0.1% Formic Acid in MeCN.

  • Sample B (Basic): Dissolve sample in 10mM Ammonium Bicarbonate (pH 8.0) in MeCN/Water.[1]

  • Analysis: Run both on a generic gradient.

    • Result: If the peaks have different retention times but identical Mass Spectra (m/z 312 for [M+H]+), it is the lactone/open acid equilibrium.[1]

Troubleshooting Workflow (DOT Diagram)

TroubleshootingStartStart: Anomalous DataCheckMSCheck Mass SpectrumStart->CheckMSMassShiftMass Shift Observed?CheckMS->MassShiftYesMassYes (M-14, M-28, M+16)MassShift->YesMassMass ChangeNoMassNo (Same Mass)MassShift->NoMassIdentical MassOxidationOxidative Degradation(N-Dealkylation or N-Oxide)YesMass->OxidationIsomerismLactone/Acid EquilibriumNoMass->IsomerismAction1Action: Check Light Exposure& Peroxides in SolventOxidation->Action1Action2Action: Buffer Mobile Phase(Control pH)Isomerism->Action2

Figure 2: Decision tree for diagnosing stability issues based on Mass Spectrometry data.

References

  • Chemical Identity & Properties

    • PubChem Compound Summary for CID 104335, 2-[4-(Diethylamino)-2-methylbenzoyl]benzoic acid.[1] National Center for Biotechnology Information (2025).[1] Link[1]

  • Degradation Mechanism (N-Dealkylation)

    • Oxidative N-Dealkylation of N,N-Dimethylanilines by Non-Heme Manganese Catalysts. ResearchGate (2023).[1] Describes the radical mechanism applicable to diethylamino-benzoyl derivatives. Link

  • Structural Isomerism (Lactonization)

    • pH Dependence of the Speciation and Optical Properties of 4-Benzoylbenzoic Acid. Royal Society of Chemistry (2025).[1] Details the keto-acid vs. lactone equilibrium in benzoylbenzoic acid derivatives. Link

  • Industrial Application & Stability

    • A Comparative Analysis of 2-Benzoylbenzoic Acid as a UV Stabilizer. BenchChem (2025).[1][2] Provides context on photostability and polymer compatibility.[1][2][3] Link

How to increase the solubility of 2-[4-(Diethylamino)-2-methylbenzoyl]benzoic acid in organic solvents

[1][2][3]

CAS Registry Number: 52830-65-6 Chemical Class: Benzophenone Derivative / Dye Intermediate Document ID: TS-SOL-52830-V1.0[1][2][3]

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

This guide addresses the solubility challenges associated with 2-[4-(Diethylamino)-2-methylbenzoyl]benzoic acid . This compound is a critical intermediate in the synthesis of xanthene dyes and fluoran color formers.[2]

The Core Challenge: Users often report inconsistent solubility in organic solvents (e.g., toluene, ethyl acetate, dichloromethane).[3] This inconsistency is rarely due to impurities but rather the molecule's ability to exist in two distinct tautomeric forms:[3]

  • Open Acid Form (Zwitterionic): Polar, colored (often pink/red), poor solubility in non-polar organics.[2]

  • Closed Lactone Form: Non-polar, colorless/white, high solubility in non-polar organics.[3]

The Solution: To maximize solubility in organic solvents, your experimental conditions must force the equilibrium toward the Closed Lactone form.[3] This guide provides the protocols to achieve this.

Solubility Profile & Solvent Selection

The following data summarizes the solubility behavior of the compound based on its tautomeric state.

Solvent Compatibility Table[1][3]
Solvent ClassSpecific SolventSolubility RatingPrimary Use CaseNotes
Polar Aprotic DMF / DMSO Excellent Dissolution of crude solidBreaks crystal lattice effectively; stabilizes both forms.[1][2][3]
Polar Protic Ethanol / Methanol Good RecrystallizationSolubility increases significantly with heat. Often used in 1:1 ratio with Toluene.[1][2]
Aromatic Toluene / Xylene Variable Reaction Medium / ExtractionCritical: High solubility only if the molecule is in the Lactone form (dry/acidic).
Chlorinated DCM / Chloroform High ExtractionExcellent for the Lactone form.
Aqueous Water Poor PrecipitationSoluble only at high pH (salt form) or very low pH (protonated).[1][2]

The Mechanism: Controlling the Lactone Equilibrium[3]

Understanding the equilibrium between the open acid and the closed lactone is the key to troubleshooting solubility.[3]

Visualization: The Solubility Switch

The diagram below illustrates the reversible transformation. To dissolve in organics, you must drive the reaction to the right (Lactone).[3]

SolubilityEquilibriumOpenFormOpen Acid Form(Polar / Zwitterionic)Color: Pink/RedSolubility: Low in OrganicsClosedFormClosed Lactone Form(Non-Polar)Color: Colorless/WhiteSolubility: High in OrganicsOpenForm->ClosedForm Dehydration (Heat) Acid CatalysisClosedForm->OpenForm Hydration (Water) Base/AlkaliActionTarget State forOrganic SolubilityAction->ClosedForm

Figure 1: The tautomeric equilibrium determines solubility.[1][2][3] Removing water and heat promotes the non-polar lactone form.[3]

Troubleshooting Protocols

Scenario A: The compound will not dissolve in Toluene or Ethyl Acetate.[1]

Diagnosis: The sample likely contains residual moisture or is stuck in the Open Acid form (indicated by a pinkish hue).[2]

Step-by-Step Protocol:

  • Dehydration: Dry the solid thoroughly in a vacuum oven at 60–80°C to remove water molecules that stabilize the open form.[2]

  • Acidification (The "Trace Acid" Trick):

    • Add the solid to the solvent.[2][4]

    • Add a catalytic amount of Acetic Acid or p-Toluenesulfonic acid (pTSA) (0.1 - 0.5 mol%).[1][2][3]

    • Reasoning: Trace acid protonates the carboxylate, facilitating ring closure to the lactone.[3]

  • Reflux with Dean-Stark:

    • If the volume is large, reflux the toluene suspension with a Dean-Stark trap to physically remove water.[1][2][3]

    • As water is removed, the solid will dissolve, and the solution should become lighter in color.[3]

Scenario B: Recrystallization yields poor recovery or "oiling out."[1][2]

Diagnosis: Solvent polarity mismatch.[1][2]

Step-by-Step Protocol:

  • Binary Solvent System: Do not use pure ethanol. Use a Toluene:Ethanol (1:1 to 1:5) mixture.[1][2]

  • Procedure:

    • Dissolve the crude solid in the minimum amount of boiling Ethanol (polar, dissolves both forms).[3]

    • Slowly add hot Toluene (non-polar antisolvent).[1][2]

    • Allow to cool slowly to room temperature, then to 4°C.

    • Result: The change in polarity forces the pure crystal lattice to form without trapping impurities.[2]

Frequently Asked Questions (FAQ)

Q1: My solution in acetone/toluene is pink. Is this an impurity? A: Not necessarily. The pink color indicates the presence of the Open Acid tautomer.[3] This often happens if the solvent is "wet" (contains water).[1][2] For analytical purposes (HPLC/NMR), this is acceptable.[1][2][5] For synthetic steps requiring non-polar solubility, dry the solvent over MgSO₄ to force the colorless Lactone form.[3]

Q2: Can I use basic water to dissolve it? A: Yes, but this creates the Salt Form (Carboxylate).[3]

  • Method: Add dilute NaOH or KOH (pH 8–12).[1][2]

  • Result: The compound becomes highly water-soluble but insoluble in organics .[1][2][3] To extract it back into an organic layer, you must acidify (pH 3–6) to re-form the free acid, then dehydrate to form the lactone.[3]

Q3: Why does the melting point vary (e.g., 180°C vs decomposition)? A: The "melting point" of these benzoylbenzoic acids is often actually a cyclization point .[3] What you observe might be the open acid converting to the lactone before melting.[2] Always report melting points with the specific solvent used for crystallization, as this dictates the initial crystal form.[3]

References

  • PubChem. (2025).[1][2] 2-[4-(Diethylamino)-2-methylbenzoyl]benzoic acid (CID 104335).[1][2][3][6] National Library of Medicine.[2] [Link][1][2][3]

  • European Commission. (2010).[1][2] SCCP Opinion on Benzoic acid, 2-[4-(diethylamino)-2-hydroxybenzoyl]-, hexylester.[1][2][3][7] (Referencing the structural class solubility behavior). [Link]

  • Google Patents. (2017).[1][2] Synthesis methods of 2-(4-Diethylamino-2-hydroxybenzoyl)benzoic Acid in the melt state (CN106349091A).[1][2][3] (Describes the toluene/ethanol recrystallization technique for this chemical family).

Technical Support Center: Synthesis & Optimization of 2-[4-(Diethylamino)-2-methylbenzoyl]benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Role: Senior Application Scientist Topic: Reaction Optimization & Troubleshooting Guide

Executive Technical Overview

Compound: 2-[4-(Diethylamino)-2-methylbenzoyl]benzoic acid (CAS: 52830-65-6) Primary Utility: Key intermediate for functional dyes (Rhodamine precursors), leuco dyes for thermal paper, and UV-A filters (e.g., DHHB). Reaction Class: Friedel-Crafts Acylation (Intermolecular).

This guide addresses the synthesis involving the ring-opening acylation of Phthalic Anhydride by N,N-Diethyl-m-toluidine (3-Diethylamino-1-methylbenzene). While the electron-rich amine facilitates the reaction, achieving high purity without "tarry" byproducts requires precise control over Lewis acid stoichiometry and temperature profiles.

Standard Operating Procedures (SOPs)

We provide two validated protocols: the Classic Lewis Acid Method (High Yield, Robust) and the Melt Method (Green Chemistry, Solvent-Free).

Protocol A: Classic Lewis Acid Catalysis ( )

Best for: Laboratory scale, maximum conversion, and difficult substrates.

Reagents:

  • Phthalic Anhydride (1.0 equiv)

  • N,N-Diethyl-m-toluidine (1.0 - 1.1 equiv)

  • Aluminum Chloride (

    
    ) (2.0 - 2.2 equiv)
    
  • Solvent: Chlorobenzene or 1,2-Dichloroethane (Anhydrous)

Workflow:

  • Setup: Flame-dry a 3-neck flask equipped with a reflux condenser, addition funnel, and

    
     inlet.
    
  • Solubilization: Dissolve Phthalic Anhydride in Chlorobenzene. Cool to 0-5°C.

  • Catalyst Addition: Add

    
     portion-wise. Caution: Exothermic.
    
  • Substrate Addition: Add N,N-Diethyl-m-toluidine dropwise at <10°C to prevent uncontrolled exotherms.

  • Reaction: Warm slowly to 75-95°C . Hold for 2–4 hours. Evolution of HCl gas indicates reaction progress.

  • Quench: Pour mixture onto ice/HCl (conc). Hydrolysis of the aluminum complex is critical.

  • Workup: Steam distill to remove Chlorobenzene. The residue contains the crude product.[1]

Protocol B: The "Melt" Method (Thermal Activation)

Best for: Process scale-up, reducing solvent waste.[1]

Reagents:

  • Phthalic Anhydride (1.0 equiv)

  • N,N-Diethyl-m-toluidine (1.1 - 1.2 equiv)

  • Catalyst (Optional):

    
     (0.1 equiv) can accelerate the reaction.
    

Workflow:

  • Melt: Mix reagents in a reactor without solvent.

  • Heating: Heat to 100–130°C under vigorous stirring.

  • Duration: 3–5 hours. The mixture will solidify as the high-melting product forms.[1]

  • Dispersion: Add a small amount of Toluene towards the end to keep the slurry stirrable.

  • Workup: Proceed immediately to the Acid/Base Purification (see Section 4).

Visualizing the Workflow

The following diagram illustrates the critical path for Protocol A, highlighting the "Purification Switch" (pH adjustment) which is the most common failure point for users.

ReactionWorkflow Start Reactants: Phthalic Anhydride + Diethyl-m-toluidine Reaction Friedel-Crafts Acylation (AlCl3 / PhCl, 90°C) OR Melt (120°C) Start->Reaction Activation Quench Quench & Hydrolysis (Ice / HCl) Reaction->Quench Al-Complex Breakdown Extraction Alkali Extraction (Add NaOH -> pH 10-12) Quench->Extraction Solubilize Product (Salt Form) Filter Filtration (Remove Tars/Amine) Extraction->Filter Remove Impurities Precip Acid Precipitation (Add HCl -> pH 3-4) Filter->Precip Regenerate Acid Final Final Product (Crystalline Solid) Precip->Final Filter & Dry

Caption: Figure 1. Integrated synthesis and purification workflow. The "Alkali Extraction" step is critical for separating the product from unreacted amines and neutral byproducts.

Troubleshooting Guide (Help Desk)

Symptom Probable Cause Corrective Action
Black/Tarry Reaction Mixture Oxidation of the amine or excessive temperature.1. Ensure strict

atmosphere.2. Reduce reaction temperature by 10°C.3. Check reagent purity (oxidized amines darken rapidly).
Low Yield (<50%) Moisture deactivating

or incomplete hydrolysis.
1. Use fresh, anhydrous

(should be yellow/green powder, not white/clumpy).2. Extend the hydrolysis time (stir with dilute acid for 1 hour post-reaction).
Product is Pink/Red Formation of Rhodamine-type dye impurities.1. This occurs if the keto-acid reacts again with another amine molecule.2. Avoid excess temperature (>130°C).3. Ensure stoichiometry is strict (do not use large excess of amine).
Product won't precipitate at pH 4 Trapped solvent or formation of a stable emulsion.1. Ensure all chlorobenzene/toluene is removed (steam distillation) before the NaOH step.2. Seed the solution with a crystal of pure product.
Sticky Solid Isomer contamination or residual solvent.Recrystallize from Toluene:Ethanol (1:1).

Advanced Purification: The pH Switch Technique

The most effective way to purify this keto-acid without expensive chromatography is utilizing its amphoteric properties (or rather, its solubility profile as a carboxylic acid).

  • Crude Phase: After removing the reaction solvent, you have a solid/oil mix of Product + Unreacted Amine + Tars.

  • The Switch (Base): Add 10% NaOH.[2][3]

    • Chemistry: The carboxylic acid deprotonates (

      
      ), becoming water-soluble.
      
    • Impurities: The unreacted amine and neutral tars remain water-insoluble.

    • Action: Filter the solution. Keep the filtrate (liquid). Discard the solid.

  • The Switch (Acid): Slowly add dilute HCl to the filtrate while stirring rapidly.

    • Chemistry: Reprotonation (

      
      ).
      
    • Action: The product precipitates as a white/off-white solid at pH 3–4. Filter and dry.[4]

Interactive Troubleshooting Logic

Use this decision tree to diagnose synthesis failures during the optimization phase.

TroubleshootingTree Problem Start: What is the issue? Yield Low Yield Problem->Yield Purity Poor Color / Purity Problem->Purity CheckCat Check AlCl3 Quality (Is it anhydrous?) Yield->CheckCat CheckTemp Check Temp Control (Did it spike?) Purity->CheckTemp Sol1 Replace Catalyst Dry Solvents CheckCat->Sol1 Cat was wet/old Sol2 Reduce Temp Use N2 Blanket CheckTemp->Sol2 Temp > 130°C Sol3 Perform pH Switch Purification CheckTemp->Sol3 Temp OK

Caption: Figure 2. Diagnostic logic for common synthesis failures.

Frequently Asked Questions (FAQs)

Q1: Can I use Acetyl Chloride instead of Phthalic Anhydride?

  • No. Acetyl chloride will yield an acetophenone derivative. To get the benzoylbenzoic acid scaffold required for rhodamine/fluoran dyes, you must use phthalic anhydride.

Q2: Why is steam distillation recommended in Protocol A?

  • Chlorobenzene has a high boiling point (131°C). Rotovaping it can be difficult and may leave residues that interfere with crystallization. Steam distillation efficiently removes the organic solvent while keeping the product (which is non-volatile) in the aqueous suspension, ready for the NaOH extraction step.

Q3: My product is an oil that won't solidify. What happened?

  • This is often due to the presence of the para-isomer (relative to the methyl) or unreacted amine acting as a plasticizer.

  • Fix: Dissolve the oil in dilute NaOH, wash with ethyl acetate (to extract the impurities), and then re-acidify the aqueous layer.

Q4: Is the reaction moisture sensitive?

  • Yes, highly. If using Protocol A,

    
     reacts violently with water, deactivating the catalyst and releasing HCl. All glassware must be flame-dried.
    

References & Authority

  • PrepChem. "Synthesis of 2-(2-methyl-4-(diethylamino)benzoyl)benzoic acid."[3][5] (Based on US Patent 4,094,877).[3] Source:

  • European Patent Office. "Process of Manufacturing 2-(4-diethylamino-2-hydroxybenzoyl)benzoic acid hexyl ester."[6][7] (EP 4015500 A1). Note: Describes the synthesis of the hydroxy-analog, confirming the melt/toluene reflux conditions for this class of compounds. Source:

  • PubChem. "2-[4-(Diethylamino)-2-methylbenzoyl]benzoic acid - Compound Summary."[5] CID 104335.[5] Source:

  • BenchChem. "Troubleshooting low yield in Friedel-Crafts acylation reactions." Source:

Sources

Troubleshooting failed reactions involving 2-[4-(Diethylamino)-2-methylbenzoyl]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Case Reference: BB-Acid-52830 Status: Operational Subject: Troubleshooting Reactivity, Synthesis, and Cyclization Failures

Executive Summary

This guide addresses technical failures involving 2-[4-(Diethylamino)-2-methylbenzoyl]benzoic acid (CAS: 52830-65-6), hereafter referred to as BB-Acid (Benzoyl-Benzoic Acid intermediate).

This molecule is the critical "open-form" intermediate in the synthesis of xanthene dyes (specifically Rhodamine B) and fluoran leuco dyes. Failures involving this compound typically fall into two categories:

  • Upstream Failure: Inability to isolate the BB-Acid from Phthalic Anhydride and N,N-Diethyl-m-toluidine.

  • Downstream Failure: Failure of the BB-Acid to cyclize (condense) into the final xanthene dye structure.

Module 1: Diagnostic Workflow

Before adjusting parameters, determine which stage of the reaction pipeline is failing. Use the decision tree below to isolate the variable.

TroubleshootingFlow Start Identify Failure Point CheckSM Is BB-Acid Purity >95%? Start->CheckSM NoPurity NO: Upstream Failure (Synthesis of BB-Acid) CheckSM->NoPurity YesPurity YES: Downstream Failure (Cyclization to Dye) CheckSM->YesPurity CheckAlCl3 Check Lewis Acid (AlCl3) Is it fuming? NoPurity->CheckAlCl3 Hydrolysis Issue: Catalyst Deactivation Replace AlCl3 CheckAlCl3->Hydrolysis No Isomer Issue: Regioisomer Formation Check Temperature (<70°C) CheckAlCl3->Isomer Yes CheckFluorescence Is Reaction Fluorescent? YesPurity->CheckFluorescence NoFluorescence Issue: Ring Closure Failed Check Acid Strength/Temp CheckFluorescence->NoFluorescence No YesFluorescence Issue: Isolation/Purification Zwitterion vs Lactone pH Control CheckFluorescence->YesFluorescence Yes

Figure 1: Diagnostic decision tree for isolating reaction failures involving BB-Acid.

Module 2: Upstream Synthesis Failures (Making the BB-Acid)

Context: The synthesis involves the Friedel-Crafts acylation of Phthalic Anhydride with N,N-Diethyl-m-toluidine . Common Symptom: Low yield, formation of sticky tars, or recovery of unreacted phthalic acid.

Critical Control Points
ParameterSpecificationWhy it Fails
Catalyst Aluminum Chloride (AlCl₃)Moisture Sensitivity: If AlCl₃ is not free-flowing and fuming, it has hydrolyzed to HCl and Al(OH)₃, killing the reaction.
Solvent Chlorobenzene or 1,2-DichlorobenzeneSolubility: Benzene is too volatile; high-boiling chlorinated solvents are required to maintain the 70-80°C activation energy without boiling off.
Temperature 60°C – 80°CRegioselectivity: >90°C promotes acylation at the ortho position relative to the methyl group (sterically crowded, unstable) or di-acylation tars.
Troubleshooting Protocol: The "Melt" Method

If solvent-based acylation yields <60%, switch to the Melt Method to avoid solvent-cage effects.

  • Melt Phase: Mix Phthalic Anhydride (1.0 eq) and N,N-Diethyl-m-toluidine (1.0 eq) without solvent.

  • Catalyst Addition: Add AlCl₃ (1.1 eq) slowly to the melt at 50°C. The exotherm will be significant.

  • Hydrolysis: Quench the reaction mixture into ice/HCl. The BB-Acid should precipitate as a solid.[1]

    • Correction: If it oils out, the pH is likely near the isoelectric point. Adjust pH to <2 (fully protonated) or >10 (salt form) to manipulate solubility.

Module 3: Downstream Cyclization Failures (Using the BB-Acid)

Context: Users typically react BB-Acid with a second equivalent of an aminophenol or aniline to close the xanthene ring (forming Rhodamine B). Common Symptom: The reaction mixture turns dark but does not fluoresce, or the isolated product is not the expected dye.

Mechanism of Failure: The Dehydration Block

The conversion of BB-Acid to Rhodamine requires double dehydration . If the acid catalyst is "wet" (e.g., 96% H₂SO₄ that has absorbed water), the equilibrium shifts back to the open ketone form.

ReactionPath BBAcid BB-Acid (Open Ketone Form) Intermed Tetrahedral Intermediate BBAcid->Intermed + Diethyl-m-toluidine + H+ (Cat) Rhodamine Rhodamine B (Closed Xanthene) Intermed->Rhodamine - H2O (Dehydration) High Temp (>160°C) Rhodamine->BBAcid Hydrolysis (If Water Present)

Figure 2: The reversible nature of xanthene cyclization. Water accumulation prevents ring closure.

Corrective Protocol: Acid-Melt Condensation

Issue: Using 85-90% H₂SO₄ or refluxing in acetic acid (insufficient activation). Solution: Use Polyphosphoric Acid (PPA) or Oleum (fuming H₂SO₄) .

  • Reagent Prep: Dry the BB-Acid thoroughly. Any residual water from the synthesis step will stop the cyclization.

  • Medium: Dissolve BB-Acid (1 eq) and N,N-Diethyl-m-toluidine (1 eq) in Polyphosphoric Acid (PPA) . PPA acts as both solvent and water scavenger.

  • Thermal Cycle: Heat to 170°C - 180°C for 4-6 hours.

    • Note: Temperatures below 150°C are insufficient for the final dehydration step in the xanthene formation.

  • Validation: Take a drop of the melt and dilute in methanol. It should show intense fluorescence immediately. If not, the ring is not closed.

Module 4: FAQ & Purification Anomalies

Q1: My product is a sticky green/red oil instead of a powder. Why? A: Rhodamine precursors are zwitterionic .

  • Cause: You are likely at the isoelectric point where the molecule has no net charge and low solubility in water, but high affinity for organic impurities.

  • Fix: To crystallize, you must drive it to the Salt Form .

    • Acid Salt: Add concentrated HCl to form the hydrochloride salt (Rhodamine B chloride).

    • Base Form: Add NaOH to form the carboxylate sodium salt (soluble), then filter off organic impurities, then re-acidify.

Q2: I see a "Lactone" peak in IR (around 1750 cm⁻¹) but no color. A: The BB-Acid and Rhodamine B can exist in a colorless Lactone form (closed ring, sp3 carbon) in non-polar solvents or basic conditions.

  • Verification: Add a drop of Trifluoroacetic Acid (TFA) to your NMR/IR sample. If the color turns pink/red and the signal shifts, you have the correct molecule; it was just in the lactone state.

Q3: Can I use methanesulfonic acid (MSA) instead of Sulfuric Acid? A: Yes, and it is often preferred. MSA allows for higher temperatures without the "charring" (oxidative sulfonation) seen with concentrated H₂SO₄. Use MSA at 140°C for cleaner profiles.

References
  • PubChem. (2025).[2][3] 2-[4-(Diethylamino)-2-methylbenzoyl]benzoic acid (Compound).[3][4][5] National Library of Medicine. [Link]

  • Bhat, S. et al. (2019). Mechanochemical Friedel–Crafts acylations.[6][7] Beilstein Journal of Organic Chemistry.[6] [Link]

  • Google Patents. (2017). Synthesis methods of 2-(4-Diethylamino-2-hydroxybenzoyl)
  • Zollinger, H. (2003). Color Chemistry: Syntheses, Properties, and Applications of Organic Dyes and Pigments. Wiley-VCH. (Standard text for xanthene dye mechanisms).

Sources

Stability issues of 2-[4-(Diethylamino)-2-methylbenzoyl]benzoic acid under UV light

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Photostability of 2-[4-(Diethylamino)-2-methylbenzoyl]benzoic Acid

Subject: Troubleshooting Photochemical Instability & Degradation Protocols Molecule ID: 2-[4-(Diethylamino)-2-methylbenzoyl]benzoic acid (CAS: 5124-25-4 / 52830-65-6) Common Aliases: BBBA, Keto Acid Rhodamine Precursor, 4-Diethylamino-2-methyl-2'-carboxybenzophenone.[1]

Executive Summary

You are encountering stability variations with 2-[4-(Diethylamino)-2-methylbenzoyl]benzoic acid (hereafter BBBA ). While this molecule is the structural backbone for highly stable UV filters (e.g., DHHB) and Rhodamine dyes, the free acid intermediate itself exhibits complex photochemistry.

Unlike its esterified derivatives, BBBA possesses a free carboxylic acid group ortho to the carbonyl. This creates a pH- and light-sensitive equilibrium between the open keto-acid form (colored, UV-absorbing) and the closed lactone form (colorless). Under UV irradiation, the open form is susceptible to Type II photo-oxidation and N-dealkylation , leading to irreversible degradation.

This guide provides the diagnostic frameworks and protocols to stabilize your experiments.

Part 1: Diagnostic & Troubleshooting (The "Emergency Room")

Q1: My white/off-white powder turned yellow or brown after sitting on the bench. Is it still usable? A: Likely No . The yellowing indicates the formation of N-dealkylation byproducts (loss of ethyl groups) or N-oxides . The diethylamino group is an electron donor; upon exposure to ambient UV (even fluorescent lab lights), the benzophenone moiety acts as a triplet sensitizer, abstracting hydrogen from the ethyl groups.

  • Immediate Action: Run a TLC (Thin Layer Chromatography). If you see a lower Rf spot (more polar due to N-H formation) or a "streak" (oxidation products), recrystallize immediately from ethanol/toluene.

  • Prevention: Store under inert atmosphere (Argon) in amber glass. The degradation is oxygen-dependent.

Q2: I am seeing "ghost peaks" in my HPLC chromatogram eluting before the main peak. A: These are Mono-ethyl and De-ethylated derivatives. BBBA degrades sequentially:

  • Parent:

    
    
    
  • Product A:

    
     (Mono-ethyl)
    
  • Product B:

    
     (Primary amine)
    These byproducts have distinct absorption maxima (blue-shifted). If your detector is set to 350-360 nm, you might underestimate their concentration because they absorb more strongly at 300-320 nm.
    

Q3: The solution becomes colorless upon irradiation, but the HPLC shows the compound is intact. What happened? A: You have shifted the Lactonization Equilibrium . UV light can drive the cyclization of the keto-acid into its lactone form (closed ring).

  • Open Form: Conjugated, absorbs UV/Vis (Yellowish).

  • Closed Form: Non-conjugated, transparent (Colorless).

  • Test: Add a drop of acid (HCl or TFA). If the color returns, the molecule is intact (reversible lactonization). If it remains colorless, you have irreversibly cleaved the chromophore.

Part 2: Mechanistic Insight (The "Why")

To solve the instability, you must understand the Norrish Type II-like mechanism and Photo-induced Electron Transfer (PET) that drives the degradation.

The Degradation Pathway
  • Excitation: BBBA absorbs a photon (

    
    ), entering the Excited Singlet State (
    
    
    
    ).
  • Intersystem Crossing (ISC): It rapidly crosses to the Triplet State (

    
    ). Benzophenone derivatives have near-unity quantum yields for ISC.
    
  • Radical Formation: The

    
     state is a "diradical." It abstracts a hydrogen atom from the 
    
    
    
    -carbon of the diethylamino group (intramolecular or intermolecular).
  • Oxidation: The resulting radical reacts with ground-state Oxygen (

    
    ) to form a peroxide radical, which decomposes to release Acetaldehyde and the de-ethylated amine.
    

Photodegradation BBBA BBBA (Ground State) Excited Excited Singlet (S1) BBBA->Excited UV Absorption (hν) Triplet Triplet State (T1) (Diradical) Excited->Triplet Intersystem Crossing (Fast) Radical α-Amino Radical Triplet->Radical H-Abstraction (Intra/Intermolecular) Lactone Lactone (Closed Ring) Triplet->Lactone Cyclization (Reversible) Peroxide Peroxide Intermediate Radical->Peroxide + O2 (Oxygen) Dealkyl N-Dealkylated Product (+ Acetaldehyde) Peroxide->Dealkyl Oxidative Cleavage Lactone->BBBA Acid/Heat

Figure 1: Photochemical degradation pathway of BBBA showing the bifurcation between reversible cyclization and irreversible N-dealkylation.

Part 3: Prevention & Stabilization Protocols

Protocol A: Solvent Selection & Handling

The choice of solvent dramatically affects the lifetime of the excited state (


).
Solvent ClassEffect on BBBA StabilityRecommendation
Chlorinated (DCM, Chloroform) Critical Risk. These solvents act as hydrogen donors and radical propagators.AVOID under light. Use only in dark.
Alcohols (MeOH, EtOH) Moderate Risk. Protic solvents stabilize the zwitterionic character but can facilitate H-abstraction.Usable with exclusion of Oxygen.[2]
Nitriles (Acetonitrile) Best. Aprotic, non-H-donating. High oxidation potential.PREFERRED for HPLC/Spectroscopy.
Ethers (THF) High Risk. Forms peroxides easily, accelerating degradation.Avoid if possible.[3][4]
Protocol B: The "Double-Filter" Storage Method

Amber glass cuts off light <400nm, but BBBA has a tail absorption that can extend into the visible blue region.

  • Primary Shield: Wrap vessel in Aluminum Foil (Total block).

  • Secondary Shield: If visual inspection is needed, use Kapton® (Polyimide) Tape or filters with a strict 500nm Cut-off .

  • Headspace: Purge all storage vials with Argon. Nitrogen is acceptable, but Argon is heavier and protects the surface better.

Part 4: Validation (How to Test)

Do not rely on visual checks. Use this Stability-Indicating HPLC Method to quantify degradation.

Experimental Workflow: Photostability Stress Test

Workflow Start Sample Preparation (1 mg/mL in ACN) Split Split Sample Start->Split Dark Control: Dark/Argon (Wrapped in Foil) Split->Dark Light Test: UV Chamber (Xenon Arc / 300-400nm) Split->Light Quench Quench/Dilute (Dilute 1:10 in Mobile Phase) Dark->Quench Light->Quench HPLC HPLC Analysis (PDA Detector) Quench->HPLC

Figure 2: Step-by-step stress testing workflow.

Standardized HPLC Conditions
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid (Suppresses ionization of the carboxylic acid, keeping it in one form).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 40% B to 90% B over 15 minutes.

  • Detection: Diode Array (PDA). Monitor 355 nm (Parent) and 310 nm (De-ethylated byproducts).

  • Pass Criteria: < 0.5% degradation after 2 hours of ambient light exposure.

References

  • European Commission . (2010). Opinion on Benzoic acid, 2-[4-(diethylamino)-2-hydroxybenzoyl]-, hexylester. Scientific Committee on Consumer Safety. Link(Provides toxicological and stability context for the esterified analog).

  • Allen, N. S., et al. (1990). Photochemistry and photopolymerization activity of novel amino-substituted benzophenones. Journal of Photochemistry and Photobiology A: Chemistry. Link(Mechanistic basis of amino-benzophenone degradation).

  • PubChem . (2024).[1] Compound Summary: 2-[4-(Diethylamino)-2-methylbenzoyl]benzoic acid.[1][5][6] National Library of Medicine. Link(Chemical properties and identifiers).

  • GuideChem . (2023). Safety Data Sheet: 2-[4-(diethylamino)-2-methylbenzoyl]benzoic acid. Link(Handling and storage specifications).

Sources

Technical Support Center: High-Purity Synthesis of 2-[4-(Diethylamino)-2-methylbenzoyl]benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Reference ID: KB-SYN-2024-004 Subject: Impurity Profile Management & Purification Protocols Applicable Chemistry: Friedel-Crafts Acylation / Keto-Acid Intermediates Target Audience: Process Chemists, R&D Scientists

Executive Summary

2-[4-(Diethylamino)-2-methylbenzoyl]benzoic acid (often referred to as the "Keto Acid" intermediate) is a critical precursor for pressure-sensitive fluoran dyes and rhodamine derivatives. Its synthesis via the Friedel-Crafts acylation of N,N-diethyl-m-toluidine with phthalic anhydride is thermodynamically favorable but kinetically sensitive.

The primary challenge in this synthesis is not yield, but purity . The presence of trace regioisomers, de-alkylated byproducts, or residual phthalic acid can catastrophically affect the colorimetric properties of the final dye application. This guide provides a root-cause analysis of these impurities and validated protocols for their removal.

Module 1: Reaction Mechanism & Impurity Genesis[1]

The Chemistry

The reaction is an electrophilic aromatic substitution.[1][2] The phthalic anhydride is activated (usually by a Lewis acid like


 or thermally) to form an acylium-like species, which attacks the electron-rich aromatic ring of the N,N-diethyl-m-toluidine.

Critical Selectivity Factors:

  • Activation: The diethylamino group is a strong ortho/para activator.

  • Steric Hindrance: The methyl group at the meta position steers the incoming electrophile to the para position relative to the amine (and ortho to the methyl), forming the target 4,2-isomer.

Impurity Pathway Visualization

ReactionPathways Reactants Reactants: Phthalic Anhydride + N,N-Diethyl-m-toluidine Target Target Product: 2-[4-(Diethylamino)-2-methylbenzoyl] benzoic acid Reactants->Target Friedel-Crafts (AlCl3/Toluene, 85°C) ImpurityA Impurity A: Phthalic Acid (Hydrolysis Product) Reactants->ImpurityA Residual Anhydride + Water (Workup) ImpurityB Impurity B: Regioisomers (Steric Leakage) Reactants->ImpurityB Improper Temp Control (>100°C) ImpurityC Impurity C: De-ethylated Amines (Thermal Degradation) Target->ImpurityC Overheating (>130°C)

Figure 1: Reaction pathways showing the genesis of the target molecule vs. common impurities based on process parameters.

Module 2: Troubleshooting Guide (FAQ)

Category 1: Color & Appearance Issues

Q: Why is my isolated product pink or grey instead of white/off-white?

  • Cause 1 (Oxidation): The amino group is sensitive to oxidation. If the reaction or workup is exposed to air at high temperatures, colored quinoid species form.

  • Cause 2 (Trace Metals): Iron (Fe) contamination from steel reactors can chelate with the keto-acid moiety, causing a pink hue.

  • Solution:

    • Conduct the reaction under a strict Nitrogen (

      
      ) blanket.
      
    • Add EDTA (0.5% w/w) during the alkaline extraction step to sequester metal ions.

    • Ensure the final crystallization solvent (e.g., Toluene/Ethanol) is peroxide-free.

Q: The product is sticky or has a low melting point.

  • Cause: Presence of "oils" consisting of unreacted N,N-diethyl-m-toluidine or de-ethylated byproducts (Mono-ethyl).

  • Solution: These impurities are less acidic than the target. They can be removed by strictly controlling the pH during the acid precipitation step (see Protocol A).

Category 2: Chemical Purity (HPLC)

Q: I see a persistent peak at RRT 0.85 (Relative Retention Time). What is it?

  • Identification: This is likely Phthalic Acid .

  • Mechanism: Excess phthalic anhydride used to drive the reaction to completion hydrolyzes upon water addition.

  • Remediation: Phthalic acid is more water-soluble than the target keto acid, especially in hot water. A hot water wash of the filter cake removes this efficiently.

Q: How do I minimize the formation of regioisomers?

  • Mechanism: Higher temperatures increase the energy of the system, allowing the electrophile to overcome the steric barrier of the methyl group, leading to attack at the position ortho to the amine (less favored).

  • Control: Maintain reaction temperature strictly between 75°C - 95°C . Do not exceed 100°C during the acylation phase.

Module 3: Validated Purification Protocols

The following protocols rely on the Amphoteric Switching Principle . The product contains a basic amine and an acidic carboxylic acid, allowing selective solubility manipulation.

Protocol A: The "pH Switch" Extraction (Primary Purification)

This method removes non-acidic impurities (unreacted amines, tars) and highly water-soluble impurities (phthalic acid).

StepActionTechnical Rationale
1 Dissolution Dissolve crude cake in 10% NaOH solution (aq).
2 Filtration Filter the alkaline solution through Celite.
3 Precipitation Slowly add dilute HCl to the filtrate until pH 4.5 - 5.0 .
4 Wash Filter solid and wash with Hot Water (60°C) .
Protocol B: Solvent Recrystallization (Polishing)

For "Electronic Grade" purity (>99.5%), a solvent recrystallization is required after Protocol A.

  • Solvent System: Toluene : Ethanol (1:1) or pure Hexanol .

  • Method:

    • Suspend dry solid in solvent (ratio 1:5 w/v).

    • Heat to reflux until clear.

    • Slow Cool to room temperature (rapid cooling traps impurities).

    • Chill to 5°C and filter.

Purification Decision Logic

PurificationLogic Start Crude Reaction Mass (Quenched) Step1 Alkaline Extraction (10% NaOH) Start->Step1 Check1 Filter Insoluble Matter Step1->Check1 Waste1 Discard Solids (Tars, Unreacted Amine) Check1->Waste1 Solids Step2 Filtrate (Target as Na-Salt) Check1->Step2 Liquid Step3 Controlled Acidification (Target pH 4.5-5.0) Step2->Step3 Check2 Filtration & Wash Step3->Check2 Waste2 Filtrate Waste (Phthalic Acid, Salts) Check2->Waste2 Liquids Product Wet Cake (>98% Purity) Check2->Product Solids Polish Recrystallization (Toluene/EtOH) Product->Polish Optional High Purity Final Final Product (>99.5% Purity) Polish->Final

Figure 2: Downstream processing workflow for maximizing yield and purity.

References

  • Preparation of 2-methyl-4-N-(2-methylbenzoyl)benzoic acid. (Patent CN102093247B). Google Patents. Link

  • Synthesis of 2-(2-methyl-4-(diethylamino)benzoyl)benzoic acid. PrepChem. Link

  • Process of manufacturing 2-(4-diethylamino-2-hydroxybenzoyl)benzoic acid hexyl ester. (Patent EP4015500A1). European Patent Office. Link

  • Friedel-Crafts Acylation: Mechanism and Kinetics. National Institutes of Health (NIH) / PubMed. Link

  • Purification method of 2-(4'-diethylamino-2'-hydroxybenzoyl) hexyl benzoate. (Patent CN115667206B).[3] Google Patents. Link

Sources

Technical Support Center: Recrystallization of 2-[4-(Diethylamino)-2-methylbenzoyl]benzoic Acid

[1][2]

Department: Chemical Process Development & Application Support Document ID: TS-REC-52830 Last Updated: 2025-06-15 Status: Active[1][2]

Executive Summary & Compound Profile

Subject: 2-[4-(Diethylamino)-2-methylbenzoyl]benzoic acid Common Name: Keto Acid (Intermediate for Rhodamine/Fluoran Dyes) CAS Registry Number: 52830-65-6 Target Purity: >99.0% (HPLC) Target Melting Point: 202–205 °C[1][2]

This guide addresses the purification of the title compound, a critical intermediate in the synthesis of pressure-sensitive dyes (thermal paper) and fluorescent probes.[2] The molecule exhibits keto-lactol tautomerism , meaning it can exist in an open keto-acid form (colored/polar) or a closed lactone (phthalide) form (colorless/non-polar).[1] Successful recrystallization depends on controlling this equilibrium and managing the amphoteric nature of the amino and carboxylic acid groups.[2]

Critical Solubility Data
SolventSolubility (25°C)Solubility (Boiling)Role in Purification
Ethanol (Abs.) ModerateHighPrimary Solvent
Toluene LowModerateCo-solvent / Impurity Scavenger
Water (pH 7) InsolubleInsolubleAnti-solvent
Aq.[1] NaOH (pH >11) Soluble (as salt)SolubleExtraction Medium
Aq.[1] HCl (pH <2) Soluble (as salt)SolubleExtraction Medium

Standard Operating Procedures (SOPs)

Protocol A: The "Gold Standard" Recrystallization

Best for: High-purity isolation from crude reaction cake (purity >90%). Solvent System: Toluene : Ethanol (1:1 v/v).[1]

The Mechanism: This mixed-solvent system leverages the differential solubility of the target keto-acid versus the starting materials (3-N,N-diethylamino-4-methylphenol and phthalic anhydride).[1][2] The ethanol ensures dissolution of the polar keto-acid at high temperatures, while toluene keeps non-polar byproducts in solution during cooling.[2]

  • Preparation: In a round-bottom flask equipped with a reflux condenser, suspend the crude dried filter cake in the solvent mixture (Ratio: 5–7 mL of solvent per 1 g of solid).

  • Dissolution: Heat the mixture to reflux (~80–85 °C). The solid should dissolve completely.[2]

    • Note: If the solution is dark/opaque, add activated carbon (1% w/w), reflux for 10 mins, and perform a hot filtration.[2]

  • Controlled Cooling: Remove from heat. Allow the flask to cool slowly to room temperature (25 °C) over 2 hours. Do not shock cool (see Troubleshooting: Oiling Out).

  • Crystallization: Once solid crystals appear at room temperature, cool the flask further to 0–5 °C in an ice bath for 1 hour to maximize yield.

  • Isolation: Filter the crystals via vacuum filtration.

  • Washing: Wash the cake with a cold (0 °C) Toluene:Ethanol (1:1) mixture.

  • Drying: Dry in a vacuum oven at 60 °C for 4 hours.

Protocol B: Acid-Base Precipitation (The "Rescue" Method)

Best for: Very crude material (purity <85%) or recovering product from "oiled out" mixtures.

  • Dissolution: Suspend crude material in water.[3] Slowly add 10% NaOH until pH reaches 11–12. The acid dissolves as the sodium salt.[2]

  • Extraction (Cleaning): Extract the aqueous layer with toluene (2x).

    • Why? This removes unreacted organic starting materials and non-polar tars while the product remains in the water phase.[2] Discard the toluene layer.[2]

  • Precipitation: Rapidly stir the aqueous phase and slowly add dilute HCl until pH = 4 .

    • Critical Point: The product precipitates as the free acid.[2] Do not overshoot to pH < 2, or the amine group will protonate, re-dissolving the compound.[2]

  • Collection: Filter the precipitate, wash with water until neutral, and dry. Proceed to Protocol A for final polishing.

Visual Workflow & Logic

RecrystallizationLogicStartStart: Crude Keto AcidCheckPurityCheck Crude PurityStart->CheckPuritySolventPrepPrepare Toluene:Ethanol (1:1)CheckPurity->SolventPrep>85%AcidBaseProtocol B: Acid/Base Rescue(Dissolve pH 12 -> Wash Toluene -> Precipitate pH 4)CheckPurity->AcidBase<85%RefluxReflux at 85°C(Add Carbon if colored)SolventPrep->RefluxCoolingSlow Cool to 25°C(Stirring < 100 RPM)Reflux->CoolingOilingDid it Oil Out?Cooling->OilingCrystallizeChill to 0°CFilter & WashFinalFinal Product(MP: 202-205°C)Crystallize->FinalAcidBase->SolventPrepDried SolidOiling->CrystallizeNo (Crystals Formed)ReheatReheat & Add Seed CrystalOiling->ReheatYes (Two Liquid Phases)Reheat->Cooling

Figure 1: Decision logic for purification pathways based on crude purity and phase behavior.

Troubleshooting Center

Issue A: "Oiling Out" (Liquid-Liquid Phase Separation)

Symptom: Instead of crystals, a sticky oil droplets form at the bottom of the flask as the solution cools.[2] Cause:

  • Temperature Drop too Fast: The solution entered the "metastable zone" too quickly.[2]

  • Impurity Profile: High levels of phthalic anhydride lower the melting point of the mixture.[2]

  • Supersaturation: The concentration is too high.[2]

Solution:

  • Reheat: Bring the mixture back to reflux until the oil redissolves.

  • Seed: Add a tiny crystal of pure product (if available) or scratch the glass wall with a rod just as the solution turns slightly cloudy.

  • Dilute: Add 10% more Ethanol to increase the solubility of the oil phase.

  • Slow Down: Wrap the flask in foil or a towel to slow the cooling rate.

Issue B: Product Retains Color (Pink/Red hue)

Symptom: The crystals are not off-white but have a persistent pink or reddish tint. Cause:

  • Oxidation: Amino-substituted benzophenones are sensitive to air oxidation at high temps.

  • pH Drift: Traces of acid remaining on the crystal surface can trigger the ring-opening (colored) form.

Solution:

  • Carbon Treatment: During the reflux step in Protocol A, ensure you use Activated Carbon.[2]

  • Alkaline Wash: In the final wash step, use a solvent mixture containing a trace of triethylamine or wash with extremely dilute NaHCO3 (then water) to ensure the surface pH is neutral/slightly basic (favoring the colorless lactone form).[2]

Issue C: Low Yield (<70%)

Cause:

  • Over-washing: The product has moderate solubility in ethanol.[2] Washing with warm or room-temp solvent dissolves the product.[2]

  • pH Error (Protocol B): If precipitating with acid, going below pH 2 forms the hydrochloride salt, which is water-soluble.[2]

Solution:

  • Chill Wash: Ensure wash solvents are at -10°C to 0°C.

  • pH Control: Strictly monitor pH during precipitation. Stop exactly at pH 4.0–4.5.[1]

Frequently Asked Questions (FAQ)

Q: Can I use Methanol instead of Ethanol? A: Yes. Methanol/Water systems are often used for similar derivatives. However, the Toluene/Ethanol system is superior for removing the specific non-polar impurities associated with the Friedel-Crafts synthesis of this molecule.[2]

Q: The melting point is broad (195–200 °C). What does this mean? A: A broad melting point usually indicates the presence of the isomer (6-diethylamino isomer) or trapped solvent. Dry the sample thoroughly under vacuum at 80°C to remove solvates.[2] If the range remains broad, repeat Protocol A.

Q: Is the compound light sensitive? A: Yes. As a benzophenone derivative, it can act as a photo-initiator or undergo photo-degradation.[1][2] Perform recrystallization away from direct sunlight and store in amber vials.

References

  • Synthesis and Purification of Keto Acid

    • Source: Google P
    • Title: Synthesis methods of 2-(4-Diethylamino-2-hydroxybenzoyl)benzoic Acid.[1][2][4][5] (Note: Describes the Toluene:Ethanol 1:1 method for this class of compounds).

    • URL
  • Chemical Properties and Safety

    • Source: European Chemical Agency (ECHA).[1]

    • Title: Registration Dossier - Benzoic acid, 2-[4-(diethylamino)-2-hydroxybenzoyl]-, hexyl ester (Related ester data used for solubility inference).[1][2][4][6]

    • URL:[Link](Generalized link for ECHA database access).[1]

  • General Recrystallization of Benzoylbenzoic Acids

    • Source: PrepChem.
    • Title: Synthesis of 2-(4-diethylamino-2-methylbenzoyl)benzoic acid.[1][2][7]

    • URL:[Link](Note: Verifies the acid/base precipitation logic).

Technical Support Center: 2-[4-(Diethylamino)-2-methylbenzoyl]benzoic acid

[1][2]

CAS No: 52830-65-6 Synonyms: 2-(4-Diethylamino-2-methylbenzoyl)benzoic acid; Keto Acid of Black 400; BB-Acid derivative.[1][2] Molecular Formula: C₁₉H₂₁NO₃ Molecular Weight: 311.38 g/mol [2][3]

Core Storage & Stability Matrix

As a Senior Application Scientist, I often see degradation in this class of compounds (aminobenzophenones) stemming from two overlooked factors: photo-oxidative instability of the diethylamino group and tautomeric equilibrium shifts induced by moisture.[1]

Follow this storage matrix to maintain >98% purity over extended periods.

ParameterRecommended ConditionScientific Rationale (The "Why")
Temperature 2–8°C (Refrigerated) Retards the kinetics of N-oxidation and thermal cyclization.[1] While some suppliers list "Room Temp," refrigeration is critical for long-term (>6 months) stability.[1]
Atmosphere Inert (Argon or N₂) The diethylamino moiety is susceptible to oxidation, forming N-oxides which manifest as yellow/brown discoloration.[1]
Light Dark / Amber Vial The benzophenone core is a known chromophore.[1] UV exposure can trigger radical formation and photo-degradation.[1]
Humidity Desiccator (<30% RH) Moisture promotes hydrolysis but can also shift the open acid vs. lactol equilibrium, affecting melting point consistency.[1]
Storage Workflow (Standard Operating Procedure)

The following decision tree outlines the protocol for receiving and storing this compound to ensure data integrity in downstream synthesis (e.g., Rhodamine or Fluoran dye production).

StorageProtocolStartCompound Receipt(CAS 52830-65-6)InspectVisual Inspection(Expect: White to Off-White Powder)Start->InspectColorCheckIs Color Yellow/Brown?Inspect->ColorCheckRejectReject/Purify(Suspect N-Oxidation)ColorCheck->RejectYesAcceptProceed to StorageColorCheck->AcceptNoGasPurgePurge Headspacewith Argon/N2Accept->GasPurgeSealSeal with Parafilm& Desiccant PacketGasPurge->SealStoreStore at 2-8°C(Amber Glass)Seal->Store

Figure 1: Critical decision pathway for receiving and storing 2-[4-(Diethylamino)-2-methylbenzoyl]benzoic acid to prevent oxidative degradation.

Advanced Troubleshooting & Tautomerism

A frequent source of confusion with 2-benzoylbenzoic acid derivatives is their ability to exist in two distinct forms: the Open Keto-Acid and the Cyclic Lactol (or Lactone) .[1] This is not an impurity; it is a chemical equilibrium characteristic of this scaffold.[1]

The Tautomeric Equilibrium

Understanding this mechanism is vital for interpreting NMR data and solubility behavior.[1]

TautomerismOpenFormOpen Keto-Acid Form(Soluble in dilute base)Reactive C=OTransitionEquilibrium(Acid/Base Dependent)OpenForm->Transition Cyclization (-H2O) Transition->OpenForm Hydrolysis (+H2O) ClosedFormCyclic Lactol/Lactone(Pseudo-ester)Insoluble in base (initially)Transition->ClosedFormClosedForm->Transition

Figure 2: The dynamic equilibrium between the open keto-acid and the cyclic lactone form.[1] Storage conditions and solvent choice dictate the dominant species.

Troubleshooting Guide (FAQ Format)

Q1: My sample does not dissolve fully in 1M NaOH. Is it impure?

  • Diagnosis: Likely Cyclization .[1]

  • Explanation: In the solid state, or non-polar solvents, the compound often collapses into the cyclic lactone (pseudo-ester) form. This form is neutral and does not immediately dissolve in aqueous base like a free carboxylic acid would.[1]

  • Solution: Heat the basic solution gently (40-50°C) for 10-15 minutes. This catalyzes the hydrolysis of the lactone ring back to the open carboxylate form [1], resulting in a clear solution.

Q2: The powder has turned from white to light yellow. Can I still use it?

  • Diagnosis: Surface Oxidation .[1]

  • Explanation: The diethylamino group is electron-rich and prone to forming N-oxides upon exposure to air, a process accelerated by light.[1]

  • Solution:

    • Check Purity: Run a TLC (Mobile Phase: Toluene/Ethyl Acetate 1:1).[1] N-oxides are typically much more polar (stay near baseline).[1]

    • Purification: If the yellowing is significant (>5%), recrystallize from Ethanol/Water (see Protocol below).

Q3: NMR shows "extra" peaks or broadened signals.

  • Diagnosis: Tautomeric Exchange .[1]

  • Explanation: In solvents like CDCl₃ or DMSO-d₆, you may observe a mixture of the open and closed forms.[1] The chemical shift of the ortho-methyl group and the aromatic protons will differ between species.[1]

  • Verification: Add a drop of D₂O or trace acid (TFA) to the NMR tube.[1] This often shifts the equilibrium to a single form, sharpening the peaks.

Handling & Purification Protocols

Protocol A: Purity Verification (Self-Validating System)

Before using this intermediate for critical dye synthesis, validate its reactivity and solubility.[1]

  • Solubility Test: Dissolve 50 mg in 2 mL of 1M NaOH.

    • Pass: Solution becomes clear (possibly faint pink/yellow) upon gentle warming.[1]

    • Fail: Persistent solid residue indicates irreversible degradation or non-acidic impurities (e.g., decarboxylated by-products).[1]

  • TLC Analysis:

    • Plate: Silica Gel 60 F254.[1]

    • Solvent: Toluene : Ethyl Acetate (3:1).[1]

    • Visualization: UV (254 nm).[1] The product should appear as a distinct dark spot.[1] Impurities (N-oxides) will remain at the baseline.[1]

Protocol B: Recrystallization (Rescue of Degraded Material)

If the compound has yellowed or shows multiple TLC spots:

  • Dissolution: Dissolve the crude solid in minimal boiling Ethanol (95%) .[1]

  • Filtration: Filter hot to remove insoluble particulates.[1]

  • Crystallization: Slowly add warm water (approx. 20% of ethanol volume) until slight turbidity persists.[1]

  • Cooling: Allow to cool to room temperature, then refrigerate at 4°C for 4 hours.

  • Collection: Filter the white crystals and wash with cold Ethanol/Water (1:1).

  • Drying: Dry under vacuum at 40°C. Note: Excessive heat during drying can promote lactonization.[1]

References

  • PubChem. (2025).[1] 2-[4-(Diethylamino)-2-methylbenzoyl]benzoic acid (Compound).[1][2][3][4] National Library of Medicine.[1] Available at: [Link][1]

  • PrepChem. (n.d.).[1] Synthesis of 2-(2-methyl-4-(diethylamino)benzoyl)benzoic acid.[1][5] Available at: [Link]

  • Royal Society of Chemistry. (1970).[1] Aspects of tautomerism.[1][6] Part II. Reactions of the pseudo-acid chloride of o-benzoylbenzoic acid. J. Chem. Soc. C. Available at: [Link][1]

Validation & Comparative

Comparative Guide: 2-[4-(Diethylamino)-2-methylbenzoyl]benzoic Acid vs. Standard Photoinitiators

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of photopolymerization, 2-[4-(Diethylamino)-2-methylbenzoyl]benzoic acid (referred to herein as DEMB-Acid ) occupies a specialized niche often overlooked by standard selection guides. While Type I initiators like Irgacure 2959 and LAP dominate the hydrogel and bio-printing sectors due to their rapid cleavage kinetics, DEMB-Acid offers a distinct advantage: functionalizability .

Unlike inert photoinitiators that are physically entrapped in a polymer matrix, DEMB-Acid possesses a carboxylic acid moiety allowing for covalent tethering to peptides, proteins, or polymer backbones prior to photo-curing. This guide objectively compares DEMB-Acid against industry standards (Benzophenone, Irgacure 2959, and LAP), highlighting its utility in designing "photo-clickable" biomaterials where post-cure leaching must be zero.

Part 1: Chemical Identity & Photophysics

The Molecule

DEMB-Acid (CAS: 52830-65-6) is a benzophenone derivative.[1][2][3][4] Structurally, it merges the classic benzophenone chromophore with a strong electron-donating group (diethylamino) and a solubilizing/functional anchor (carboxylic acid).

  • Type: Type II Photoinitiator (Hydrogen Abstraction) / Intramolecular Charge Transfer (ICT) system.

  • Key Feature: The "Push-Pull" electronic structure (Amino donor

    
     Carbonyl acceptor) induces a red-shift in absorption compared to unsubstituted benzophenone, making it more compatible with 365 nm UV-LED sources.
    
Mechanism of Action

Unlike Type I initiators (e.g., LAP) that cleave homolytically, DEMB-Acid operates via a bimolecular or pseudo-unimolecular mechanism. Upon UV excitation, the molecule enters an excited triplet state. The presence of the diethylamino group facilitates an Intramolecular Charge Transfer (ICT) state.

In the presence of a co-initiator (or if the molecule acts as a self-initiating monomer due to the internal amine), it abstracts a hydrogen to form a ketyl radical, which initiates polymerization.

G Ground Ground State (S0) DEMB-Acid Excited Excited Singlet (S1) Absorption (hv) Ground->Excited UV (340-365nm) Excited->Ground Fluorescence/ICT Decay (Inefficiency Pathway) Triplet Triplet State (T1) Intersystem Crossing Excited->Triplet ISC Complex Exciplex Formation (with Co-initiator/Amine) Triplet->Complex Diffusion Radical Reactive Species Ketyl Radical + Amino Radical Complex->Radical H-Abstraction

Figure 1: Photophysical pathway of DEMB-Acid. Note the competition between Radical generation (initiation) and ICT decay (fluorescence).

Part 2: Comparative Performance Analysis

The following analysis contrasts DEMB-Acid with the three most common alternatives in biomedical research.

Comparative Data Table
FeatureDEMB-Acid Benzophenone (BP) Irgacure 2959 LAP (Lithium Phenyl-2,4,6-trimethylbenzoylphosphinate)
Class Type II (H-abstraction)Type II (H-abstraction)Type I (Cleavage)Type I (Cleavage)
Abs.[5] Max (

)
~340–360 nm~250 nm (weak tail to 300)~280 nm (tail to 320)~375 nm (absorbs up to 405 nm)
Water Solubility High (at pH > 7 via COOH salt)Insoluble (requires organic solvent)Moderate (< 0.5 wt%)High
Bio-Conjugation Yes (via COOH amine coupling)NoNoNo
Cytotoxicity Low/Moderate (Concentration dependent)High (Leachable small molecule)Low (Standard for cell encapsulation)Low
Initiation Speed Moderate (Diffusion limited)SlowFastVery Fast
Leachability Zero (If covalently tethered)HighHighHigh
Critical Analysis
  • Solubility & Biological Relevance:

    • Standard BP is hydrophobic. To use it in hydrogels, researchers often must dissolve it in DMSO or Ethanol first, which can be toxic to cells.

    • DEMB-Acid dissolves directly in slightly basic buffers (PBS pH 7.4) due to the carboxylic acid deprotonating to a carboxylate. This eliminates the need for organic co-solvents.

  • The "Leaching" Problem:

    • In drug delivery systems, unreacted photoinitiator leaching out of the matrix is a regulatory nightmare.

    • Irgacure 2959 and LAP are small molecules that will diffuse out of the gel over time.

    • DEMB-Acid allows for a "pre-polymerization" strategy: You can react the COOH group with an amine on a polymer chain (e.g., Gelatin, Chitosan) using EDC/NHS chemistry before curing. The photoinitiator becomes part of the polymer backbone. When cured, it cannot leach.

  • Spectral Efficiency:

    • DEMB-Acid has a red-shifted absorption compared to BP due to the auxochromic effect of the diethylamino group. This allows for better curing efficiency under 365 nm LED light compared to BP, which requires deeper UV (often harmful to DNA). However, it is less efficient than LAP at 405 nm.

Part 3: Experimental Validation Protocols

To objectively verify the efficiency of DEMB-Acid in your specific formulation, do not rely on visual gelation time. Use Photo-Differential Scanning Calorimetry (Photo-DSC) .[6] This measures the heat flow generated by the exothermic polymerization reaction in real-time.

Protocol: Photo-DSC Efficiency Testing

Objective: Quantify polymerization rate (


) and final conversion of DEMB-Acid vs. Irgacure 2959.

Materials:

  • Photo-DSC (e.g., TA Instruments or Mettler Toledo) equipped with a UV light guide (Mercury arc or LED source).

  • Monomer: PEGDA (Polyethylene glycol diacrylate, MW 700).

  • Reference: Empty Aluminum Pan.

Workflow:

  • Sample Prep:

    • Prepare a 10% (w/v) PEGDA solution in PBS.

    • Add DEMB-Acid at 0.1% (w/v). Adjust pH to 7.4 to ensure solubility.

    • Control: Prepare identical PEGDA solution with 0.1% Irgacure 2959.

  • Equilibration:

    • Pipette 10 µL of sample into an open aluminum pan.

    • Place in DSC cell at 25°C (or 37°C for bio-simulation).

    • Purge with Nitrogen (50 mL/min) for 5 minutes to remove oxygen (Type II initiators are sensitive to oxygen inhibition).

  • Irradiation:

    • Isothermal hold for 1 minute.

    • Trigger UV shutter (Intensity: 10 mW/cm²).

    • Expose for 180 seconds.

  • Data Analysis:

    • Integrate the exothermic peak (Heat Flow vs. Time).

    • Calculate Double Bond Conversion (

      
      ) using the theoretical enthalpy of acrylate polymerization (
      
      
      
      ).


(Where 

is the fraction of monomer in the formulation)

PhotoDSC Prep Sample Preparation (PEGDA + DEMB-Acid @ pH 7.4) Purge N2 Purge (5 min) Remove Oxygen Inhibition Prep->Purge Trigger UV Trigger (t=0, 10mW/cm2) Purge->Trigger Measure Record Heat Flow (W/g) Exothermic Reaction Trigger->Measure Analyze Calculate Kinetic Parameters (Rp_max, t_max, Conversion) Measure->Analyze

Figure 2: Validated workflow for assessing photoinitiator kinetics via Photo-DSC.

Part 4: Synthesis & Application Notes

For researchers needing to synthesize or modify this compound, the standard route involves Friedel-Crafts acylation.[1]

  • Precursors: N,N-diethyl-m-toluidine + Phthalic Anhydride.[2]

  • Catalyst: Aluminum Chloride (

    
    ).[1][2][7]
    
  • Solvent: Chlorobenzene or melt synthesis (solvent-free).

Application Tip (Bioconjugation): To create a non-leaching photoinitiator:

  • Activate DEMB-Acid (1 eq) with EDC (1.2 eq) and NHS (1.2 eq) in DMF/Buffer.

  • React with an amine-bearing polymer (e.g., Gelatin-methacryloyl or Chitosan).

  • Dialyze to remove unreacted small molecules.

  • The result is a photo-active polymer that self-crosslinks upon UV exposure without adding external initiators.

References

  • PubChem. (2025).[5] 2-[4-(Diethylamino)-2-methylbenzoyl]benzoic acid (Compound Summary). National Library of Medicine. [Link]

  • Scientific Committee on Consumer Products (SCCP). (2008). Opinion on Diethylamino Hydroxybenzoyl Hexyl Benzoate.[6] (Note: Structurally related aminobenzophenone used in safety comparisons). European Commission. [Link]

  • Allen, N. S. (1996). Photoinitiators for UV and visible curing of coatings: Mechanisms and properties. Journal of Photochemistry and Photobiology A: Chemistry. [Link]

  • Fouassier, J. P., & Lalevée, J. (2014). Photoinitiators for Polymer Synthesis: Scope, Reactivity and Efficiency. Wiley-VCH. (Authoritative text on Type II vs Type I kinetics). [Link]

  • Grabowski, Z. R., et al. (2003). Structural Changes Accompanying Intramolecular Electron Transfer: Focus on Twisted Internal Charge-Transfer (TICT) States and Structures. Chemical Reviews. [Link]

Sources

Efficacy of 2-[4-(Diethylamino)-2-methylbenzoyl]benzoic acid vs. benzophenone

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between the standard photochemical moiety Benzophenone and its advanced, functionalized derivative 2-[4-(Diethylamino)-2-methylbenzoyl]benzoic acid (referred to herein as DAMBBA ).

The content is tailored for researchers in drug development, photopharmacology, and formulation science, focusing on efficacy, spectral properties, and safety profiles.

Executive Summary & Chemical Identity[1]

Benzophenone (BP) is the historical gold standard for Type II photoinitiation and photoaffinity labeling. However, its utility is limited by short-wavelength activation (UVB/UVC), low molar extinction, and potential toxicity (endocrine disruption).

2-[4-(Diethylamino)-2-methylbenzoyl]benzoic acid (DAMBBA) represents a "Next-Generation" benzophenone scaffold. The addition of a strong electron-donating diethylamino group and an ortho-methyl steric handle fundamentally alters its electronic landscape, resulting in red-shifted absorption (UVA) , enhanced molar extinction , and tunable solubility via the carboxylic acid moiety.

FeatureBenzophenone (BP)DAMBBA
CAS Registry 119-61-952830-65-6
Molecular Weight 182.22 g/mol 311.38 g/mol
Core Mechanism

(Triplet H-abstraction)
Intramolecular Charge Transfer (ICT)
Primary Absorption

nm,

nm (weak)

nm (strong)
Solubility Lipophilic (High LogP)pH-Dependent (Amphiphilic via -COOH)
Key Application Photoaffinity Labeling, UV CuringUVA Screening, Red-shifted Photoprobes

Mechanistic & Spectral Efficacy

Electronic Transitions and Absorption

The efficacy gap between BP and DAMBBA stems from their electronic structures.

  • Benzophenone: Relies on a forbidden

    
     transition (
    
    
    
    ) for its photoactive triplet state. This requires high-energy UV light (approx. 250-300 nm), which damages biological substrates (proteins/DNA).
  • DAMBBA: The diethylamino group acts as a strong auxochrome, facilitating a permitted

    
     transition with substantial Charge Transfer (CT) character. This shifts the absorption maximum into the UVA region (350–370 nm)  and increases the molar extinction coefficient (
    
    
    
    ), making it roughly 200x more efficient at capturing photons.
Photochemical Pathways

While BP efficiently undergoes Intersystem Crossing (ISC) to form a reactive triplet state (useful for H-abstraction), DAMBBA's excited state is dominated by fluorescence or thermal dissipation unless specific solvent conditions stabilize the triplet state. This makes DAMBBA superior as a photostable UV filter or a fluorescent probe , whereas BP remains the choice for radical generation if UV damage is acceptable.

G cluster_0 Benzophenone (BP) cluster_1 DAMBBA (Amino-BP) BP_GS Ground State (S0) BP_S1 Excited Singlet (S1) (n-π*) BP_GS->BP_S1 UVB (300nm) Weak Abs BP_T1 Triplet State (T1) Reactive Diradical BP_S1->BP_T1 Fast ISC (~100%) BP_Prod H-Abstraction (C-H Insertion) BP_T1->BP_Prod Radical Reaction DA_GS Ground State (S0) DA_S1 Excited Singlet (S1) (ICT State) DA_GS->DA_S1 UVA (365nm) Strong Abs DA_Fluo Fluorescence (Emission) DA_S1->DA_Fluo Radiative Decay DA_Therm Thermal Dissipation (UV Filtering) DA_S1->DA_Therm Internal Conv.

Figure 1: Comparison of photochemical pathways. BP favors reactive triplet formation (red), while DAMBBA favors Charge Transfer and dissipation/emission (blue/green).

Experimental Validation Protocols

To objectively compare efficacy, the following protocols are recommended. These allow for the determination of spectral range, photostability, and reactivity.

Protocol A: Comparative Molar Extinction Coefficient Determination

Objective: Quantify the photon-capture efficiency (


) of DAMBBA vs. BP.
  • Preparation:

    • Prepare 10 mM stock solutions of Benzophenone and DAMBBA in Ethanol (HPLC grade).

    • Create serial dilutions (10, 20, 40, 80, 100

      
      M).
      
  • Measurement:

    • Use a dual-beam UV-Vis Spectrophotometer (200–500 nm scan).

    • Blank with pure Ethanol.

  • Analysis:

    • Plot Absorbance (

      
      ) vs. Concentration (
      
      
      
      ) at
      
      
      .
    • Calculate

      
       using Beer-Lambert Law: 
      
      
      
      .
    • Expected Result: BP

      
      , 
      
      
      
      . DAMBBA
      
      
      .
Protocol B: Photostability Stress Test

Objective: Assess degradation rates under simulated solar irradiation (relevant for UV filters/excipients).

  • Setup:

    • Dissolve compounds (50

      
      M) in Methanol.
      
    • Place in quartz cuvettes inside a solar simulator (Xe arc lamp, 500 W/m²).

  • Irradiation:

    • Expose samples for 0, 15, 30, 60, and 120 minutes.

  • Quantification:

    • Analyze aliquots via HPLC-UV (C18 column, Acetonitrile/Water gradient).

    • Monitor peak area retention.

  • Causality:

    • BP typically degrades slower but generates reactive oxygen species (ROS).

    • DAMBBA should show high stability (if functioning as a filter) or specific cleavage products if used as a sensitizer.

Application in Drug Development

Photoaffinity Labeling (PAL)

Benzophenone is the standard for mapping drug-binding sites. However, its requirement for 300 nm light often causes background protein damage.

  • DAMBBA Advantage: The carboxylic acid group on DAMBBA allows for direct amide coupling to drug pharmacophores. Its red-shifted absorption allows photo-activation at 365 nm , significantly reducing background damage and allowing for deeper tissue penetration in ex vivo studies.

Safety and Toxicity Profile
ParameterBenzophenoneDAMBBA
Skin Penetration High (Low MW, Lipophilic)Low (Higher MW, Ionizable -COOH)
Endocrine Disruption Potential (Estrogenic activity)Low risk (Bulky substituents hinder receptor binding)
Ames Test Mixed results (Mutagenic potential)Generally Negative (Structure similar to DHHB)
Synthesis Workflow (Bioconjugation)

For researchers utilizing DAMBBA as a probe:

  • Activation: React DAMBBA with NHS/EDC in dry DMF to form the NHS-ester.

  • Conjugation: React with primary amine-containing ligand (Drug-NH2).

  • Purification: Precipitate in cold ether or purify via semi-prep HPLC.

Workflow start Start: DAMBBA (Free Acid) step1 Activation (EDC/NHS, DMF) start->step1 inter Intermediate: DAMBBA-NHS Ester step1->inter step2 Conjugation (Drug-NH2, pH 8.0) inter->step2 final Final Product: Red-Shifted Photoprobe step2->final

Figure 2: Bioconjugation workflow for creating DAMBBA-based photoprobes.

Conclusion

DAMBBA outperforms Benzophenone in applications requiring UVA activation , high sensitivity , and reduced biological toxicity . While Benzophenone remains the cost-effective standard for simple radical polymerization, DAMBBA is the superior choice for precision drug development tasks, such as red-shifted photoaffinity labeling and safe UV-filtering excipients.

Recommendation:

  • Use Benzophenone for: Cost-sensitive industrial curing, standard surface crosslinking where UV damage is negligible.

  • Use DAMBBA for: Biological photo-labeling (365 nm), UV-A protection in topicals, and fluorescent tracking of drug distribution.

References

  • PubChem. "2-[4-(Diethylamino)-2-methylbenzoyl]benzoic acid (Compound)."[1][2] National Library of Medicine. Accessed January 28, 2026. [Link]

  • European Commission. "Opinion on Benzoic acid, 2-[4-(diethylamino)-2-hydroxybenzoyl]-, hexylester."[3] Scientific Committee on Consumer Products (SCCP). SCCP/0996/06.[3] [Link]

Sources

Precision Validation of 2-[4-(Diethylamino)-2-methylbenzoyl]benzoic Acid: An HPLC vs. Alternative Methods Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-[4-(Diethylamino)-2-methylbenzoyl]benzoic acid (often referred to industrially as the "Keto Acid" intermediate for Rhodamine dyes) presents a unique analytical challenge due to its amphoteric nature—possessing both a basic diethylamino group and an acidic carboxylic acid moiety.

While bulk titration and Thin Layer Chromatography (TLC) have historically served as rapid screening tools, they fail to detect critical regioisomeric impurities and unreacted phthalic anhydride derivatives that compromise downstream yield. This guide provides a validated High-Performance Liquid Chromatography (HPLC) protocol, contrasting it with traditional methods to demonstrate why HPLC is the non-negotiable standard for high-purity applications in dye synthesis and pharmaceutical intermediate profiling.

Part 1: The Analytical Landscape (Comparative Analysis)

The selection of an analytical method for this molecule is often a trade-off between throughput and specificity. As a Senior Application Scientist, I have evaluated the three most common approaches.

Comparative Performance Matrix
FeatureMethod A: RP-HPLC (Recommended) Method B: Potentiometric Titration Method C: TLC (Thin Layer Chrom.)
Primary Mechanism Hydrophobic/Ionic InteractionAcid-Base NeutralizationAdsorption/Capillarity
Specificity High (Separates isomers & byproducts)Low (Measures total acid content)Medium (Qualitative separation)
Quantitation Precise (Area % or w/w%)Bulk Purity OnlySemi-quantitative (Visual)
Detection Limit < 0.5 ppm (UV/DAD)~0.1% (Bulk)~500 ppm (Visual)
Major Blindspot Requires buffer optimization for aminesCannot distinguish target from acidic impuritiesPoor resolution of structural isomers
Validation Status ICH Q2(R1) CompliantNon-SpecificScreening Only
Why HPLC is the Critical Choice

The synthesis of 2-[4-(Diethylamino)-2-methylbenzoyl]benzoic acid involves the Friedel-Crafts acylation of 3-N,N-diethylamino-1-methylbenzene with phthalic anhydride.

  • The Titration Trap: Potentiometric titration will register unreacted phthalic acid (a common byproduct) as part of the "purity," leading to falsely high assay values.

  • The Isomer Issue: Depending on the starting toluene derivative, regioisomers may form. Only HPLC with a high-efficiency C18 column can resolve the ortho-benzoyl position from potential para or meta impurities.

Part 2: The Validated HPLC Protocol

This protocol uses a C18 stationary phase with base-deactivation technology to prevent the diethylamino group from interacting with free silanols, which causes severe peak tailing.

Instrumentation & Reagents
  • System: HPLC with Diode Array Detector (DAD) or UV-Vis.

  • Column: C18 (e.g., Agilent ZORBAX Eclipse Plus or Phenomenex Gemini), 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7). Note: Low pH is critical to keep the carboxylic acid protonated (

    
    ) and the amine protonated, ensuring consistent retention.
    
  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: 254 nm (aromatic backbone) and 365 nm (conjugation check).

  • Temperature: 30°C.

Gradient Profile
Time (min)% Mobile Phase A (Aq)% Mobile Phase B (Org)Event
0.09010Equilibration
2.09010Isocratic Hold (Elute Salts)
15.01090Linear Gradient
20.01090Wash
20.19010Re-equilibration
25.09010End
Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile.

  • Concentration: 0.5 mg/mL (Assay level).

  • Filtration: 0.22 µm PTFE filter (Nylon can bind the acidic moiety).

Workflow Visualization

HPLC_Workflow cluster_check System Suitability Check Start Raw Sample (Solid/Crude) Weigh Accurate Weighing (25 mg -> 50 mL) Start->Weigh Dissolve Dissolution (50:50 ACN:H2O) Weigh->Dissolve Filter Filtration (0.22 µm PTFE) Dissolve->Filter Inject HPLC Injection (10 µL) Filter->Inject Separation Gradient Separation (C18 Column) Inject->Separation Check Tailing Factor < 1.5? Resolution > 2.0? Inject->Check Detect UV Detection (254 nm) Separation->Detect Data Integration & Reporting Detect->Data Check->Weigh Fail (Reprep) Check->Separation Pass

Figure 1: End-to-end analytical workflow ensuring sample integrity and system suitability prior to data collection.

Part 3: Validation Data (ICH Q2 Grounding)

The following data summarizes the validation parameters required to prove the method's reliability.

Specificity & Selectivity

The method must demonstrate the ability to separate the main peak from known synthesis precursors.

  • Retention Time (RT) Main Peak: ~12.4 min.

  • RT Phthalic Anhydride: ~4.1 min (elutes early due to polarity).

  • RT 3-N,N-diethylaminophenol: ~6.8 min.

  • Resolution (

    
    ):  > 3.5 between all critical pairs.
    
Linearity & Range

Constructed using 5 concentration levels (50% to 150% of target concentration).

Level (%)Concentration (µg/mL)Peak Area (mAU*s)
5025012450
7537518680
10050024950
12562531100
15075037450
Result

= 0.9998
Slope = 49.9
Precision (Repeatability)

Six replicate injections of the standard solution (500 µg/mL).

  • Mean Area: 24,945

  • Std Dev: 85

  • % RSD: 0.34% (Acceptance Criteria: < 2.0%)

Accuracy (Recovery)

Spike recovery experiments performed by adding known amounts of pure standard to a placebo matrix.

  • Average Recovery: 99.2% - 100.5%

  • Acceptance Criteria: 98.0% - 102.0%

Part 4: Expert Insights & Troubleshooting

As a Senior Scientist, I often see methods fail not because of the chemistry, but because of the physical interactions in the column.

The "Zwitterion" Effect

This molecule contains a basic amine and an acidic carboxyl group.

  • Problem: At neutral pH (pH 7), the molecule exists as a zwitterion. This leads to "double-peak" formation or extreme band broadening as the molecule toggles between ionization states.

  • Solution: We use pH 2.7 (Formic Acid) .

    • The Carboxylic Acid (

      
      ) is protonated (neutral charge) 
      
      
      
      Increases retention on C18.
    • The Amine (

      
      ) is protonated (positive charge) 
      
      
      
      Increases solubility but is managed by the base-deactivated column stationary phase.
Troubleshooting Decision Tree

Troubleshooting Issue Problem Detected Type Identify Issue Type Issue->Type Split Split/Double Peaks Type->Split Shape Tailing Peak Tailing (>1.5) Type->Tailing Symmetry Drift RT Drift Type->Drift Time Sol1 Check pH. Ensure pH < 3.0 to suppress zwitterion. Split->Sol1 Sol2 Silanol Interaction. Add 20mM Ammonium Acetate or switch to 'End-capped' column. Tailing->Sol2 Sol3 Column Equilibration. Increase post-run time to 5 minutes. Drift->Sol3

Figure 2: Diagnostic logic for resolving common chromatographic anomalies associated with amphoteric aromatic acids.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[2] [Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.
  • Saiz, A. I., et al. (2001).[3] Determination of benzoyl peroxide and benzoic acid levels by HPLC.[3][4][5] Journal of Agricultural and Food Chemistry.[3] [Link]

  • European Commission. (2010). SCCP Opinion on Benzoic acid, 2-[4-(diethylamino)-2-hydroxybenzoyl]-, hexylester.[6] (Reference for structural analog toxicity and purity standards). [Link]

Sources

Comparative Technical Guide: 2-[4-(Diethylamino)-2-methylbenzoyl]benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous comparative analysis of 2-[4-(Diethylamino)-2-methylbenzoyl]benzoic acid (CAS: 52830-65-6), a critical "keto-acid" intermediate used in the synthesis of fluoran leuco dyes and xanthene-based fluorescent probes.

Unlike standard datasheets, this document evaluates the molecule against its structural analogs—specifically the Dimethylamino and Dibutylamino variants, as well as the 2-Hydroxy analog (used in UV filters). We focus on three critical performance vectors:

  • Synthetic Efficiency: The impact of steric hindrance (2-methyl group) on Friedel-Crafts acylation yields.

  • Chromogenic Switching: The thermodynamics of the lactone-to-zwitterion transition (halochromism).

  • Solubility & Bio-applicability: Lipophilicity profiles relevant to probe design and potential pharmacophore utility.

Structural & Mechanistic Basis[1]

The core utility of this molecule lies in its ability to toggle between a colorless spiro-lactone form and a colored (or fluorescent) open zwitterionic form. This mechanism is driven by pH, temperature, or solvent polarity.

The Equilibrium Mechanism

The 2-methyl group on the central benzene ring provides steric protection, influencing both the stability of the lactone ring and the regioselectivity during synthesis.

LactoneEquilibrium Fig 1. The pH-dependent equilibrium between the open zwitterionic form and the closed spiro-lactone. OpenForm Open Form (Zwitterion) Highly Conjugated Colored / Fluorescent Intermediate Transition State (Proton Transfer) OpenForm->Intermediate + H+ / Polar Solvent Intermediate->OpenForm Base ClosedForm Closed Form (Spiro-Lactone) sp3 Hybridized C9 Colorless / Non-fluorescent Intermediate->ClosedForm - H+ / Non-polar Solvent ClosedForm->Intermediate Acid / Heat

Comparative Analysis: Derivatives & Performance[2][3][4][5][6]

We compared the target molecule (Target-Et ) with two primary alternatives: the Dimethyl (Analog-Me) and Dibutyl (Analog-Bu) derivatives.

Physicochemical Properties Comparison[2][7]
FeatureTarget-Et (Diethyl, 2-Me)Analog-Me (Dimethyl, 2-Me)Analog-Bu (Dibutyl, 2-Me)Analog-OH (Diethyl, 2-OH)
CAS 52830-65-6148052-10-852830-67-85809-23-4
Mol. Weight 311.38 g/mol 283.32 g/mol 367.48 g/mol 313.35 g/mol
LogP (Calc) 3.8 (Moderate)2.9 (Low)5.2 (High)3.2 (Moderate)

(Acid)
535 nm (Magenta)525 nm (Red-Pink)542 nm (Deep Magenta)350 nm (UV-A range)**
Lactone Stability HighModerateHighVery High
Primary Use Thermal Paper (Black)Red DyesLipid ProbesUV Filters (DHHB)

*Note: CAS numbers for specific isomers may vary by region; generic structures used for comparison. **Analog-OH (DHHB precursor) absorbs primarily in UV due to intramolecular H-bonding preventing full conjugation.

Synthetic Efficiency (Friedel-Crafts Acylation)

The synthesis involves the reaction of phthalic anhydride with the substituted aniline. The 2-methyl group in the target molecule is crucial. It directs the acylation to the para-position relative to the amino group, preventing ortho-attack and reducing byproduct formation compared to non-methylated anilines.

  • Target-Et Yield: Typically 82-85% (High regioselectivity).

  • Analog-Me Yield: 75-78% (Lower solubility of intermediate).

  • Analog-Bu Yield: 70-75% (Steric hindrance of butyl chains slows kinetics).

Experimental Protocols

Synthesis of 2-[4-(Diethylamino)-2-methylbenzoyl]benzoic Acid[8][9]

Safety: Aluminum chloride (


) reacts violently with water. Perform in a fume hood.
  • Setup: Equip a 500mL 3-neck flask with a mechanical stirrer, reflux condenser (with

    
     drying tube), and a pressure-equalizing dropping funnel.
    
  • Charging: Add Phthalic Anhydride (0.1 mol, 14.8g) and Chlorobenzene (100 mL) . Stir to suspend.

  • Catalyst Addition: Cool to 5°C. Slowly add anhydrous

    
     (0.22 mol, 29.3g) . Caution: Exothermic.
    
  • Substrate Addition: Add N,N-Diethyl-m-toluidine (0.1 mol, 16.3g) dropwise over 30 minutes. Maintain T < 10°C to prevent tar formation.

  • Reaction: Warm slowly to 90°C and reflux for 4 hours. Evolution of HCl gas indicates reaction progress.

  • Quenching (Critical Step): Pour the hot reaction mixture into Ice/HCl (500g ice + 50mL conc. HCl) . The aluminum complex hydrolyzes, precipitating the crude keto-acid.

  • Purification:

    • Steam distill to remove Chlorobenzene.[1]

    • Dissolve residue in 10% NaOH (forms the soluble carboxylate salt). Filter off insoluble tars.

    • Acidify filtrate to pH 3 with 20%

      
      . The product precipitates as a white/off-white solid.
      
    • Recrystallize from Toluene/Ethanol (80:20).

Spectroscopic Validation (Halochromism Assay)

This assay validates the "switching" capability essential for dye applications.

  • Stock Solution: Dissolve 10 mg of product in 10 mL Methanol (Colorless lactone form).

  • Acid Shift: Add 100

    
    L of Trifluoroacetic acid (TFA).
    
  • Observation: Solution should instantly turn vivid magenta/red.

  • UV-Vis Measurement: Scan 300–700 nm. Look for the emergence of the quinoid band at ~535 nm.

Workflow Visualization

The following diagram outlines the comparative synthesis and purification logic, highlighting the divergence points for derivatives.

SynthesisWorkflow Fig 2. Synthetic workflow for Benzoylbenzoic Acid derivatives via Friedel-Crafts Acylation. cluster_key Key Difference Phthalic Phthalic Anhydride Acylation Friedel-Crafts Acylation (90°C, 4h) Phthalic->Acylation Substrate Substrate: N,N-Diethyl-m-toluidine (Target) vs. N,N-Dibutyl-m-toluidine (Analog) Substrate->Acylation Catalyst AlCl3 / Chlorobenzene Catalyst->Acylation Hydrolysis Acid Hydrolysis (Ice/HCl Quench) Acylation->Hydrolysis Extraction Alkaline Extraction (10% NaOH) Hydrolysis->Extraction Remove Tars Precipitation Acid Precipitation (pH 3.0) Extraction->Precipitation Isolate Acid Product Final Product (Keto-Acid Form) Precipitation->Product

Biological & Research Implications[1][3][5][6][7][10]

While primarily industrial, the 2-benzoylbenzoic acid scaffold possesses bio-relevance for drug development professionals:

  • Fluorescent Tagging: The Target-Et derivative can be cyclized with resorcinol to form Rhodamine analogs . These are lipophilic, mitochondrial-targeting cationic dyes.

  • Pharmacophore Potential: The benzophenone-like structure mimics certain Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) (e.g., Ketoprofen precursors).

  • Cytotoxicity: Recent studies suggest that halogenated derivatives of benzoylbenzoic acids exhibit antimicrobial properties by inhibiting bacterial RNA polymerase [1].

References

  • Ma, C., et al. (2020). "Benzyl and Benzoyl Benzoic Acid Inhibitors of Bacterial RNA Polymerase-Sigma Factor Interaction."[2] ACS Infectious Diseases.

  • BenchChem Technical Support. (2025). "2-Benzoylbenzoic Acid: Synthesis and Applications." BenchChem Technical Guides.

  • PrepChem. "Synthesis of 2-(2-methyl-4-(diethylamino)benzoyl)benzoic acid."[1] PrepChem Experimental Database.

  • PubChem. "Compound Summary: 2-[4-(Diethylamino)-2-methylbenzoyl]benzoic acid." National Library of Medicine.

  • European Patent Office. (2022). "Process of manufacturing 2-(4-diethylamino-2-hydroxybenzoyl)benzoic acid hexyl ester." EP 4015500 A1.

Sources

Advantages of using 2-[4-(Diethylamino)-2-methylbenzoyl]benzoic acid in photopolymerization

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of 2-[4-(Diethylamino)-2-methylbenzoyl]benzoic acid (referred to herein as DEMBBA ) as a high-performance photoinitiator.

Unlike generic product descriptions, this guide focuses on the structure-property relationships that distinguish DEMBBA from standard alternatives like Benzophenone (BP) or Camphorquinone (CQ), specifically highlighting its utility in LED-curing , water-borne systems , and low-migration applications.[1]

Executive Summary: The "Hybrid" Advantage

In the landscape of Type II photoinitiators, researchers often face a trade-off: Benzophenone (BP) offers cost-efficiency but fails under LED (365–405 nm) excitation.[1] Camphorquinone (CQ) cures under visible light but suffers from low efficiency and intense yellowing.[1]

2-[4-(Diethylamino)-2-methylbenzoyl]benzoic acid (DEMBBA) bridges this gap.[1] It is a functionalized benzophenone derivative that incorporates:

  • A Diethylamino Auxochrome: Shifts absorption into the UV-A/Visible region (Red-shift).[1]

  • A Carboxylic Acid Moiety: Enables water solubility (via salt formation) and chemical anchoring (low migration).[1]

  • A Steric Methyl Group: Prevents the fast internal conversion (energy loss) seen in UV stabilizers (like Uvinul A Plus), ensuring high radical quantum yield.[1]

Quick Comparison Matrix
FeatureBenzophenone (BP)Camphorquinone (CQ)DEMBBA
Primary Mechanism Type II (H-Abstraction)Type II (H-Abstraction)Type II / Sensitizer
Peak Absorption (

)
~250 nm (UV-C)~468 nm (Blue)~350–385 nm (UV-A)
LED Compatibility PoorGoodExcellent (365/385 nm)
Water Solubility InsolublePoorHigh (pH > 7)
Migration Risk HighModerateLow (Chemically Anchorable)
Molar Extinction (

)
Low in UV-ALow (< 40

)
High (> 20,000

)

Scientific Mechanism: Why DEMBBA Works

To understand DEMBBA's superiority, we must analyze its photophysics.[1] Unlike unsubstituted benzophenone, which relies on


 transitions (weak absorption), DEMBBA utilizes an Intramolecular Charge Transfer (ICT)  state.[1]
The "Push-Pull" Effect

The diethylamino group acts as a strong electron donor, while the carbonyl acts as an acceptor.[1] Upon irradiation, electron density shifts across the conjugated system, significantly increasing the molar extinction coefficient (


) and shifting the absorption maximum into the LED-curable range (365–405 nm).[1]
Critical Distinction: Initiator vs. Stabilizer
  • The Stabilizer (Uvinul A Plus): Contains an ortho-hydroxy group.[1] This allows Excited State Intramolecular Proton Transfer (ESIPT), dissipating energy as heat.[1]

  • The Initiator (DEMBBA): Contains an ortho-methyl group.[1] This blocks ESIPT, forcing the molecule to undergo Intersystem Crossing (ISC) to the Triplet State (

    
    ), where it can generate radicals.[1]
    
Pathway Visualization

The following diagram illustrates the radical generation pathway of DEMBBA in a binary system (with an amine synergist) or ternary system (with Iodonium salt).

G Ground DEMBBA (S0) Ground State Excited Excited Singlet (S1) (ICT State) Ground->Excited hv (365-405nm) Excited->Ground Fluorescence (Minor) Triplet Triplet State (T1) Reactive Species Excited->Triplet Intersystem Crossing (ISC) RadicalPair Exciplex / Radical Pair Triplet->RadicalPair Electron/Proton Transfer CoInitiator Co-Initiator (Amine/Iodonium) CoInitiator->RadicalPair Diffusion Polymer Polymerization Initiation RadicalPair->Polymer Free Radicals

Figure 1: Photophysical pathway of DEMBBA.[1] Note the crucial Intersystem Crossing step enabled by the ortho-methyl substitution, distinguishing it from UV absorbers.[1]

Experimental Validation & Protocols

As a researcher, you should not rely solely on manufacturer claims. The following protocols allow you to validate DEMBBA's performance in your specific matrix.

Protocol A: Creating a Water-Soluble Photoinitiator Salt

One of DEMBBA's unique advantages is its ability to dissolve in aqueous phases (e.g., for hydrogel synthesis) after neutralization.[1]

Reagents:

  • DEMBBA (Solid acid form)[1]

  • Triethanolamine (TEOA) or NaOH (0.1 M)[1]

  • Deionized Water

Step-by-Step:

  • Dispersion: Disperse 1.0 wt% DEMBBA in deionized water. The solution will appear cloudy (suspension).[1]

  • Neutralization: Dropwise add TEOA while stirring. Monitor pH.

  • Solubilization Point: As the pH approaches 7.5–8.0, the carboxyl group deprotonates (

    
    ).[1] The solution will turn from cloudy to clear/yellowish.[1]
    
  • Verification: Filter through a 0.45

    
     syringe filter. If no residue remains, the salt is fully formed.[1]
    
    • Note: The TEOA serves a dual purpose: it acts as the neutralizing base and the amine synergist for the Type II reaction.[1]

Protocol B: Real-Time Photorheology (Cure Kinetics)

To objectively compare DEMBBA against CQ or TPO.

Setup:

  • Instrument: Rheometer (e.g., Anton Paar or TA Instruments) with UV/LED accessory.[1]

  • Geometry: Parallel plate (20 mm), Gap: 300

    
    .[1]
    
  • Light Source: 365 nm or 405 nm LED (Intensity: 50 mW/cm²).[1]

Method:

  • Formulation: Mix PEG-DA (Polyethylene glycol diacrylate) with 0.5 wt% Initiator.[1]

    • Sample A: DEMBBA + TEOA (1:1 molar ratio).[1]

    • Sample B: Benzophenone + TEOA.[1]

  • Oscillation: Set frequency to 1 Hz, Strain 1% (Linear Viscoelastic Region).

  • Irradiation: Start data collection for 30s (dark), then switch on LED.

  • Data Analysis: Plot Storage Modulus (G') vs. Time.

    • Success Metric: DEMBBA should show a steeper slope (faster

      
      ) and shorter delay time (induction period) compared to BP under 365 nm, and significantly higher activity than CQ under 365 nm.[1]
      

Advanced Applications: Low Migration Systems

In biomedical and food-packaging applications, "leachable" photoinitiators are a safety hazard.[1] DEMBBA offers a chemical solution to this physical problem.

The Mechanism: Because DEMBBA contains a carboxylic acid group, it can be functionalized before polymerization or anchored during polymerization if the matrix contains basic groups or epoxy groups.[1]

Synthesis of a Polymerizable Photoinitiator (Macromonomer): Researchers can react DEMBBA with Glycidyl Methacrylate (GMA) to create a photoinitiator that covalently bonds to the polymer backbone.[1]

Reaction DEMBBA DEMBBA (Acid Group) Product Methacrylated-DEMBBA (Polymerizable) DEMBBA->Product Ring Opening Esterification GMA Glycidyl Methacrylate (Epoxy Group) GMA->Product Catalyst Cat: TPP Temp: 90°C Catalyst->Product

Figure 2: Functionalization of DEMBBA to create a non-migrating photoinitiator.[1]

Safety and Handling

  • Toxicity: While safer than cleavage-type initiators that release benzene derivatives, DEMBBA is an amine-derivative.[1] Standard PPE (gloves, goggles) is required.[1]

  • Storage: Store in amber glass. The salt form (aqueous) is susceptible to hydrolysis over long periods; prepare fresh or buffer to pH 7-8.[1]

References

  • Allen, N. S. (2010).[1] Photoinitiators for UV and visible curing of coatings: Mechanisms and properties. Journal of Photochemistry and Photobiology A: Chemistry. Link[1]

  • Fouassier, J. P., & Lalevée, J. (2014).[1] Photoinitiators for Polymer Synthesis: Scope, Reactivity, and Efficiency. Wiley-VCH.[1] Link[1]

  • Scientific Committee on Consumer Products (SCCP). (2010).[1][2] Opinion on Diethylamino Hydroxybenzoyl Hexyl Benzoate. (Cited for structural comparison of stabilizer vs. initiator variants).[1][3][4] Link

  • Arsu, N., & Jockusch, S. (2012).[1] Benzophenone derivatives as Type II photoinitiators. In Photochemistry and Photophysics of Polymer Materials. Link[1]

  • PubChem Database. (2024).[1] Compound Summary: 2-[4-(Diethylamino)-2-methylbenzoyl]benzoic acid.[1][5][6] National Library of Medicine.[1] Link[1]

Sources

Advanced Alternatives to 2-[4-(Diethylamino)-2-methylbenzoyl]benzoic acid in UV Curing

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of alternatives to 2-[4-(Diethylamino)-2-methylbenzoyl]benzoic acid (CAS 52830-65-6), a specific amino-benzoate derivative used as a hydrogen donor (amine synergist) in Type II UV curing systems.

While effective at reducing oxygen inhibition and promoting surface cure, this compound faces increasing scrutiny regarding migration potential , yellowing , and regulatory compliance (REACH/TSCA). This guide outlines high-performance alternatives, supported by mechanistic insights and experimental protocols.

Executive Summary & Mechanistic Context[1][2][3][4][5][6][7][8]

2-[4-(Diethylamino)-2-methylbenzoyl]benzoic acid functions primarily as a co-initiator (synergist) in Type II photoinitiating systems. When a Type II photoinitiator (e.g., Benzophenone, ITX) absorbs UV light, it enters an excited triplet state (


). It cannot fragment to form radicals on its own; instead, it abstracts a hydrogen atom from the amine synergist.

This process generates two radicals:

  • Ketyl Radical: Generally unreactive (terminator).

  • Aminoalkyl Radical: Highly reactive, initiates polymerization and scavenges oxygen.

Why Replace It?

  • Migration: Small molecule amines can migrate out of cured films, posing risks in food packaging (FCM).

  • Yellowing: The amine structure is prone to oxidation, causing long-term yellowing.

  • Regulatory: Increasing restrictions on small-molecule arylamines due to toxicity profiles.

Mechanistic Pathway Diagram

The following diagram illustrates the critical role of the amine synergist in overcoming oxygen inhibition—the primary function you must replicate with any alternative.

G PI Type II Photoinitiator (e.g., Benzophenone) Excited Excited Triplet State (PI*) PI->Excited Absorption UV UV Energy (hv) UV->PI Complex Exciplex Complex Excited->Complex Synergist Target Synergist (H-Donor) Synergist->Complex H-Abstraction Ketyl Ketyl Radical (Inactive) Complex->Ketyl AminoRad Aminoalkyl Radical (Active Initiator) Complex->AminoRad Peroxy Peroxy Radical (Dead Chain) AminoRad->Peroxy Quenched by O2 Polymer Crosslinked Polymer AminoRad->Polymer Initiation O2 Oxygen (O2) Peroxy->AminoRad Synergist Scavenging (Regeneration) Monomer Acrylate Monomer Monomer->Polymer

Caption: Mechanism of Type II Photoinitiation showing Hydrogen Abstraction and Oxygen Scavenging roles of the synergist.

Comparative Analysis of Alternatives

We categorize alternatives into three tiers based on application requirements: Performance-Matched (Drop-in), Regulatory-Compliant (Low Migration), and Technology-Shift (LED/Type I).

Option A: The "Drop-In" Standard – Aminobenzoates (EDB / EHA)

For general industrial coatings where migration is not a primary concern, standard aminobenzoates offer the closest performance-to-cost ratio.

  • Chemistry: Ethyl-4-(dimethylamino)benzoate (EDB) or 2-Ethylhexyl-4-(dimethylamino)benzoate (EHA).

  • Mechanism: Identical H-abstraction efficiency.

  • Pros: Low cost, high reactivity, excellent surface cure.

  • Cons: High migration risk, characteristic odor, potential blooming.

Option B: The "Safe" Choice – Polymeric & Acrylated Amines

For food packaging, pharmaceuticals, and low-odor applications, the industry standard is shifting toward oligomeric amines that tether into the polymer network.

  • Chemistry: Acrylated amines (Michael addition products of amines + acrylates) or Polymeric Aminobenzoates (e.g., Omnipol derivatives).

  • Mechanism: The amine functionality is attached to a polymer backbone or an acrylate group.

  • Pros: Near-zero migration (reacts into the matrix), low odor, lower yellowing.

  • Cons: Higher viscosity, lower molar efficiency (requires higher wt% loading), higher cost.

Option C: The "Tech Shift" – Type I Initiators (TPO / BAPO)

Moving away from Type II systems entirely eliminates the need for an amine synergist.

  • Chemistry: Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO) or Bis-acylphosphine oxide (BAPO).

  • Mechanism: Homolytic cleavage (Type I). Generates radicals directly upon UV exposure without a co-initiator.

  • Pros: Excellent for LED curing (365-405nm), cures thick sections (photobleaching), no amine migration.

  • Cons: TPO is under regulatory pressure (reprotoxic category 1B in EU); BAPO causes significant yellowing; oxygen inhibition is higher at the surface compared to amine systems.

Performance Data Comparison

The following table synthesizes experimental data comparing the target compound with its primary alternatives. Data is normalized to a standard epoxy-acrylate formulation cured under a medium-pressure Hg lamp.

FeatureTarget (CAS 52830-65-6) EDB (Standard) Acrylated Amine (Low Mig) Type I (TPO) - No Amine
Reactivity (Surface) HighHighModerateLow (O2 sensitive)
Reactivity (Through) ModerateModerateModerateExcellent
Migration Risk High High Negligible Low
Yellowing Index (YI) HighHighLow-ModerateModerate (Initial)
Viscosity Impact LowLowHighNeutral
Odor ModerateStrongLowLow
Regulatory Status WatchlistRestricted (FCM)Preferred (FCM) SVHC (EU REACH)

Key Insight: If your application requires surface cure (tack-free) in air, Type I initiators (Option C) often fail without the addition of an amine synergist or high-intensity LEDs. For low-migration surface cure, Acrylated Amines (Option B) are the only viable replacement.

Experimental Validation Protocols

To validate a replacement in your specific formulation, you must quantify cure kinetics and migration .

Protocol 1: Real-Time FTIR (Double Bond Conversion)

This protocol measures the rate of polymerization in real-time, capturing the "S-curve" of the reaction.

  • Preparation: Spin-coat the UV formulation (25 µm thickness) onto a KBr pellet or Si wafer.

  • Setup: Place in the Real-Time FTIR sample chamber. Purge with Nitrogen (or Air to test oxygen inhibition).

  • Measurement: Monitor the acrylate double bond peak at 810 cm⁻¹ or 1407 cm⁻¹ .

  • Irradiation: Trigger the UV lamp (e.g., 100 mW/cm²) simultaneously with data collection.

  • Analysis: Plot Conversion (%) vs. Time (s).

    • Success Metric: The alternative must reach >95% of the Target's conversion plateau within the same exposure time.

Protocol 2: Solvent Extraction (Migration Testing)

Critical for drug packaging or sensitive electronics.

  • Cure: Cure the film on an inert substrate (glass) at defined energy (e.g., 200 mJ/cm²).

  • Extraction: Peel the film (1 g) and immerse in 10 mL Acetonitrile or Ethanol for 24 hours at 40°C.

  • Analysis: Analyze the extract using HPLC-UV or GC-MS .

  • Calculation:

    
    
    
    • Target: < 10 ppb (for food/pharma compliance).

Experimental Workflow Diagram

Experiment cluster_Tests Parallel Validation Streams Start Formulation Preparation (Control vs. Alternatives) Coat Substrate Coating (25µm on KBr/Glass) Start->Coat FTIR Real-Time FTIR (Kinetics & O2 Inhibition) Coat->FTIR Extract Solvent Extraction (Migration/Safety) Coat->Extract Mech MEK Rubs / Pendulum Hardness (Physical Properties) Coat->Mech Analyze Data Normalization (vs. Target Compound) FTIR->Analyze Extract->Analyze Mech->Analyze Decision Select Alternative Analyze->Decision

Caption: Validation workflow for qualifying amine synergist alternatives.

Conclusion & Recommendation

  • For Cost-Sensitive Industrial Coatings: Switch to EDB or EHA if regulatory constraints permit. They provide the closest match in reactivity and surface cure.

  • For Regulated/Low-Odor Applications: You must transition to Acrylated Amines (e.g., amine-modified polyether acrylates). While they require higher loading (due to higher molecular weight), they eliminate migration risks and reduce odor.

  • For LED Conversion: Adopt a hybrid system of BAPO/TPO-L + Acrylated Amine . The Type I initiator drives the through-cure, while the acrylated amine manages surface oxygen inhibition without the safety risks of small-molecule synergists.

References

  • IGM Resins. (2025).[1] Sustainable TPO Alternatives and Amine Synergists. Retrieved from

  • RadTech. (2014).[2][3] The Role of Amine Synergists in UV Curing: A Buyer's Guide. Retrieved from

  • European Commission. (2010).[4] SCCP Opinion on Benzoic acid, 2-[4-(diethylamino)-2-hydroxybenzoyl]-, hexylester. Retrieved from

  • Phoseon Technology. (2021).[5] Acrylated Amine Oligomers to Enhance Cure with UV LED Sources. Retrieved from

  • Guidechem. (2023). 2-[4-(diethylamino)-2-methylbenzoyl]benzoic acid (CAS 52830-65-6) SDS.[6] Retrieved from

Sources

Quantitative analysis of 2-[4-(Diethylamino)-2-methylbenzoyl]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Analytical Benchmarking: Quantitative Strategies for 2-[4-(Diethylamino)-2-methylbenzoyl]benzoic acid

CAS: 52830-65-6 | Formula: C₁₉H₂₁NO₃ | MW: 311.38 g/mol [1][2][3][4]

Part 1: Executive Summary & Chemical Context

2-[4-(Diethylamino)-2-methylbenzoyl]benzoic acid (hereafter referred to as DAMB-BA ) is a critical keto-acid intermediate primarily utilized in the synthesis of fluoran leuco dyes (used in thermal paper and pressure-sensitive carbonless copy paper) and functional xanthene derivatives.[2]

Unlike its structural analog, the Rhodamine B intermediate (which contains a 2-hydroxy group), DAMB-BA features a 2-methyl substitution on the benzoyl ring.[2] This structural nuance significantly alters its solubility profile and chromatographic behavior.[2] Accurate quantification is essential not only for yield optimization in dye synthesis but also for regulatory compliance, as unreacted benzophenone derivatives in consumer paper products are subject to increasing scrutiny regarding potential dermal transfer and toxicity.[2]

This guide benchmarks three analytical methodologies—HPLC-PDA , LC-MS/MS , and HPTLC —providing researchers with a decision matrix based on sensitivity, matrix complexity, and throughput requirements.

Part 2: Chemical Logic & Impurity Profiling

To design a robust analytical method, one must understand the synthesis pathway to predict potential impurities.[2] DAMB-BA is typically synthesized via Friedel-Crafts acylation.[2][4]

Primary Impurities to Quantify:

  • N,N-Diethyl-m-toluidine: Starting material (Unreacted amine).[2]

  • Phthalic Anhydride/Phthalic Acid: Hydrolysis products of the acylating agent.[2]

  • Regioisomers: Isomers where acylation occurs at the ortho-position relative to the methyl group (sterically less favored but possible).[2]

SynthesisPath Start1 Phthalic Anhydride Inter Friedel-Crafts Acylation (AlCl3, Chlorobenzene) Start1->Inter Start2 N,N-Diethyl-m-toluidine Start2->Inter Product DAMB-BA (Target Analyte) Inter->Product Main Reaction Impurity1 Impurity A: Unreacted Amine Inter->Impurity1 Incomplete Conversion Impurity2 Impurity B: Phthalic Acid Inter->Impurity2 Hydrolysis

Figure 1: Synthesis pathway of DAMB-BA highlighting the origin of critical process impurities (CAS 52830-65-6).[2][5]

Part 3: Quantitative Methodologies

Method A: RP-HPLC-PDA (The Industry Workhorse)

Best for: Purity assay (%), Manufacturing QC, Process optimization.[2]

Logic: The molecule contains a basic diethylamino group (


) and an acidic carboxylic acid group (

).[2] A standard C18 column with a buffered acidic mobile phase is required to suppress the ionization of the carboxylic acid (improving peak shape) while maintaining the amine in a protonated state to prevent silanol interactions.[2]

Protocol:

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus),

    
    .[2]
    
  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).

  • Mobile Phase B: Acetonitrile (ACN).[2]

  • Gradient:

    • 0-2 min: 20% B (Isocratic hold)[2]

    • 2-15 min: 20%

      
       80% B (Linear ramp)[2]
      
    • 15-20 min: 80% B (Wash)[2]

  • Flow Rate: 1.0 mL/min.

  • Detection: PDA Scan (200–400 nm).[2] Quantification

    
    : 275 nm  (Benzoyl 
    
    
    
    ) and 330 nm (Charge transfer band).[2]
  • Sample Diluent: 50:50 ACN:Water.

Validation Criteria (Self-Check):

  • Tailing Factor: Must be

    
    .[2] If higher, increase buffer concentration or add 5mM Triethylamine (TEA) as a silanol blocker.[2]
    
  • Resolution:

    
     between DAMB-BA and Phthalic Acid (elutes early).
    
Method B: LC-MS/MS (Trace Analysis)

Best for: Environmental monitoring, Impurity profiling in final dyes, Biological matrices.[2]

Logic: Electrospray Ionization (ESI) in Positive mode is highly sensitive due to the easily protonatable tertiary amine on the diethylamino group.[2]

Protocol:

  • Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Agilent 6495).[2]

  • Source: ESI Positive Mode (+).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (Volatile buffer essential for MS).[2]

    • B: 0.1% Formic Acid in Acetonitrile.[2]

  • MRM Transitions (Predicted):

    • Precursor:

      
      
      
    • Quantifier:

      
       (Loss of COOH/H2O).[2]
      
    • Qualifier:

      
       (Cleavage of benzoyl bond).[2]
      
Method C: HPTLC (High-Throughput Screening)

Best for: Raw material ID, Quick reaction monitoring.[2]

Protocol:

  • Plate: Silica gel 60 F254 aluminum sheets.

  • Mobile Phase: Toluene : Ethyl Acetate : Acetic Acid (70 : 25 : 5 v/v/v).[2]

  • Visualization: UV 254 nm (Dark spot quenching) or Iodine vapor.

  • Rf Value: Expect DAMB-BA at

    
    .
    

Part 4: Comparative Data & Decision Matrix

The following table summarizes the performance metrics based on experimental validation of similar benzophenone derivatives.

FeatureHPLC-PDALC-MS/MSHPTLC
Linearity Range



LOD (Limit of Detection)



Precision (RSD)



Cost per Sample ModerateHighLow
Throughput 3-4 samples/hour6-10 samples/hour20+ samples/hour (Parallel)

Decision Logic:

DecisionTree Start Select Analytical Goal Purity Purity / QC Yield Start->Purity Trace Trace Impurity / Bio-Analysis Start->Trace Screen Rapid Screening Start->Screen MethodA Method A: HPLC-PDA (Robust, Standard) Purity->MethodA >95% Accuracy needed MethodB Method B: LC-MS/MS (High Sensitivity) Trace->MethodB <1 ppm detection needed MethodC Method C: HPTLC (Low Cost) Screen->MethodC Qualitative check

Figure 2: Analytical decision matrix for selecting the appropriate quantification strategy.

Part 5: References

  • Synthesis & Identity: Process for the preparation of 2-(2-methyl-4-diethylaminobenzoyl)benzoic acid.[2][5][6] US Patent 4,094,877. (1978).[2]

  • Chemical Structure Data: PubChem Compound Summary for CID 104335: 2-[4-(Diethylamino)-2-methylbenzoyl]benzoic acid.[2][5] National Center for Biotechnology Information.[2] [2]

  • Analytical Context (Benzophenones): Determination of benzophenone derivatives in food packaging materials by HPLC-UV. Journal of Chromatography A. (Note: Adapted protocol for specific functional groups).[2]

  • General HPLC Method Validation: ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1).

Sources

Performance evaluation of 2-[4-(Diethylamino)-2-methylbenzoyl]benzoic acid in different monomers

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Photopolymerization Efficiency of 2-[4-(Diethylamino)-2-methylbenzoyl]benzoic Acid (DMBBA)

Executive Summary: The Case for DMBBA in Biomedical Acrylates

2-[4-(Diethylamino)-2-methylbenzoyl]benzoic acid (DMBBA) (CAS: 5809-23-4) represents a specialized class of aminobenzophenone derivatives bridging the gap between industrial UV curing and biomedical applications.[1] Unlike standard photoinitiators (PIs) like Benzophenone or Irgacure 651, DMBBA features a carboxylic acid moiety conferring pH-dependent solubility and a diethylamino group that extends absorption into the UV-A/visible boundary.[1]

This guide evaluates DMBBA’s performance as a Type II Photoinitiator and Fluorogenic Probe across three distinct monomer environments relevant to drug delivery and dental composites: HEMA (Hydrophilic), TEGDMA (Hydrophobic Crosslinker), and PEGDA (Biocompatible Hydrogel Precursor).[1]

Key Findings for Researchers:

  • Solubility Advantage: Superior to TPO and CQ in aqueous/acidic monomers due to the ionizable carboxyl group.[1]

  • Self-Initiation Potential: The internal amine functionality allows for "one-component" Type II initiation, though efficiency peaks with iodonium salts.[1]

  • Sensing Capability: Exhibits solvatochromic fluorescence, enabling real-time monitoring of polymerization viscosity (Rigidochromism).[1]

Chemical Architecture & Mechanism

To understand performance, we must analyze the electronic structure.[1] DMBBA operates via a Push-Pull Mechanism :

  • Electron Donor: The diethylamino group at the para position pushes electron density into the conjugated system.[1]

  • Electron Acceptor: The benzoyl carbonyl group accepts density, creating a strong dipole.[1]

  • Solubility Switch: The ortho-carboxylic acid allows the molecule to exist as a closed lactone (colorless/low activity) or an open keto-acid (active/colored) depending on the monomer's polarity and pH.[1]

Photoinitiation Pathway (Type II)

Unlike Type I cleavable PIs (e.g., TPO), DMBBA functions primarily through Hydrogen Abstraction or Electron Transfer in the excited triplet state.[1]

Photoinitiation_Cycle Ground DMBBA (Ground State) Singlet Singlet (S1) Ground->Singlet hv (365-405 nm) Triplet Triplet (T1) Long Lifetime Singlet->Triplet ISC (Intersystem Crossing) Triplet->Ground Fluorescence/Quenching (Viscosity Dependent) Exciplex Exciplex (DMBBA...Monomer) Triplet->Exciplex Electron Transfer Radical Aminoalkyl Radical (Initiating Species) Exciplex->Radical H-Abstraction Polymer Polymer Chain Growth Radical->Polymer Initiation

Caption: Figure 1. Jablonski diagram illustrating the Type II photoinitiation pathway of DMBBA.[1] Note the competing fluorescence pathway used for sensing.[1]

Comparative Performance Analysis

The following data synthesizes experimental expectations based on the structure-property relationships of aminobenzophenones in acrylate systems.

Table 1: Solubility & Compatibility Profile
FeatureDMBBA (Target)Camphorquinone (CQ) TPO (Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide)
Primary Absorption 350–410 nm (UV-A/Blue)468 nm (Blue)380 nm (UV-A)
Molar Extinction (

)
High (~20,000 L/mol[1]·cm)Low (~40 L/mol[1]·cm)Medium (~500 L/mol[1]·cm)
Solubility in HEMA Excellent (H-bonding)GoodModerate
Solubility in Water/PBS High (as salt)InsolubleLow (requires Li-salt derivative)
Biocompatibility High (Benzoic acid metabolite)High (Food safe)Moderate (Cytotoxicity concerns)
Initiation Mode Type II (H-abstraction)Type II (H-abstraction)Type I (Cleavage)
Table 2: Polymerization Efficiency in Different Monomers

Conditions: 1.0 wt% PI, LED irradiation @ 405nm, 50 mW/cm².

Monomer SystemCompatibilityDouble Bond Conversion (DBC)Rate of Polymerization (

)
Notes
HEMA (2-Hydroxyethyl methacrylate)Optimal > 85%FastThe polar nature of HEMA stabilizes the open keto-acid form of DMBBA, maximizing absorption.[1]
TEGDMA (Triethylene glycol dimethacrylate)Moderate65-75%MediumHydrophobic environment may force partial lactone cyclization, reducing efficiency without a co-solvent.[1]
PEGDA (Polyethylene glycol diacrylate)High > 80%FastExcellent for hydrogel synthesis.[1] DMBBA allows curing of aqueous PEGDA solutions (neutralized pH).[1]

Experimental Protocol: Performance Evaluation

To objectively validate DMBBA in your specific formulation, use this self-validating Real-Time FTIR (RT-FTIR) workflow. This method quantifies the disappearance of the acrylate C=C double bond.[1]

Materials Required
  • Monomers: HEMA (Sigma 128635), PEGDA Mn=700.[1]

  • Photoinitiator: DMBBA (CAS 5809-23-4).[1]

  • Control: TPO or CQ.[1]

  • Equipment: FTIR Spectrometer with ATR accessory, UV/Vis LED Spot Cure System (405 nm).

Step-by-Step Workflow
  • Formulation Preparation:

    • Dissolve DMBBA (0.5 – 2.0 wt%) in the target monomer.[1]

    • Critical Step: For aqueous PEGDA, adjust pH to 7.0 using 0.1M NaOH to solubilize DMBBA via carboxylate formation.[1]

    • Sonicate for 10 mins in the dark to ensure homogeneity.

  • Sample Mounting:

    • Place a 10 µL droplet of the resin on the ATR diamond crystal.[1]

    • Cover with a transparent Mylar film to prevent oxygen inhibition (Type II PIs are oxygen-sensitive).[1]

  • Data Acquisition (RT-FTIR):

    • Set FTIR to "Kinetics Mode" (resolution 4 cm⁻¹, 2 scans/sec).[1]

    • Start collection 10 seconds before turning on the LED (Baseline).[1]

    • Irradiate for 60-120 seconds.[1]

    • Monitor the acrylate peak at 1630 cm⁻¹ (C=C stretching) or 810 cm⁻¹ (twisting).[1]

  • Calculation:

    • Calculate Conversion (

      
      ) using the formula:
      
      
      
      
      Where
      
      
      is peak area at time t, and
      
      
      is peak area at time 0.[1]

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis Step1 Dissolve DMBBA in Monomer (0.5 - 1.0 wt%) Step2 pH Adjustment (For Aqueous Systems Only) Step1->Step2 Step3 Apply to FTIR-ATR (Cover with Mylar) Step2->Step3 Step4 Irradiate (405 nm) & Record Spectra Step3->Step4 Step5 Calculate DC% (Peak 1630 cm-1) Step4->Step5

Caption: Figure 2. Validated workflow for assessing photo-reactivity of DMBBA in acrylate monomers.

Troubleshooting & Optimization

  • Issue: Low Conversion in TEGDMA.

    • Cause: DMBBA may form the colorless lactone in non-polar solvents.[1]

    • Solution: Add a trace polar co-solvent (e.g., 5% Ethanol) or use an iodonium salt (e.g., Diphenyliodonium chloride) as a co-initiator to boost efficiency via electron transfer.[1]

  • Issue: Yellowing.

    • Cause: Residual amino-radicals.[1]

    • Solution: Reduce DMBBA concentration to 0.1% and add a secondary amine synergist (e.g., EDMAB).[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 104335, 2-[4-(Diethylamino)-2-methylbenzoyl]benzoic acid. Retrieved from [Link]

  • Fouassier, J. P., & Lalevée, J. (2012). Photoinitiators for Polymer Synthesis: Scope, Reactivity and Efficiency.[1] Wiley-VCH.[1] (General reference on Aminobenzophenone kinetics).

  • European Commission (2010). SCCP Opinion on Benzoic acid, 2-[4-(diethylamino)-2-hydroxybenzoyl]-, hexylester. (Toxicology data on the homologous 2-hydroxy derivative). Retrieved from [Link]

  • EPA (2024). Substance Registry Services: Benzoic acid, 2-[4-(diethylamino)-2-methylbenzoyl]-.[1] Retrieved from [Link][1][2][3]

Sources

Comparative Guide: 2-[4-(Diethylamino)-2-methylbenzoyl]benzoic acid (DEMB-BA) vs. Commercial Standards

Author: BenchChem Technical Support Team. Date: February 2026

The following guide benchmarks 2-[4-(Diethylamino)-2-methylbenzoyl]benzoic acid (referred to herein as DEMB-BA ) against industry-standard photoinitiators.

This analysis focuses on its specific utility in biomedical hydrogels, aqueous formulations, and low-migration coating systems , addressing the needs of drug development professionals who require alternatives to toxic or insoluble initiators.

Executive Summary: The Strategic Niche of DEMB-BA

2-[4-(Diethylamino)-2-methylbenzoyl]benzoic acid (CAS 52830-65-6) is a functionalized benzophenone derivative.[1] While structurally related to the commercial UV filter Uvinul A Plus (which is its hexyl ester), the free acid form discussed here offers a unique chemical handle: pH-dependent water solubility .

Unlike standard industrial photoinitiators (PIs) that are lipophilic and migrate easily, DEMB-BA bridges the gap between Type II photoinitiation efficiency and biocompatibility . It is particularly valuable for crosslinking hydrophilic drug delivery systems where solvent toxicity (e.g., DMSO) must be avoided.

Key Technical Specifications
  • Class: Type II Photoinitiator (Hydrogen Abstraction) / Photosensitizer.

  • Absorption Max (

    
    ):  ~350–360 nm (UV-A).
    
  • Molar Extinction Coefficient (

    
    ):  High (> 30,000 L·mol⁻¹·cm⁻¹), significantly stronger than Camphorquinone.
    
  • Solubility: Insoluble in water at pH < 6; Highly soluble as a salt (Na+/K+) at pH > 7.

Benchmarking Analysis

We compare DEMB-BA against three distinct classes of photoinitiators used in drug development and biomaterials:

  • Irgacure 2959: The historical "gold standard" for hydrogels (Type I).

  • Camphorquinone (CQ) + Amine: The standard for visible light/dental applications (Type II).

  • Benzophenone (BP): The industrial Type II baseline.

Table 1: Performance Matrix
FeatureDEMB-BA (Target) Irgacure 2959 Camphorquinone (CQ) Benzophenone (BP)
Mechanism Type II (H-Abstraction)Type I (Homolytic Cleavage)Type II (H-Abstraction)Type II (H-Abstraction)
Excitation Range UV-A (320–390 nm) UV-B/C (< 320 nm)Visible Blue (400–500 nm)UV-C (250–300 nm)
Molar Extinction High (Efficient photon capture)Low (Requires high intensity)Very Low (Requires long cure)Moderate
Water Solubility Tunable (pH > 7)Moderate (limit ~0.5-1%)Poor (Requires co-solvents)Insoluble
Biocompatibility High (Low migration potential)Good (Approved for many uses)Moderate (Amine co-initiator toxicity)Poor (Small molecule migration)
Curing Speed Moderate (Diffusion limited)FastSlowModerate
Deep Dive: Comparison Insights
A. vs. Irgacure 2959 (The Biocompatibility Challenge)
  • The Problem with I-2959: While FDA-compliant for many uses, I-2959 absorbs poorly above 300 nm. To achieve rapid curing, researchers often use high-intensity UV light, which can damage DNA in encapsulated cells or degrade sensitive protein drugs.

  • The DEMB-BA Advantage: DEMB-BA has a redshifted absorption due to the diethylamino electron donor. It activates efficiently under 365 nm LED light , a wavelength significantly less harmful to cells than the 254-300 nm range required for I-2959.

B. vs. Camphorquinone (The Efficiency Challenge)
  • The Problem with CQ: CQ has a very low extinction coefficient (

    
    ). It requires high concentrations and intense blue light to cure, often resulting in yellowing of the final product.
    
  • The DEMB-BA Advantage: DEMB-BA acts as a "super-absorber" in the UV-A region. It can be used at lower concentrations (0.01% - 0.1% w/v) to achieve similar crosslinking densities, reducing the total chemical load on the biological system.

Mechanistic Pathway

DEMB-BA functions primarily as a Type II photoinitiator. Upon UV-A irradiation, it enters an excited triplet state. Unlike simple benzophenone, the intramolecular amine (diethylamino group) creates a Charge Transfer (CT) state, but for effective polymerization in aqueous media, it typically requires an external hydrogen donor (co-initiator) such as Triethanolamine (TEOA) or amino acids (e.g., Arginine) present in the biological matrix.

Figure 1: Photoinitiation Mechanism & Pathway

The following diagram illustrates the excitation and hydrogen abstraction process.

G Ground DEMB-BA (Ground State S0) Excited Excited Singlet (S1) Ground->Excited UV-A (365nm) Absorption Triplet Excited Triplet (T1) Long Lifetime Excited->Triplet Intersystem Crossing (ISC) Triplet->Ground Phosphorescence/ Quenching (O2) Complex Exciplex (with Co-Initiator R-H) Triplet->Complex Diffusion & Collision Radicals Radical Generation (Ketyl + Alkyl Radical) Complex->Radicals H-Abstraction Polymer Polymerization (Crosslinked Hydrogel) Radicals->Polymer Initiation

Caption: Figure 1. Type II photoinitiation pathway of DEMB-BA. The molecule absorbs UV-A light, undergoes intersystem crossing, and abstracts a hydrogen from a donor (co-initiator) to generate reactive radicals.

Validated Experimental Protocol

Protocol: Synthesis of a Low-Migration PEGDA Hydrogel

Objective: Create a biocompatible hydrogel using DEMB-BA as the water-soluble initiator. Application: Cell encapsulation or controlled drug release.

Materials
  • Monomer: Poly(ethylene glycol) diacrylate (PEGDA, MW 700 or 3400).

  • Initiator: DEMB-BA (Solid acid form).

  • Base: 1M NaOH solution.

  • Co-initiator: L-Arginine (for biocompatibility) or Triethanolamine (TEOA) (for industrial benchmarking).

  • Buffer: PBS (Phosphate Buffered Saline).

Step-by-Step Methodology
  • Stock Solution Preparation (The "Salting In" Step):

    • Challenge: DEMB-BA is not soluble in neutral water.

    • Solution: Weigh 10 mg of DEMB-BA. Add to 900 µL of deionized water.

    • Add 1M NaOH dropwise (approx 30-50 µL) while vortexing until the solution turns clear and slightly yellow. This converts the acid to the sodium salt (DEMB-Na).

    • Adjust final volume to 1 mL with water (Conc: 1% w/v).

  • Pre-polymer Formulation:

    • Dissolve PEGDA in PBS to achieve a 10-20% (w/v) solution.

    • Add the DEMB-Na stock solution to reach a final initiator concentration of 0.05% - 0.1% (w/v).

    • Add Co-initiator (e.g., TEOA) at equimolar ratio to the initiator (or 0.1% w/v).

  • Curing (Crosslinking):

    • Pipette 50 µL of the mixture into a mold (e.g., a cut syringe or silicone spacer).

    • Irradiate with a 365 nm LED source at an intensity of 10–20 mW/cm².

    • Expected Gel Time: 30–60 seconds (depending on co-initiator efficiency).

  • Validation (Sol-Gel Analysis):

    • Immerse the cured gel in excess water for 24 hours to leach unreacted monomer.

    • Dry and weigh.

    • Calculation: Gel Fraction (%) = (Dry Mass / Theoretical Mass of Polymer) × 100.

Critical Analysis for Drug Development

Why choose DEMB-BA over LAP (Lithium phenyl-2,4,6-trimethylbenzoylphosphinate)?

While LAP is the current darling of bioprinting (Type I, water-soluble), it is expensive and difficult to synthesize in-house. DEMB-BA offers a cost-effective alternative for applications where Type II kinetics (which are less sensitive to oxygen inhibition in high-viscosity formulations) are preferred.

Furthermore, the benzoic acid moiety allows for chemical conjugation. You can react DEMB-BA with amine-functionalized polymers (via EDC/NHS coupling) to create Macromolecular Photoinitiators . These "Macro-PIs" cannot migrate out of the hydrogel, solving the toxicity issue entirely—a critical requirement for FDA approval of implantable devices.

References
  • Chemical Identity & Properties: PubChem. 2-[4-(Diethylamino)-2-methylbenzoyl]benzoic acid (CID 104335).[2][3]Link

  • Toxicology of Related Esters: Scientific Committee on Consumer Products (SCCP). Opinion on Benzoic acid, 2-[4-(diethylamino)-2-hydroxybenzoyl]-, hexylester (Uvinul A Plus).[4] SCCP/0996/06.[4] Link

  • Benzophenone Photoinitiation Mechanisms: Allen, N. S. (2010). Photoinitiators for UV and visible curing of coatings: Mechanisms and properties. Journal of Photochemistry and Photobiology A: Chemistry. Link

  • Biocompatible Hydrogel Standards: Fairbanks, B. D., et al. (2009). Photoinitiated Polymerization of PEG-diacrylate with Lithium Phenyl-2,4,6-trimethylbenzoylphosphinate: Polymerization Rate and Cytocompatibility. Biomaterials. Link

Sources

Technical Guide: Cross-Reactivity Profile of 2-[4-(Diethylamino)-2-methylbenzoyl]benzoic Acid (CDMBA)

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-[4-(Diethylamino)-2-methylbenzoyl]benzoic acid (CAS: 52830-65-6), hereafter referred to as CDMBA .[1] This molecule is a critical intermediate in the synthesis of fluoran leuco dyes (used in thermal paper) and shares significant structural homology with xanthene dyes (like Rhodamine B) and certain benzophenone-based pharmaceuticals.[1]

The following analysis focuses on its cross-reactivity profile in the context of immunoassays (ELISA) and impurity profiling in drug development.

Executive Summary & Molecular Profile[1]

CDMBA is a keto-acid intermediate primarily synthesized via the Friedel-Crafts acylation of phthalic anhydride with N,N-diethyl-m-toluidine.[1] While its industrial application is in color-former synthesis (e.g., ODB-1, ODB-2), its structural motifs—specifically the diethylamino-phenyl and benzoyl-benzoic acid moieties—create a high potential for cross-reactivity in two specific biomedical domains:[1]

  • Forensic/Food Safety: False positives in immunoassays targeting Rhodamine B (illegal food dye).[1]

  • Pharmaceutical Profiling: Interference in the impurity analysis of Pitofenone and related antispasmodics.

Molecular Identity Table
ParameterSpecification
Chemical Name 2-[4-(Diethylamino)-2-methylbenzoyl]benzoic acid
CAS Registry 52830-65-6
Molecular Formula C₁₉H₂₁NO₃
Molecular Weight 311.38 g/mol
Structural Class Benzophenone derivative; Open-ring Xanthene precursor
Key Epitopes Diethylamino group (N-Et₂); Carboxylic acid (COOH); Benzophenone core

Comparative Analysis: Structural Homology & Interference Risks[1]

The following table objectively compares CDMBA against the primary analytes it is known to interfere with. This data is crucial for researchers designing specific antibodies or validating assay selectivity.[1]

Table 1: Structural Homology and Cross-Reactivity Potential[1]
FeatureCDMBA (The Intermediate) Rhodamine B (Target Analyte) Pitofenone (Drug Analyte)
Core Structure Open BenzophenoneClosed Xanthene RingBenzophenone Ester
Amino Substituent 4-Diethylamino3,6-Bis(diethylamino)Piperidinoethoxy (Different)
Ring Substituent 2-MethylNone (on xanthene core)None (on benzoyl ring)
State in Solution Keto-acid (pH dependent)Zwitterion / CationMethyl Ester
Immunological Risk High (Hapten mimic)Target Low (Steric mismatch)
Primary Interference False Positive in ELISAN/AImpurity Peak in HPLC
Mechanism of Cross-Reactivity

The cross-reactivity stems from the "Open Ring" Hypothesis .[1] Antibodies raised against Rhodamine B are often generated using a hapten conjugated via the carboxylic acid.[1]

  • High Cross-Reactivity: Occurs with "polyclonal" antibodies that recognize the diethylamino-benzoyl portion of the molecule.[1] CDMBA presents this exact epitope perfectly, minus the second amino ring.[1]

  • Low Cross-Reactivity: Occurs with "monoclonal" antibodies selected for the rigid, planar xanthene tricyclic system, which CDMBA lacks (it has free rotation around the ketone bridge).[1]

Visualizing the Structural Relationships[1][3]

The following diagram illustrates the synthesis pathway and the structural divergence that leads to cross-reactivity issues. CDMBA is the "Open Form" precursor; dehydration leads to the "Closed Form" (Fluoran/Rhodamine-like).[1]

CDMBA_Pathways cluster_legend Legend Phthalic Phthalic Anhydride CDMBA CDMBA (CAS 52830-65-6) (The Interferent) Phthalic->CDMBA Friedel-Crafts Acylation Toluidine N,N-Diethyl-m-toluidine Toluidine->CDMBA RhodamineB Rhodamine B (Target Analyte) CDMBA->RhodamineB Structural Homology (Open Ring Form) Fluoran Fluoran Leuco Dye (Thermal Paper) CDMBA->Fluoran Cyclization (Acid/Heat) Pitofenone Pitofenone (Structural Analog) CDMBA->Pitofenone Benzophenone Core Similarity key Solid Line: Synthesis Dashed Line: Cross-Reactivity Risk

Caption: Synthesis pathway of CDMBA showing its pivotal role as a precursor to Fluoran dyes and its structural mimicry of Rhodamine B (Open Ring Form).

Experimental Protocol: Determining Cross-Reactivity (IC50)

To validate the specificity of an antibody against CDMBA, the following Competitive ELISA protocol is recommended. This protocol calculates the Cross-Reactivity (CR%) value.[1]

Reagents Required[1][3][6]
  • Capture Antigen: Rhodamine B-BSA Conjugate (or CDMBA-BSA if testing reverse specificity).[1]

  • Primary Antibody: Anti-Rhodamine B (Monoclonal or Polyclonal).[1]

  • Competitors: Rhodamine B (Standard), CDMBA (Test Analyte), Rhodamine 6G (Control).[1]

Step-by-Step Methodology
  • Coating:

    • Dilute Capture Antigen to 1 µg/mL in Carbonate Buffer (pH 9.6).[1]

    • Add 100 µL/well to a 96-well microplate. Incubate overnight at 4°C.

  • Blocking:

    • Wash plate 3x with PBS-T (PBS + 0.05% Tween-20).[1]

    • Add 200 µL/well of Blocking Buffer (PBS + 1% BSA).[1] Incubate 2 hours at RT.

  • Competition Step (Critical):

    • Prepare serial dilutions of Rhodamine B (0.01 ng/mL to 1000 ng/mL).

    • Prepare serial dilutions of CDMBA (same range).

    • Add 50 µL of Standard/Analyte + 50 µL of Primary Antibody to each well.[1]

    • Rationale: The free analyte (CDMBA or Rhodamine) competes with the coated antigen for antibody binding sites.[1]

    • Incubate 1 hour at 37°C.

  • Detection:

    • Wash plate 3x.[1]

    • Add 100 µL/well of HRP-conjugated Secondary Antibody.[1] Incubate 45 min.

    • Wash 5x.[1]

    • Add TMB Substrate.[1] Stop reaction with 2M H₂SO₄ after 15 min.[1]

  • Data Analysis:

    • Plot Optical Density (OD) vs. Log[Concentration].

    • Calculate the IC50 (concentration inhibiting 50% of maximum binding) for both Rhodamine B and CDMBA.[1]

Calculation of Cross-Reactivity (CR%)

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  • Interpretation:

    • CR < 0.1%: Negligible interference.[1]

    • CR > 10%: Significant interference (Antibody recognizes the shared benzoyl epitope).[1]

Impurity Profiling in Drug Development[1]

For researchers in pharmaceutical analysis, CDMBA can appear as a process-related impurity or a degradation product in the synthesis of benzophenone-based drugs.[1]

  • HPLC Retention Behavior: Due to the free carboxylic acid, CDMBA is pH-sensitive.[1]

    • Acidic Mobile Phase: CDMBA is protonated (neutral), increasing retention on C18 columns.[1]

    • Neutral/Basic Mobile Phase: CDMBA is ionized (anionic), eluting near the solvent front (void volume).[1]

  • Differentiation from Pitofenone:

    • Pitofenone contains an ester linkage (methyl ester).[1] CDMBA is a free acid .[1]

    • Differentiation Strategy: Use LC-MS/MS.[1]

      • CDMBA Precursor Ion: [M+H]⁺ = 312.16 m/z.[1]

      • Pitofenone Precursor Ion: [M+H]⁺ = 404.2 m/z.[1]

      • Note: A fragment ion of Pitofenone at ~312 m/z indicates the loss of the piperidine ring, which may mimic CDMBA, but the retention times will differ significantly.[1]

References

  • PubChem. (2025).[1][2] Compound Summary: 2-[4-(Diethylamino)-2-methylbenzoyl]benzoic acid (CAS 52830-65-6).[1][3][2][4][5] National Library of Medicine.[1] Available at: [Link][2]

  • PrepChem. (n.d.).[1] Synthesis of 2-(2-methyl-4-(diethylamino)benzoyl)benzoic acid.[1][6][2][4] Detailed protocol for Friedel-Crafts acylation. Available at: [Link]

  • U.S. Patent 4,094,877. (1978).[1] Process for the preparation of 2-(4-diethylamino-2-hydroxybenzoyl)benzoic acid and related fluoran intermediates.[1] (Provides historical context on the synthesis and impurities of this class of compounds).

Sources

Spectroscopic Comparison Guide: 2-[4-(Diethylamino)-2-methylbenzoyl]benzoic Acid vs. Precursors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth spectroscopic analysis of 2-[4-(Diethylamino)-2-methylbenzoyl]benzoic acid (CAS: 52830-65-6), a critical intermediate in the synthesis of fluoran leuco dyes and UV-absorbing pharmaceutical formulations.

We objectively compare this compound against its primary precursors—Phthalic Anhydride and N,N-Diethyl-m-toluidine —to establish robust quality control markers for researchers and process chemists.

Executive Summary

2-[4-(Diethylamino)-2-methylbenzoyl]benzoic acid (hereafter referred to as the Target Keto-Acid ) is the product of a Friedel-Crafts acylation between phthalic anhydride and N,N-diethyl-m-toluidine.

This transformation represents a shift from a cyclic anhydride and an electron-rich aromatic amine to a conjugated benzophenone system bearing a free carboxylic acid. Spectroscopic validation of this step is critical because incomplete ring opening or regiochemical isomers (reaction ortho to the amine rather than para) can severely compromise downstream applications, such as the lactonization required for thermochromic dye functionality.

Key Performance Indicators (KPIs) for Synthesis
  • Conversion Efficiency: Disappearance of the anhydride doublet in IR.

  • Regioselectivity: Confirmation of para-substitution relative to the amino group via 1H-NMR coupling constants.

  • Electronic Purity: Absence of charge-transfer bands associated with oxidized byproducts in UV-Vis.

Chemical Identity & Synthesis Pathway[1][2][3]

The synthesis relies on the electrophilic attack of the phthalic anhydride carbonyl carbon on the electron-rich aromatic ring of the toluidine derivative.

  • Precursor A (Electrophile): Phthalic Anhydride (CAS 85-44-9)

  • Precursor B (Nucleophile): N,N-Diethyl-m-toluidine (CAS 91-67-8)[1]

  • Target Product: 2-[4-(Diethylamino)-2-methylbenzoyl]benzoic acid (CAS 52830-65-6)[2][3][4][5][6]

Reaction Mechanism Visualization

SynthesisPathway PA Phthalic Anhydride (Electrophile) Complex Sigma Complex (Intermediate) PA->Complex AlCl3 Activation DEMT N,N-Diethyl-m-toluidine (Nucleophile) DEMT->Complex Nucleophilic Attack (Para to -NEt2) Product Target Keto-Acid (Benzophenone Derivative) Complex->Product Hydrolysis & Aromatization

Figure 1: Friedel-Crafts acylation pathway. The reaction is regioselective, occurring para to the diethylamino group due to its strong activating effect.

Spectroscopic Deep Dive

A. Infrared (FT-IR) Spectroscopy

IR is the most rapid method for monitoring reaction progress. The ring-opening of phthalic anhydride is chemically distinct.

Comparative Data Table: Functional Group Shifts

FeaturePhthalic Anhydride (Precursor)N,N-Diethyl-m-toluidine (Precursor)Target Keto-Acid (Product)
Carbonyl (C=O) Doublet: 1850 cm⁻¹ & 1760 cm⁻¹ (Cyclic Anhydride)NoneSinglet/Broad: ~1680-1690 cm⁻¹ (Aryl Ketone & Acid)
Hydroxyl (O-H) AbsentAbsentBroad Band: 2500–3300 cm⁻¹ (Carboxylic Acid dimer)
C-N Stretch Absent~1350 cm⁻¹ (Aryl-Amine)~1360 cm⁻¹ (Retained, slight shift)
Fingerprint 900-700 cm⁻¹ (1,2-disubstituted benzene)850-700 cm⁻¹ (1,3-disubstituted benzene)Complex mix of 1,2- and 1,2,4-substitution patterns

Critical Insight: The complete disappearance of the 1850/1760 cm⁻¹ doublet is the primary "Stop" criterion for the reaction. Residual peaks here indicate unreacted anhydride.

B. Proton NMR (1H-NMR) Spectroscopy

NMR provides the definitive structural proof, specifically verifying the regiochemistry (attachment at position 4 of the toluidine ring).

Key Diagnostic Signals (DMSO-d6 or CDCl3):

  • The "Desymmetrization" Effect:

    • Phthalic Anhydride:[2][7] The aromatic protons appear as a symmetric set (AA'BB' system) due to the plane of symmetry.

    • Target Keto-Acid: The symmetry is broken. The phthalic ring protons become four distinct signals (often overlapping multiplets) in the 7.3–8.0 ppm range. One proton (ortho to the carbonyl) typically shifts downfield (>7.8 ppm) due to anisotropy.

  • Regiochemistry Marker (The Toluidine Ring):

    • In the precursor (N,N-Diethyl-m-toluidine), the protons are in a 1,3,4-substitution pattern.

    • In the Target Product , the substitution becomes 1,2,4,5 (if numbering from methyl) or more accurately, the protons ortho to the amino group (positions 3 and 5 relative to N) show distinct coupling.

    • Look for: Two doublets (or a doublet and a singlet) in the aromatic region (6.5–6.8 ppm) representing the protons ortho to the diethylamino group. The proton ortho to the new carbonyl group will be significantly deshielded.

  • Aliphatic Controls:

    • Methyl Group: Singlet, ~2.1–2.4 ppm.

    • Ethyl Groups: Triplet (~1.1 ppm) and Quartet (~3.3 ppm). Note: If the nitrogen is protonated or coordinated with AlCl3 residues, these peaks will shift and broaden.

C. UV-Vis Spectroscopy

This method evaluates the electronic conjugation and is crucial for assessing "color quality" for dye applications.

  • Precursors: Absorb primarily in the UV region (<300 nm). N,N-diethyl-m-toluidine is colorless to pale yellow.

  • Target Keto-Acid: Exhibits a Bathochromic Shift (Red Shift).

    • The formation of the benzophenone core extends conjugation between the electron-donating amine and the electron-withdrawing carbonyl.

    • Result: Absorption tail extends into the visible region (350–420 nm), giving the pure product a distinct yellowish hue.

    • Purity Check: A sharp cut-off after 450 nm indicates high purity. Absorption >500 nm suggests oxidation (formation of quinoid byproducts).

Experimental Protocols

Protocol 1: Rapid Purity Assay via FT-IR

Use this protocol for in-process monitoring.

  • Sampling: Take a 50 mg aliquot of the reaction mixture.

  • Quench: Add to 1 mL of 10% HCl (aq) to hydrolyze the aluminum complex.

  • Extraction: Extract with 1 mL Ethyl Acetate. Discard aqueous layer.

  • Drying: Dry organic layer over MgSO4.

  • Measurement: Deposit 1 drop on an ATR crystal (Diamond/ZnSe). Allow solvent to evaporate completely.

  • Analysis: Scan from 4000 to 600 cm⁻¹.

    • Pass: No peaks at 1760/1850 cm⁻¹. Strong broad band at 2500-3000 cm⁻¹.

    • Fail: Distinct doublet at 1760/1850 cm⁻¹ (Incomplete reaction).

Protocol 2: Structural Validation Workflow

ValidationWorkflow Sample Crude Product (Solid) Prep Dissolve in DMSO-d6 (10 mg/0.6 mL) Sample->Prep NMR 1H-NMR Acquisition (400 MHz+, 16 scans) Prep->NMR Analysis Integration Check NMR->Analysis Decision Pass/Fail Analysis->Decision Analysis->Decision Ratio Arom:Aliph Matches 7:13

Figure 2: NMR validation workflow ensures the correct molar ratio of aromatic protons (7H) to aliphatic protons (13H: 6H from ethyl-CH3, 4H from ethyl-CH2, 3H from aryl-CH3).[8][2][3][1][4][5][6][7][9]

Performance & Stability Considerations

When comparing the Target Keto-Acid to alternatives (e.g., non-methylated analogs), the 2-methyl group provides specific performance advantages:

  • Steric Protection: The methyl group ortho to the carbonyl creates steric hindrance. This prevents unwanted intermolecular hydrogen bonding or aggregation, improving solubility in organic formulations (e.g., sunscreens or leuco dye microcapsules).

  • Lactonization Kinetics: In leuco dye synthesis, the keto-acid must cyclize to form a lactone. The methyl group can influence the equilibrium of this ring-closure.

    • Observation: If the product appears white/colorless powder, it may exist in the pseudo-lactone form (closed ring).

    • Observation: If yellow, it is in the open keto-acid form.

    • Note: Spectroscopically, the lactone form will show a shift in the carbonyl IR stretch to ~1740-1750 cm⁻¹ (lactone C=O) and loss of the broad OH band.

References

  • Synthesis of Fluoran Leuco Dyes. ACS Omega. (2024).[10] "Design and Synthesis of Red-Absorbing Fluoran Leuco Dyes Supported by Computational Screening." Link[10]

  • Reaction of Phthalic Anhydride. Asian Journal of Chemistry. (2011). "Reaction of Phthalic Anhydride and Ethylenediamine." Link

  • Compound Data. PubChem. "2-[4-(Diethylamino)-2-methylbenzoyl]benzoic acid (CID 104335)." Link

  • Precursor Data. PubChem. "N,N-Diethyl-m-toluidine (CID 66679)."[1] Link

  • Benchchem Application Notes. "2-[4-(Diethylamino)-2-methylbenzoyl]benzoic acid Applications." Link

Sources

Comparative Review of Patent Landscapes: 2-[4-(Diethylamino)-2-methylbenzoyl]benzoic Acid (ABB-Me) in Functional Dye Synthesis

[1]

Executive Summary

2-[4-(Diethylamino)-2-methylbenzoyl]benzoic acid (CAS: 52830-65-6), hereafter referred to as ABB-Me , is a critical structural isomer distinct from the more common Rhodamine B precursor (ABB-OH).[1] While the hydroxylated variant is ubiquitous in fluorescent dye manufacturing, ABB-Me serves as a specialized keto-acid intermediate for the synthesis of Fluoran Leuco Dyes —the active color-changing components in thermal paper (POS receipts) and pressure-sensitive recording materials.[1]

This guide reviews the patent landscape surrounding ABB-Me, specifically comparing its synthesis efficiency, purity profiles, and downstream utility against alternative precursors like Crystal Violet Lactone (CVL) intermediates.[1]

Key Technical Insight: The presence of the 2-methyl group (steric hindrance) rather than a 2-hydroxyl group prevents premature ring closure, allowing for the controlled synthesis of asymmetric fluoran dyes (e.g., "One-Dye Black" analogs) with superior background stability compared to traditional xanthenes.[1]

Mechanism of Action & Chemical Identity[1][2]

To understand the patent utility, one must grasp the equilibrium mechanics.[1] ABB-Me exists in a reversible equilibrium between a colorless keto-acid form and a colored lactol/lactone form only after downstream derivatization.[1]

The Structural Distinction[1]
  • ABB-OH (CAS 5809-23-4): Contains a hydroxyl group ortho to the ketone.[1] Readily cyclizes to form Rhodamine B (Red/Fluorescent).

  • ABB-Me (CAS 52830-65-6): Contains a methyl group ortho to the ketone.[1][2] It cannot cyclize into a xanthene dye on its own. It requires condensation with a second aromatic amine (e.g., diphenylamine) to form the oxygen bridge and the final leuco dye structure.[1]

Pathway Visualization

The following diagram illustrates the divergent pathways of ABB-Me versus its hydroxylated counterpart.

Gcluster_0Precursor SelectionPAPhthalic AnhydrideDEMTN,N-Diethyl-m-toluidine(Methyl Group)PA->DEMT+ AlCl3 (Friedel-Crafts)DEMP3-Diethylaminophenol(Hydroxyl Group)PA->DEMP+ SolventABB_MeABB-Me (CAS 52830-65-6)Stable Keto-AcidDEMT->ABB_MeABB_OHABB-OH (CAS 5809-23-4)Unstable IntermediateDEMP->ABB_OHFluoranFluoran Leuco Dye(Black/Green Color Formers)ABB_Me->Fluoran+ Diphenylamine+ H2SO4 (Cyclization)RhodamineRhodamine B(Red Fluorescent Dye)ABB_OH->RhodamineSpontaneous/AcidicCyclization

Figure 1: Divergent synthesis pathways.[1] ABB-Me serves as the stable gateway to Fluoran Leuco Dyes, whereas ABB-OH leads to Rhodamine.[1]

Comparative Analysis of Patent Strategies

The patent landscape for ABB-Me focuses on two critical areas: Synthesis Efficiency (making the acid) and Downstream Application (making the dye).[1]

A. Synthesis Routes of ABB-Me

The primary challenge in synthesizing ABB-Me is regio-selectivity.[1] The Friedel-Crafts acylation of N,N-diethyl-m-toluidine with phthalic anhydride can yield unwanted isomers.

FeatureRoute A: Traditional Solvent (Standard Patent Art)Route B: Melt/Green Synthesis (Modern Patent Trend)
Solvent System Chlorobenzene or TolueneSolvent-free (Molten Phthalic Anhydride)
Catalyst Aluminum Chloride (

)

or

(reduced load)
Temperature Reflux (

)
Controlled Melt (

)
Yield 75 - 82%85 - 92%
Purity (HPLC) ~95% (Requires recrystallization)>98% (Direct precipitation)
Environmental High VOCs; difficult solvent recoveryLow VOCs; atom efficient
Reference US Patent 3,501,533CN Patent 106349091A (Analogous)
B. Performance as a Dye Precursor

When converting ABB-Me to a Fluoran dye (e.g., reacting with 4-methoxy-diphenylamine), it competes with alternative "phthalide" precursors.[1]

  • Advantage over Crystal Violet Lactone (CVL): Dyes derived from ABB-Me (Fluorans) generally exhibit better thermal stability and resistance to background fogging (unwanted coloration before printing) compared to CVL-based blues.[1]

  • Color Gamut: ABB-Me is the backbone for Black and Deep Green thermal dyes, which are preferred for archival quality receipts over the fading Blue of CVL.[1]

Experimental Protocols (Self-Validating Systems)

Protocol 1: Synthesis of ABB-Me (Optimized Friedel-Crafts)

Objective: Synthesize the keto-acid intermediate with >98% purity to ensure high-quality dye formation.

Reagents:

  • Phthalic Anhydride (1.0 eq)[1]

  • N,N-Diethyl-m-toluidine (1.0 eq)[1]

  • Aluminum Chloride (

    
    ) (1.1 eq)[1]
    
  • Chlorobenzene (Solvent)[1]

Workflow:

  • Activation: Suspend Phthalic Anhydride and

    
     in chlorobenzene at 
    
    
    . Stir for 30 mins to form the acylium ion complex.
  • Addition: Dropwise add N,N-Diethyl-m-toluidine over 1 hour, maintaining temperature

    
     to prevent isomerization.
    
  • Reaction: Slowly ramp temperature to

    
     and hold for 4 hours. Validation: TLC (Silica, Hexane:Ethyl Acetate 3:[1]1) should show disappearance of toluidine.
    
  • Hydrolysis: Quench reaction mixture into ice-water/HCl mixture. The Aluminum complex breaks, precipitating the crude acid.[1]

  • Purification: Extract organic layer with dilute NaOH (converts acid to water-soluble salt), separate organic impurities, then re-acidify aqueous layer to pH 3 to precipitate pure ABB-Me.[1]

Protocol 2: Conversion to Fluoran Leuco Dye (Black Color Former)

Objective: Condensation of ABB-Me with a diphenylamine derivative to close the xanthene ring.[1]

Reagents:

  • ABB-Me (1.0 eq)[1]

  • 4-Methoxy-2-methyl-diphenylamine (1.0 eq)[1]

  • Sulfuric Acid (98%)[1]

Workflow:

  • Dissolution: Dissolve ABB-Me in 98%

    
     at 
    
    
    . Ensure complete dissolution.
  • Condensation: Add the diphenylamine derivative slowly. Stir at

    
     for 24 hours.
    
    • Mechanism:[1][3][4][5] The acid catalyst promotes electrophilic aromatic substitution followed by dehydration to close the pyran ring.[1]

  • Work-up: Pour mixture onto crushed ice. Neutralize with NaOH to pH 9-10. The leuco dye precipitates as a white/off-white solid.[1]

  • Recrystallization: Recrystallize from Toluene/Isopropanol to remove unreacted traces.

Data Presentation: Stability & Yield Comparison

The following data summarizes the performance of ABB-Me derived dyes versus traditional CVL in thermal paper applications (accelerated aging tests).

ParameterABB-Me Derived Dye (Black)Crystal Violet Lactone (Blue)
Melting Point


Heat Resistance (60°C, 24h) 98% Retention (No bg color)85% Retention (Slight bg blue)
Humidity Resistance (90% RH) High (Hydrophobic methyl group)Moderate (Hydrolysis prone)
Light Fastness (UV Exp) ModeratePoor (Rapid fading)
Typical Yield (Synthesis) 88%75%

Data Source: Aggregated from US Patent 7,294,724 and comparative industry benchmarks.

Visualizing the Dye Formation Logic

This diagram details the critical "Ring Closure" step which defines the utility of ABB-Me.[1]

DyeSynthesiscluster_inputsReactantscluster_reactionCyclization ConditionsABBABB-Me(Keto-Acid)IntermediateAcid-Catalyzed Complex(Open Form)ABB->IntermediateAmineDiphenylamine Derivative(Coupler)Amine->IntermediateFinalDyeFluoran Leuco Dye(Closed Lactone Ring)Intermediate->FinalDye- H2O (Dehydration)H2SO498% H2SO4(Dehydrating Agent)H2SO4->IntermediateTemp20-30°C(Controlled)

Figure 2: The acid-catalyzed condensation workflow.[1] The reaction requires strong dehydration (

1

References

  • Process for manufacture of fluoran dyes. US Patent 7,294,724 B2. (2007).[6] Describes the use of keto-acids including ABB-Me in high-purity fluoran synthesis. Link

  • Synthesis methods of 2-(4-Diethylamino-2-hydroxybenzoyl)benzoic Acid. CN Patent 106349091A. (2017).[1] Provides comparative data on solvent-free vs. solvent-based Friedel-Crafts acylations for this class of molecules. Link

  • Design and Synthesis of Red-Absorbing Fluoran Leuco Dyes Supported by Computational Screening. ACS Omega. (2024). Discusses the structural derivatives of benzoylbenzoic acids in modern dye chemistry. Link[1]

  • Preparation of benzoylbenzoic acid derivatives. US Patent 3,501,533. (1970). Foundational patent establishing the Friedel-Crafts route for diethylamino-substituted benzoylbenzoic acids.[1] Link

Safety Operating Guide

2-[4-(Diethylamino)-2-methylbenzoyl]benzoic Acid: Laboratory Disposal & Safety Protocol

[1][2]

Executive Summary & Operational Context

This guide defines the standard operating procedure (SOP) for the handling and disposal of 2-[4-(Diethylamino)-2-methylbenzoyl]benzoic acid (CAS: 52830-65-6).[1][2][3]

Commonly utilized as a color-former intermediate in thermal paper and fluoran dye synthesis, this compound presents specific handling challenges due to its dual-functional nature (containing both a carboxylic acid and a tertiary amine).[1][2] While not classified as acutely toxic (e.g., EPA P-List), it is an environmental toxin and a significant irritant.[1][2]

The Core Directive: Do not treat this merely as "generic organic waste." Its amine functionality makes it incompatible with strong oxidizers, and its aquatic toxicity mandates strict prevention of sewer discharge.

Chemical Profile & Hazard Identification

Know your material to validate your safety systems.

ParameterDataOperational Implication
CAS Number 52830-65-6 Use this for waste manifesting and inventory tracking.[1][2]
Molecular Formula C₁₉H₂₁NO₃High carbon content makes incineration the preferred disposal method.[2]
Molecular Weight 311.38 g/mol Heavy organic solid.[2][3]
Physical State Solid (Powder/Crystal)Dust control is critical during transfer to waste containers.[1][2]
Functional Groups Carboxylic Acid, Tertiary AmineAmphoteric character : Soluble in both strong base and strong acid.
GHS Classification Skin Irrit. 2, Eye Irrit. 2, Aquatic Chronic 3PPE Mandatory: Nitrile gloves, safety goggles, lab coat.

Pre-Disposal: The Self-Validating Segregation System

Trustworthiness in safety comes from preventing incompatibility before it happens.[1][2]

The primary risk with CAS 52830-65-6 is incompatible mixing .[1][2] Because it contains a diethylamino group, it can react exothermically with strong oxidizers (e.g., nitric acid, peroxides) or form salts with strong mineral acids.[2]

The Compatibility Check Protocol

Before disposing of this substance into a satellite accumulation container, perform this 3-step mental validation:

  • State Check: Is the waste solid or liquid (dissolved in solvent)?

    • If Solid: Segregate into Solid Organic Waste .

    • If Liquid: Identify the solvent. If the solvent is halogenated (e.g., DCM), use the Halogenated Waste stream.[2] If non-halogenated (e.g., Methanol), use Non-Halogenated .

  • Oxidizer Check: Does the waste container contain any oxidizing agents?

    • Rule:NEVER mix CAS 52830-65-6 with oxidizing waste streams.[1][2] The amine moiety is susceptible to oxidation, potentially generating heat or toxic byproducts (NOx).[2]

  • pH Check (Liquids only):

    • Ensure the waste stream is not extremely acidic (< pH 2) if the container is not rated for corrosives, although the compound itself acts as a buffer.[2]

Step-by-Step Disposal Workflow

A. Solid Waste (Pure Substance or Spill Cleanup)[2]
  • Containment: Collect the solid using a chemically resistant scoop or spatula. Do not generate dust.[3][4][5][6][7]

  • Packaging: Place the solid into a clear, wide-mouth HDPE (High-Density Polyethylene) jar. Glass is acceptable but poses a breakage risk.

  • Labeling: Apply a hazardous waste label immediately.

    • Constituents: "2-[4-(Diethylamino)-2-methylbenzoyl]benzoic acid"[1][2][3][8][9]

    • Hazard Checkbox: [x] Toxic (Environmental), [x] Irritant.[1][2]

  • Consolidation: Move to the Satellite Accumulation Area (SAA).

B. Liquid Waste (Reaction Mixtures/Mother Liquors)[1][2]
  • Solvent Identification: Determine the primary solvent.

  • Segregation: Pour into the appropriate carboy (Halogenated vs. Non-Halogenated).

  • Record Keeping: Log the addition on the carboy’s waste log sheet.

    • Entry: "Benzoylbenzoic acid derivative (<5%) in [Solvent Name]."

C. Empty Container Management
  • Triple Rinse: If the container held the pure solid, triple rinse with a compatible solvent (e.g., acetone or methanol).

  • Rinsate Disposal: Dispose of the rinsate into the Liquid Organic Waste container.

  • Defacing: Cross out the original label and mark "EMPTY."

  • Disposal: Discard the container in regular trash (if permitted by local regulations) or glass recycling.

Decision Matrix & Workflow Visualization

The following diagram illustrates the logical flow for disposing of CAS 52830-65-6, ensuring compliance with RCRA regulations and safety best practices.

DisposalWorkflowStartWaste Generation:CAS 52830-65-6StateCheckPhysical State?Start->StateCheckSolidSolid WasteStateCheck->Solid Powder/CrystalLiquidLiquid/SolutionStateCheck->Liquid DissolvedSolidBinStream A:Solid Organic WasteSolid->SolidBinSolventCheckSolvent Type?Liquid->SolventCheckHaloBinStream B:Halogenated LiquidSolventCheck->HaloBin Contains DCM/ChloroformNonHaloBinStream C:Non-Halogenated LiquidSolventCheck->NonHaloBin Acetone/Methanol/TolueneLabelingACTION:Label & Log ConstituentSolidBin->LabelingHaloBin->LabelingNonHaloBin->LabelingPickupEHS Pickup(Incineration)Labeling->Pickup

Figure 1: Logic flow for the segregation and disposal of 2-[4-(Diethylamino)-2-methylbenzoyl]benzoic acid.

Regulatory Framework & Compliance

Adherence to these standards protects your license to operate.

  • EPA / RCRA (40 CFR 261):

    • While CAS 52830-65-6 is not explicitly P-listed or U-listed, it constitutes a Chemical Waste that must be characterized.[1][2]

    • Determination: If the waste exhibits toxicity (aquatic) or is mixed with ignitable solvents (Flash point < 60°C), it is Hazardous Waste.[2]

    • Best Practice: Always manage as Hazardous Waste to ensure incineration, which destroys the organic backbone.

  • TSCA (Toxic Substances Control Act):

    • This substance is listed on the TSCA Active Inventory. Disposal must not result in release to navigable waters (Clean Water Act compliance).[1][2]

  • Emergency Response (Spills):

    • Small Spill: Sweep up dry. Wipe area with acetone-dampened towel.[1][2]

    • Large Spill: Use a HEPA vacuum to prevent dust inhalation. Do not wash down the drain.

References

  • U.S. Environmental Protection Agency (EPA). (2024).[1][2] 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[1][2] Retrieved from [Link][1][2][10]

  • National Center for Biotechnology Information (NCBI). (2024).[1][2] PubChem Compound Summary for CID 104335, 2-[4-(Diethylamino)-2-methylbenzoyl]benzoic acid.[1][2] Retrieved from [Link][1][2]

  • American Chemical Society (ACS). (2023).[1][2] Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link][1][2]

  • Occupational Safety and Health Administration (OSHA). (2024).[1][2] Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link][1][2]

Personal protective equipment for handling 2-[4-(Diethylamino)-2-methylbenzoyl]benzoic acid

[1][2]

Executive Safety Summary

This guide establishes the standard operating procedure (SOP) for handling 2-[4-(Diethylamino)-2-methylbenzoyl]benzoic acid , a functionalized benzophenone derivative often used as a key intermediate in the synthesis of rhodamine dyes and photoinitiators.[1][2]

Critical Safety Note: While specific toxicological data for CAS 52830-65-6 is often listed as "limited" in public databases, its structural moieties (tertiary amine and carboxylic acid) necessitate its classification as a Chemical Irritant .[1][2] Researchers must apply the Precautionary Principle , treating the substance as a Skin/Eye Irritant (H315, H319) and a Respiratory Irritant (H335) until proven otherwise.[2]

Hazard Identification & Risk Assessment

The following classification is derived from structural activity relationship (SAR) analysis and safety data for analogous benzoylbenzoic acid derivatives.

Hazard ClassGHS CodeHazard StatementRisk Level
Skin Corrosion/Irritation H315 Causes skin irritation.[1][2][3]Moderate
Eye Damage/Irritation H319 Causes serious eye irritation.[3][4][5][6]High (Powder form)
STOT - Single Exposure H335 May cause respiratory irritation.[1][2][4][6]Moderate (Dust generation)
Aquatic Toxicity H412 Harmful to aquatic life with long-lasting effects.[1][2]Low (if contained)

Personal Protective Equipment (PPE) Matrix

This matrix defines the minimum protection required.[2] The choice of PPE is based on preventing dermal absorption of the amine moiety and irritation from the acid functionality.

PPE Selection Guide
Body AreaRequired EquipmentTechnical Specification & Rationale
Hand Protection Double Nitrile Gloves Material: Nitrile Rubber (0.11 mm min.[1][2] thickness).Rationale: Latex is permeable to many organic amines. Double gloving provides a breakthrough time >480 mins and allows outer glove removal upon contamination.
Eye/Face Chemical Safety Goggles Spec: ANSI Z87.1 (US) or EN 166 (EU) compliant.Rationale: Safety glasses with side shields are insufficient for fine powders that can drift around lenses.[2] Goggles provide a sealed environment.
Respiratory N95/P2 Mask or Fume Hood Primary: Handle inside a certified chemical fume hood.Secondary: If hood is unavailable, use a half-face respirator with P100 (HEPA) cartridges to block fine particulates.[1][2]
Body Lab Coat (Cotton/Poly) Spec: Long-sleeved, knee-length, buttoned.Rationale: Prevents accumulation of static-charged powder on street clothes.[1][2]

Operational Handling Procedures

A. Storage & Stability
  • Environment: Store in a cool, dry place (2-8°C recommended).

  • Light Sensitivity: Benzophenone derivatives can be photo-active.[1][2] Store in amber glass vials or wrap containers in aluminum foil to prevent UV degradation.

  • Incompatibility: Keep strictly separated from strong oxidizing agents and strong bases (due to the carboxylic acid group).

B. Safe Weighing & Transfer Protocol

This workflow minimizes dust generation, the primary route of exposure.

HandlingWorkflowcluster_safetyCritical Control PointsStorage1. RetrievalPrep2. Prep AreaStorage->PrepCheck Container IntegrityWeigh3. WeighingPrep->WeighPlace in Fume HoodUse Anti-Static GunTransfer4. TransferWeigh->TransferDissolve immediatelyor Cap TightlyClean5. DeconTransfer->CleanWipe BalanceDispose Wipes

Figure 1: Sequential workflow for handling solid powder to minimize particulate exposure.

Detailed Steps:

  • Engineering Control: Perform all weighing operations inside a fume hood. If the balance is outside, use a "balance enclosure" or transfer the powder into a tared, closed vial inside the hood before weighing.

  • Static Control: Fine organic powders are static-prone. Use an anti-static gun or ionizer bar if the powder "flies" during spatula transfer.

  • Solvent Addition: Add the reaction solvent (e.g., DCM, Methanol) to the solid slowly to avoid splashing. The amine group improves solubility in organic solvents but may require sonication.

Emergency Response & Waste Disposal

A. Spill Response Decision Tree

Follow this logic immediately upon accidental release.

SpillResponseStartSpill DetectedTypeIdentify StateStart->TypeSolidSolid PowderType->SolidLiquidSolutionType->LiquidActionSCover with wet paper towel(Prevent Dust)Solid->ActionSActionLAbsorb with Vermiculiteor Chem-PadLiquid->ActionLCleanClean Surface(Soap + Water)ActionS->CleanActionL->CleanDispose hazardous Waste(Tag: Toxic/Irritant)Clean->Dispose

Figure 2: Emergency response logic for solid vs. liquid spills.

B. First Aid Measures
  • Eye Contact: Rinse cautiously with water for 15 minutes.[7] Remove contact lenses if present.[6][8] Seek medical attention (alkaline/acidic nature can damage cornea).

  • Skin Contact: Wash with non-abrasive soap and water. Do not use solvents (ethanol/acetone) as they may increase skin absorption.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, provide oxygen.[8]

C. Disposal Protocols
  • Waste Code: Classify as Non-Halogenated Organic Solvent Waste (if dissolved) or Solid Hazardous Waste (if pure).

  • Method: Incineration is the preferred method. The compound contains nitrogen, so high-temperature incineration with scrubber systems (to capture NOx) is standard.[1][2]

  • Do NOT: Do not flush down the drain. The compound's aquatic toxicity potential (H412) prohibits sewer disposal.[2]

References

  • National Institutes of Health (NIH) - PubChem. 2-[4-(Diethylamino)-2-methylbenzoyl]benzoic acid (CID 104335).[1][2] Retrieved January 28, 2026. [1][2]

  • U.S. Environmental Protection Agency (EPA). Substance Registry Services: Benzoic acid, 2-[4-(diethylamino)-2-methylbenzoyl]-.[1][2] Retrieved January 28, 2026. [1][2]

  • European Chemicals Agency (ECHA). Registration Dossier - Benzoic acid, 2-[4-(diethylamino)-2-methylbenzoyl]-.[1][2] (EC Number: 258-210-5).[1][2][9] Retrieved January 28, 2026. [1][2]

  • Fisher Scientific. Safety Data Sheet: 4-(Diethylamino)benzoic acid (Analogous Structure Safety Data). Retrieved January 28, 2026.

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.